molecular formula C10H8N4O4 B099095 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 16459-38-4

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B099095
CAS No.: 16459-38-4
M. Wt: 248.19 g/mol
InChI Key: VUYCAWFGQCSWAS-UHFFFAOYSA-N
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Description

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8N4O4 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(4-2-6)14(17)18/h1-5H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYCAWFGQCSWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369444
Record name 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16459-38-4
Record name 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the cyclocondensation of (4-nitrophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate to form the corresponding ethyl ester intermediate, followed by a saponification reaction to yield the target carboxylic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The title compound, this compound, incorporates the key pharmacophoric elements of the 5-aminopyrazole core, further functionalized with a 4-nitrophenyl group at the N1 position, which can serve as a handle for further chemical modification or as a key interaction moiety in biological targets.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through a stable and readily purifiable ester intermediate. This approach offers superior control over the final carboxylic acid functionalization compared to a direct synthesis.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Ester Hydrolysis Start Starting Materials: (4-nitrophenyl)hydrazine Ethyl 2-cyano-3-ethoxyacrylate Reaction1 Cyclocondensation Start->Reaction1 Ethanol, Reflux Intermediate Ethyl 5-amino-1-(4-nitrophenyl) -1H-pyrazole-4-carboxylate Reaction1->Intermediate Purification1 Recrystallization Intermediate->Purification1 Reaction2 Saponification Purification1->Reaction2 Purified Intermediate FinalProduct_unpurified Crude Target Compound (Sodium Salt) Reaction2->FinalProduct_unpurified aq. NaOH, Heat Acidification Acidification FinalProduct_unpurified->Acidification aq. HCl FinalProduct_purified 5-amino-1-(4-nitrophenyl) -1H-pyrazole-4-carboxylic acid Acidification->FinalProduct_purified caption Figure 1: Overall Synthetic Workflow.

Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major stages of the synthesis: the formation of the pyrazole ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid product.

Mechanistic Considerations and Rationale

The cornerstone of this synthesis is the formation of the pyrazole ring, a classic example of nucleophilic addition and subsequent cyclization. The reaction of a hydrazine with a β-alkoxyacrylonitrile derivative is a well-established and versatile method for constructing 5-aminopyrazoles.[3][4]

The proposed mechanism is as follows:

Reaction_Mechanism reagents (4-Nitrophenyl)hydrazine H₂N-NH-Ar Ethyl 2-cyano-3-ethoxyacrylate EtO-CH=C(CN)COOEt step1 Step 1: Michael Addition The more nucleophilic terminal nitrogen of the hydrazine attacks the electron-deficient β-carbon of the acrylate, displacing the ethoxy group. intermediate1 Intermediate A H(Ar)N-NH-CH=C(CN)COOEt step1->intermediate1 Nucleophilic Attack step2 Step 2: Intramolecular Cyclization The second nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the carbon of the nitrile group. intermediate1->step2 intermediate2 Cyclized Intermediate B (Five-membered ring with exocyclic imine) step2->intermediate2 Intramolecular Nucleophilic Attack step3 Step 3: Tautomerization (Aromatization) A proton transfer leads to the formation of the stable, aromatic 5-aminopyrazole ring. intermediate2->step3 product { Product | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate } step3->product Proton Transfer caption Figure 2: Proposed Reaction Mechanism for Pyrazole Formation.

Figure 2: Proposed Reaction Mechanism for Pyrazole Formation. The reaction proceeds via a conjugate addition followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

Causality behind Experimental Choices:

  • Solvent: Ethanol is an excellent choice for the cyclocondensation reaction. It readily dissolves the starting materials and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without significant decomposition.

  • Reaction Conditions: Refluxing the mixture ensures that the activation energy for both the initial Michael addition and the subsequent cyclization is overcome, driving the reaction to completion.

  • Hydrolysis: Saponification using sodium hydroxide is a standard and highly effective method for converting esters to carboxylic acids.[3] The reaction is typically irreversible due to the formation of the resonance-stabilized carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. (4-Nitrophenyl)hydrazine is toxic and should be handled with care.

Part 1: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(4-Nitrophenyl)hydrazine153.141.53 g10.0
Ethyl 2-cyano-3-ethoxyacrylate169.181.78 g10.5
Absolute Ethanol46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine (1.53 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture to achieve a suspension.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.78 g, 10.5 mmol) to the flask. A slight excess is used to ensure the complete consumption of the hydrazine.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • After refluxing for 4-6 hours, or until TLC analysis indicates the disappearance of the starting hydrazine, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a solid product is expected to precipitate. If necessary, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if required.

Part 2: Synthesis of this compound
Reagent/SolventConcentrationQuantityMoles (mmol)
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate-2.76 g10.0
Sodium Hydroxide (NaOH)2 M (aq)20 mL40.0
Hydrochloric Acid (HCl)2 M (aq)~25 mLAs needed

Procedure:

  • In a 100 mL round-bottom flask, suspend the ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (2.76 g, 10.0 mmol) in 2 M aqueous sodium hydroxide (20 mL).

  • Heat the mixture to 80-90 °C with stirring. The suspension should gradually dissolve as the hydrolysis proceeds.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • After the reaction is complete, cool the solution to room temperature and then further in an ice bath.

  • While stirring vigorously, slowly add 2 M hydrochloric acid dropwise to the cold solution. The target carboxylic acid will precipitate as the solution becomes acidic.

  • Continue adding HCl until the pH of the solution is approximately 1-2 (check with pH paper).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum at 50-60 °C to a constant weight to obtain the final product, this compound.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for the Intermediate (Ester):

  • Appearance: Yellow to orange solid.

  • Melting Point: Literature values for analogous compounds suggest a melting point in the range of 150-200 °C.

  • FT-IR (KBr, cm⁻¹): Key peaks expected around 3450-3300 (N-H stretching of amine), 2210 (C≡N, if starting from a nitrile precursor, though this group is consumed), 1700-1680 (C=O stretching of ester), 1620 (N-H bending), 1590 & 1340 (NO₂ stretching).[5]

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals for the aromatic protons of the nitrophenyl group (two doublets, ~8.2 and ~7.8 ppm), a broad singlet for the amino protons (~6.5-7.5 ppm), a quartet for the ethyl ester CH₂ (~4.2 ppm), and a triplet for the ethyl ester CH₃ (~1.3 ppm).

Expected Characterization Data for the Final Product (Acid):

  • Appearance: Solid, likely pale yellow.

  • Melting Point: Expected to be higher than the ester intermediate due to hydrogen bonding.

  • FT-IR (KBr, cm⁻¹): Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1680 cm⁻¹), along with the characteristic peaks for the amino and nitro groups as seen in the ester.

  • ¹H NMR (DMSO-d₆, δ ppm): Similar aromatic and amino proton signals as the ester, with the disappearance of the ethyl group signals and the appearance of a very broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₄O₄, M.W. = 248.19 g/mol ).

Conclusion

The synthetic pathway detailed in this guide represents a reliable and well-precedented method for the preparation of this compound. By proceeding through a stable ethyl ester intermediate, this two-step process allows for high purity of the final product. The provided protocols and mechanistic insights are intended to empower researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

  • Google Patents. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • Al-Zahrani, F. A. M., & El-Shehry, M. F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178–214. [Link]

  • Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow for versatile interactions with biological targets, making it a privileged scaffold in the design of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5] The physicochemical properties of these compounds, such as solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and ultimately, therapeutic efficacy. This guide focuses on a specific derivative, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, providing a comprehensive overview of its anticipated physicochemical properties and detailed protocols for their experimental determination. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Structure:

G cluster_0 This compound C10H8N4O4

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Formula C₁₀H₈N₄O₄-
Molecular Weight 248.19 g/mol -
Appearance Expected to be a solid-

Synthesis of the Core Scaffold

Illustrative Synthetic Pathway:

synthesis reactant1 4-Nitroaniline intermediate Enamine Intermediate reactant1->intermediate Reaction reactant2 Ethyl 2-cyano-3-ethoxyacrylate reactant2->intermediate product Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate intermediate->product Cyclization final_product This compound product->final_product Hydrolysis

Caption: A plausible synthetic route to the target compound.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical properties of this compound, providing expected values based on analogs and comprehensive experimental protocols.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Expected Value: Based on related compounds such as 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid (180-187 °C) and 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (183-188 °C with decomposition), the melting point is anticipated to be in a similar range, though the presence of the nitro group may influence this.[6][7]

Experimental Protocol for Melting Point Determination:

melting_point start Start step1 Pack a small amount of the dry compound into a capillary tube. start->step1 step2 Place the capillary tube in a melting point apparatus. step1->step2 step3 Heat the sample at a controlled rate. step2->step3 step4 Observe the sample for the initial and final melting points. step3->step4 end Record the melting point range. step4->end solubility_test start Start step1 Place a small, measured amount of the compound into a series of test tubes. start->step1 step2 Add a measured volume of different solvents (e.g., water, ethanol, DMSO, acetone) to each tube. step1->step2 step3 Agitate the tubes at a constant temperature. step2->step3 step4 Visually inspect for dissolution. step3->step4 end Classify as soluble, partially soluble, or insoluble. step4->end

Caption: A simple workflow for qualitative solubility assessment.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. This compound has two primary ionizable groups: the carboxylic acid (acidic) and the amino group (basic).

Expected pKa Values:

  • Carboxylic Acid: The pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids.

  • Amino Group: The pKa of the conjugate acid of the amino group is expected to be in the range of 2-4.

Experimental Protocol for pKa Determination by Potentiometric Titration:

pka_determination cluster_workflow pKa Determination Workflow start Start step1 Dissolve a precise weight of the compound in a suitable solvent (e.g., water/methanol mixture). start->step1 step2 Titrate the solution with a standardized solution of NaOH. step1->step2 step3 Monitor the pH of the solution continuously using a calibrated pH meter. step2->step3 step4 Plot the pH versus the volume of titrant added. step3->step4 step5 Determine the pKa from the half-equivalence point of the titration curve. step4->step5 end Report pKa value(s). step5->end

Caption: Workflow for pKa determination using potentiometric titration.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Expected LogP Value: The presence of polar functional groups (carboxylic acid, amino, nitro) will likely result in a relatively low positive or even a negative logP value, indicating a degree of hydrophilicity.

Experimental Protocol for LogP Determination by Shake-Flask Method:

logp_determination start Start step1 Prepare a solution of the compound in either n-octanol or water. start->step1 step2 Mix the solution with an equal volume of the other immiscible solvent in a flask. step1->step2 step3 Shake the flask for a set period to allow for partitioning. step2->step3 step4 Centrifuge to separate the two phases. step3->step4 step5 Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). step4->step5 step6 Calculate LogP = log([concentration in octanol]/[concentration in water]). step5->step6 end Report LogP value. step6->end

Caption: The shake-flask method for LogP determination.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, the pyrazole ring proton, and exchangeable protons for the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), N-O stretching (nitro group), and various C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a compound of significant interest for drug discovery and development due to its privileged pyrazole scaffold. While specific experimental data for this molecule is not extensively documented, this guide provides a comprehensive framework for its physicochemical characterization based on the properties of closely related analogs and established analytical methodologies. The detailed protocols outlined herein offer a clear path for researchers to experimentally determine the melting point, solubility, pKa, and logP, as well as to obtain the necessary spectroscopic data for full structural confirmation. A thorough understanding of these physicochemical properties is paramount for the rational design and development of new pyrazole-based therapeutic agents.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Chem-Impex. 5-Amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid.
  • ResearchGate. (PDF)
  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI.
  • PubMed Central.
  • ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • NIH. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Frontiers.
  • SpectraBase. 5-amino-1-phenylpyrazole-4-carboxamide - Optional[FTIR] - Spectrum.
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  • SpectraBase. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum.
  • SpectraBase. 5-amino-1-phenylpyrazole-4-carboxamide - Optional[13C NMR] - Spectrum.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • SpectraBase. 5-Amino-1-(m-nitrophenyl)-4-phenylpyrazole - Optional[1H NMR] - Spectrum.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • The NIST WebBook. 5-Amino-4-cyano-1-phenylpyrazole.
  • The NIST WebBook.
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  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Enamine. Determining pKa.
  • ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited.
  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • R. Williams. pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • ChemRxiv. From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues.
  • PubMed. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • NIH. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
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  • Tradeindia. 5-amino-1-phenyl-1h-pyrazole-4-carboxylic Acid - Cas No: 51649-80-0.
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  • ResearchGate. 5Amino1-phenyl-1 H -pyrazole-4-carboxylic acid | Request PDF.
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Sources

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, a class of compounds with significant therapeutic potential. While a published structure for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not available, this guide will utilize the detailed crystallographic data of its parent compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , as a primary exemplar.[1] This allows for a rigorous exploration of the experimental workflow, data interpretation, and supramolecular analysis applicable to the entire class of molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, valued for its metabolic stability and versatile synthetic accessibility.[2] The specific substitution pattern of a 5-amino group, a C4-carboxylic acid, and an N1-aryl substituent creates a molecule with a rich array of hydrogen bond donors and acceptors. These features are critical for molecular recognition and binding to biological targets, such as enzyme active sites.

The addition of a nitro group to the phenyl ring, as in the titular compound, is a common strategy in medicinal chemistry to modulate electronic properties, potentially enhancing binding affinity or altering the metabolic profile. Understanding how such a modification influences the solid-state conformation and intermolecular interactions is paramount for drug design. Crystal structure analysis is the definitive method for obtaining this information.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles.

Synthesis and Crystallization

A robust synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of the exemplar compound, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, provides a reliable and adaptable protocol.

Experimental Protocol: Synthesis

  • Saponification: A mixture of the starting material, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 mmol), potassium hydroxide (20.0 mmol), and ethanol (25 ml) is refluxed for two hours.[3] The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Acidification: After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid to a pH of approximately 4-5. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and dried.

  • Recrystallization (Crystal Growth): High-purity single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For many pyrazole carboxylic acids, solvents like ethyl acetate or ethanol are effective.[4] A suitable crystal is selected under a polarizing microscope for mounting.[5]

Causality Behind Experimental Choices:

  • Refluxing: Provides the necessary thermal energy to overcome the activation barrier of the ester hydrolysis reaction.

  • Acidification: The product is soluble in its anionic (carboxylate) form. Acidification neutralizes the charge, drastically reducing its aqueous solubility and forcing precipitation.

  • Slow Evaporation: This is a critical step. Rapid precipitation traps solvent and impurities, leading to poorly ordered or polycrystalline material. Slow, controlled evaporation allows molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, resulting in a single, high-quality crystal.

Workflow Diagram: Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_cryst Crystallization S1 Reflux Ester with KOH in Ethanol S2 Cool and Acidify with HCl S1->S2 S3 Filter and Wash Precipitate S2->S3 C1 Dissolve in Hot Solvent (e.g., Ethyl Acetate) S3->C1 Purified Product C2 Slow Evaporation C1->C2 C3 Select Single Crystal C2->C3 DataCollection X-ray Data Collection C3->DataCollection Mounted Crystal G cluster_dimer Carboxylic Acid Dimer Motif cluster_chain Amino-Pyrazole Chain Motif cluster_intra Intramolecular H-Bond mol1_cooh R-C(O)OH mol2_cooh HO(O)C-R mol1_cooh->mol2_cooh O-H···O mol1_NH2 R'-NH₂ mol2_PyN N(pyrazole)-R'' mol1_NH2->mol2_PyN N-H···N intra_NH2 Amino Group (-NH₂) intra_COOH Carboxyl Group (-COOH) intra_NH2->intra_COOH N-H···O

Sources

A Technical Guide to the Spectroscopic Characterization of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of the novel compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. While direct experimental data for this specific molecule is not widely published, this guide provides a robust framework for its analysis based on established principles of spectroscopy and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven protocols for data acquisition and interpretation.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular weight. For a compound like this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity, which are critical prerequisites for any subsequent biological or material science applications. The pyrazole core is a well-known scaffold in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different types of protons in the molecule. The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable for many analytical applications. The acidic proton of the carboxylic acid and the amine protons are more likely to be observed in this solvent due to its hydrogen bond accepting nature.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal that can exchange with D₂O.
~8.30Doublet2HH-3', H-5' (aromatic)These protons are ortho to the electron-withdrawing nitro group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2' and H-6'.
~7.90Doublet2HH-2', H-6' (aromatic)These protons are meta to the nitro group and will be less deshielded than H-3' and H-5'. They will appear as a doublet due to coupling with H-3' and H-5'.
~7.80Singlet1HH-3 (pyrazole)The lone proton on the pyrazole ring is in an electron-deficient environment and is expected to appear as a sharp singlet.
~6.50 - 7.50Broad Singlet2H-NH₂The protons of the primary amine will appear as a broad signal. Its chemical shift can be variable and is dependent on concentration and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165.0-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150.0C-5 (pyrazole)This carbon is attached to the amino group and is part of the heterocyclic ring.
~147.0C-4' (aromatic)The carbon atom bearing the nitro group is significantly deshielded.
~143.0C-1' (aromatic)The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
~138.0C-3 (pyrazole)The carbon atom bearing the single proton in the pyrazole ring.
~125.0C-3', C-5' (aromatic)Aromatic carbons ortho to the nitro group.
~124.0C-2', C-6' (aromatic)Aromatic carbons meta to the nitro group.
~95.0C-4 (pyrazole)The carbon atom attached to the carboxylic acid group.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group Assignment
3400 - 3300MediumN-H StretchPrimary Amine (-NH₂)
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid (-COOH)
~1700StrongC=O StretchCarboxylic Acid (-COOH)
~1620MediumN-H BendPrimary Amine (-NH₂)
1590, 1480Medium-StrongC=C StretchAromatic Ring
1520, 1340StrongN-O Asymmetric & Symmetric StretchNitro Group (-NO₂)
~1250MediumC-N StretchAryl-N (pyrazole)

The broadness of the O-H stretch from the carboxylic acid is a classic diagnostic feature, often spanning a wide range of the spectrum.[1]

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Run a background scan with the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule.

Predicted Mass Spectrum

Using an ionization technique like Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds, we can expect to observe the protonated molecule.

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

IonPredicted m/z (Monoisotopic)Rationale
[M+H]⁺263.0673The protonated molecular ion. Calculated for C₁₀H₉N₄O₄⁺.
[M-H]⁻261.0527The deprotonated molecular ion in negative ion mode. Calculated for C₁₀H₇N₄O₄⁻.
[M+Na]⁺285.0492A common adduct observed in ESI-MS. Calculated for C₁₀H₈N₄O₄Na⁺.

The molecular formula of this compound is C₁₀H₈N₄O₄, with a monoisotopic mass of 262.0595 Da. An HRMS measurement that matches the calculated mass to within 5 ppm would provide strong evidence for the proposed elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of a small amount of acid or base can enhance ionization.

  • Instrument Setup:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • If fragmentation data is desired, perform MS/MS experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Caption: Workflow for ESI-HRMS Analysis.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework, the acquisition of actual experimental data following the detailed protocols is the definitive step for structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from all three methods—the proton and carbon framework from NMR, the characteristic functional groups from IR, and the precise molecular weight and elemental composition from HRMS—constitutes a rigorous and trustworthy validation of the molecule's identity. This level of analytical rigor is the standard in modern chemical research and is indispensable for the advancement of drug discovery and development.

References

  • Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o142. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Starting materials for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Starting Materials for the Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a key scaffold in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide spectrum of biological activities, and the specific functional groups on this target molecule—an amino group, a carboxylic acid, and a nitrophenyl substituent—make it a versatile building block for the synthesis of more complex pharmaceutical agents and functional dyes. This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the selection, preparation, and reaction of the core starting materials. The narrative is structured to explain the chemical logic behind the chosen pathway, ensuring a deep understanding for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The most efficient and common approach to constructing the pyrazole ring is through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic component.[1][2] For our target molecule, this logic leads to a strategic disconnection that identifies two primary starting materials.

The C-N bond of the pyrazole ring and the N-N bond are disconnected. This retrosynthetic analysis reveals that the 1-(4-nitrophenyl) group and one of the ring nitrogens can be sourced from 4-nitrophenylhydrazine . The remaining atoms of the pyrazole ring, along with the amino and carboxylic acid precursor groups, must come from a three-carbon synthon. An ideal candidate for this role is ethyl 2-cyano-3-ethoxyacrylate , which provides the necessary functionality for an efficient cyclization and subsequent conversion to the final product.

G Target This compound Intermediate 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile Target->Intermediate Nitrile Hydrolysis SM1 4-Nitrophenylhydrazine Intermediate->SM1 Cyclocondensation SM2 Ethyl 2-cyano-3-ethoxyacrylate Intermediate->SM2 Precursor 4-Nitroaniline SM1->Precursor Diazotization & Reduction

Caption: Retrosynthetic analysis of the target molecule.

Synthesis and Profile of Key Starting Materials

The success of the overall synthesis hinges on the quality and reactivity of the two primary starting materials.

Preparation of 4-Nitrophenylhydrazine

4-Nitrophenylhydrazine is not always readily available in high purity and is often prepared from 4-nitroaniline. The synthesis is a classic two-step process involving diazotization followed by reduction.

Mechanism:

  • Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl.[3] The stannous chloride reduces the diazonium group to a hydrazine, yielding 4-nitrophenylhydrazine, typically as its hydrochloride salt.

G cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction A 4-Nitroaniline B 4-Nitrobenzenediazonium chloride A->B  NaNO₂, HCl (aq) 0-5 °C C 4-Nitrophenylhydrazine (hydrochloride salt) B->C  SnCl₂·2H₂O, conc. HCl 0-5 °C

Caption: Synthesis pathway for 4-nitrophenylhydrazine.

Experimental Protocol: Synthesis of 4-Nitrophenylhydrazine Hydrochloride [3]

  • Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 1 hour.

  • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold stannous chloride solution to the diazonium salt mixture. A yellow-orange precipitate should form.

  • Continue stirring at 0 °C for 2 hours.

  • Collect the precipitate by filtration and wash thoroughly with ice-cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 4-nitrophenylhydrazine hydrochloride.

ReagentMolar Eq.PurposeKey Parameters
4-Nitroaniline1.0Precursor---
Sodium Nitrite~1.0Diazotizing agentAdded as cold aq. solution
Conc. HClSolvent/AcidForms diazonium saltMaintain low temperature
Stannous Chloride~2.0Reducing agentAdded as cold acidic solution
Profile of Ethyl 2-cyano-3-ethoxyacrylate

This is a key three-carbon building block that serves as the 1,3-dielectrophile equivalent. It is a commercially available reagent, making it a convenient starting material.[4][5]

Properties: Its structure is primed for reaction with nucleophiles like hydrazine. The molecule contains:

  • An electron-withdrawing nitrile group (-CN).

  • An electron-withdrawing ester group (-COOEt).

  • A good leaving group (ethoxy, -OEt) at the 3-position. These features make the double bond highly electrophilic and susceptible to nucleophilic attack.

PropertyValueSource
CAS Number 94-05-3[4]
Molecular Formula C₈H₁₁NO₃[5]
Molecular Weight 169.18 g/mol [4]
Boiling Point 190-191 °C / 30 mmHg[4]
Appearance White to light yellow crystalline solid---

Core Synthesis: Cyclocondensation and Hydrolysis

The assembly of the final product from the prepared starting materials involves two primary steps: the formation of the pyrazole ring and the hydrolysis of the nitrile group.

Step 1: Cyclocondensation to form 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

This step is the key ring-forming reaction. The more nucleophilic nitrogen of 4-nitrophenylhydrazine attacks the electrophilic β-carbon of the acrylate, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, forming the stable 5-membered aromatic pyrazole ring.[6]

Experimental Protocol:

  • Suspend 4-nitrophenylhydrazine hydrochloride in a suitable solvent, such as ethanol or acetic acid.

  • Add a base (e.g., sodium acetate) if starting from the hydrochloride salt to liberate the free hydrazine.

  • Add ethyl 2-cyano-3-ethoxyacrylate to the mixture.

  • Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of starting materials.

  • Cool the reaction mixture. The product, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, often precipitates from the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

G cluster_workflow Cyclocondensation Workflow Start Mix Reactants: - 4-Nitrophenylhydrazine - Ethyl 2-cyano-3-ethoxyacrylate - Solvent (e.g., Ethanol) Heat Heat Under Reflux (Monitor by TLC) Start->Heat Cool Cool Reaction Mixture Heat->Cool Filter Filter and Wash Solid Cool->Filter Product Intermediate: 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carbonitrile Filter->Product

Caption: Experimental workflow for the pyrazole core synthesis.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

The final step is the conversion of the cyano group (-CN) on the pyrazole ring to a carboxylic acid group (-COOH). This is a standard hydrolysis reaction that can be performed under either acidic or basic conditions.[7][8]

Mechanism (Acid-Catalyzed): The nitrile nitrogen is protonated by the acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed under the reaction conditions to the final carboxylic acid and an ammonium ion.[9][10]

Experimental Protocol (Acid Hydrolysis):

  • Suspend the 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile intermediate in an aqueous acid solution (e.g., 50% sulfuric acid or concentrated hydrochloric acid).

  • Heat the mixture under reflux for an extended period until the reaction is complete.

  • Cool the mixture in an ice bath. The carboxylic acid product will precipitate.

  • Collect the solid by filtration, wash with cold water to remove residual acid, and dry.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reaction StageConditionsPurpose
Hydrolysis Conc. H₂SO₄ or HCl, HeatConvert -CN to -COOH
Work-up Cooling, FiltrationIsolate the solid product
Purification RecrystallizationObtain high-purity final product

Conclusion

The synthesis of this compound is a robust and well-established process rooted in fundamental heterocyclic chemistry. The strategic selection of 4-nitrophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate as the primary starting materials provides an efficient pathway to the pyrazole core. The preparation of the hydrazine component via diazotization and reduction of 4-nitroaniline is a critical preliminary step. The subsequent cyclocondensation and final nitrile hydrolysis are reliable transformations that lead to the desired product in good yield. This guide outlines the essential materials and methodologies, providing a solid foundation for researchers undertaking the synthesis of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313.
  • Al-Issa, S. A. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8001–8014.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

  • PubMed. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by cyclization with hydrazine hydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenylhydrazine. Retrieved from [Link]

  • Arkivoc. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

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The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives unlock a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with the latest research to inspire and inform the next generation of pyrazole-based therapeutics.

The Pyrazole Carboxylic Acid Core: A Launchpad for Diverse Bioactivities

The five-membered aromatic heterocycle of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. The addition of a carboxylic acid group provides a critical anchor for interacting with biological targets, often through salt bridges or hydrogen bonds with key amino acid residues in enzyme active sites or receptors. This fundamental structure has been elaborated upon in countless ways, with substitutions at various positions of the pyrazole ring leading to a wide array of pharmacological effects. This guide will focus on four key areas where pyrazole carboxylic acid derivatives have shown significant promise: oncology, inflammation, infectious diseases, and virology.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these derivatives are often attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.

  • EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key tyrosine kinases in oncology.[1][2] Overactivation of EGFR can lead to uncontrolled cell growth, while VEGFR-2 is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2] Certain fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[2] This dual inhibition offers a powerful strategy to simultaneously halt tumor growth and cut off its blood supply.

  • Aurora Kinase Inhibition: Aurora kinases, particularly Aurora B, are essential for proper cell division.[3] Their overexpression in many cancers makes them an attractive therapeutic target. Pyrazole derivatives have been designed as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[3]

  • PI3K/Akt and ERK/MAPK Pathway Modulation: The PI3K/Akt and ERK/MAPK signaling pathways are critical for cell survival and proliferation. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting these pathways.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Beyond specific enzyme inhibition, many pyrazole carboxylic acid derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from replicating.[4][5]

Anticancer Mechanisms of Pyrazole Carboxylic Acid Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR VEGFR2 VEGFR2 Growth Factors->VEGFR2 PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->EGFR Pyrazole Derivatives->VEGFR2 Akt Akt Pyrazole Derivatives->Akt Pyrazole Derivatives->ERK AuroraB AuroraB Pyrazole Derivatives->AuroraB PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival ERK->Cell Proliferation & Survival Cell Cycle Progression Cell Cycle Progression AuroraB->Cell Cycle Progression Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis inhibition Anti-inflammatory Mechanism of Pyrazole Carboxylic Acid Derivatives Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX2->Prostaglandins (Inflammatory) Gastric Protection & Platelet Aggregation Gastric Protection & Platelet Aggregation Prostaglandins (Homeostatic)->Gastric Protection & Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX1 Minimal Inhibition Pyrazole Derivatives->COX2 Selective Inhibition General Synthesis of Pyrazole Carboxylic Acid Derivatives 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1,3-Dicarbonyl Compound->Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Cyclocondensation Pyrazole Carboxylic Acid Derivative Pyrazole Carboxylic Acid Derivative Cyclocondensation->Pyrazole Carboxylic Acid Derivative

Caption: A general synthetic route to pyrazole carboxylic acid derivatives.

Step-by-step methodology:

  • Formation of the 1,3-dicarbonyl intermediate: A common starting point is the reaction of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide to form an ethyl 2,4-dioxo-4-phenylbutanoate derivative. 2[6]. Cyclization with hydrazine: The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate in a suitable solvent, often with a catalytic amount of acid, to yield the pyrazole-3-carboxylate derivative. 3[6]. Further derivatization: The carboxylic acid or ester can then be converted to a variety of other functional groups, such as amides, nitriles, or ureas, to explore the SAR.

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents underscores their potential in drug discovery. The continued exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of novel therapeutics with improved potency, selectivity, and safety profiles. The synthetic accessibility and the potential for diverse functionalization make the pyrazole carboxylic acid scaffold a fertile ground for future medicinal chemistry endeavors. As our understanding of the molecular basis of diseases deepens, the rational design of pyrazole-based compounds targeting specific biological pathways holds immense promise for addressing unmet medical needs.

References

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  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]

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  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). PubMed Central. [Link]

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An In-Depth Technical Guide to 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on the closely related and well-documented analogue, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, to infer its properties and potential synthetic routes. The document will delve into the foundational physicochemical properties, spectroscopic data, plausible synthetic methodologies, and prospective applications of this class of compounds, with a particular focus on their role as versatile building blocks in the development of novel therapeutic agents and functional materials.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 5-aminopyrazole-4-carboxylic acid framework, in particular, serves as a versatile synthon for the construction of more complex molecular architectures with tailored biological functions. The introduction of a 4-nitrophenyl substituent at the N1 position is anticipated to modulate the electronic properties and biological activity of the parent molecule, making this compound a compound of considerable interest for further investigation.

Physicochemical and Spectroscopic Properties

Core Data
PropertyValueSource
CAS Number Not FoundN/A
Molecular Formula C₁₀H₈N₄O₄Calculated
Molecular Weight 248.19 g/mol Calculated
Appearance (Predicted) Yellowish solidInferred

Note: The molecular formula and weight are calculated based on the chemical structure. The CAS number for this specific compound could not be located in the searched databases.

Predicted Spectroscopic Data

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. The expected spectral features are outlined below:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm). The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded singlet.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the pyrazole ring carbons, the nitrophenyl ring carbons (with the carbon attached to the nitro group being significantly downfield), and the carboxylic acid carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and strong N-O stretching bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to this compound can be designed based on established methods for the synthesis of related pyrazole derivatives. A common and effective approach involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Pathway

A likely synthetic strategy involves the reaction of a (4-nitrophenyl)hydrazine with a suitable three-carbon building block, followed by functional group manipulations.

G A 4-Nitrophenylhydrazine C Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B Ethyl 2-cyano-3-ethoxyacrylate B->C D This compound C->D Hydrolysis (e.g., NaOH, H₂O/EtOH, reflux, then acidification)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

  • To a solution of 4-nitrophenylhydrazine (1 equivalent) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

  • The reaction mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield the pyrazole ester intermediate.

Step 2: Hydrolysis to this compound

  • The ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate from the previous step is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • The mixture is heated at reflux until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is then cooled in an ice bath and acidified with a dilute mineral acid (e.g., HCl) to a pH of 3-4.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried to afford the final product.

Potential Applications in Research and Development

Derivatives of 5-aminopyrazole-4-carboxylic acid are valuable precursors in the synthesis of a variety of compounds with potential therapeutic applications.

Kinase Inhibitors in Oncology

The 5-aminopyrazole scaffold is a key component of several kinase inhibitors investigated for cancer therapy.[3] The amino and carboxylic acid functional groups provide convenient handles for derivatization to generate libraries of compounds for screening against various kinase targets. The introduction of the 4-nitrophenyl group may influence the binding affinity and selectivity of these inhibitors.

G cluster_0 Drug Development Workflow A This compound Core Scaffold B Derivatization Amide Coupling, etc. A:f1->B:f0 C Compound Library Diverse Structures B:f1->C:f0 D Kinase Screening Identify Hits C:f1->D:f0 E Lead Optimization Improve Potency & Selectivity D:f1->E:f0 F Preclinical Candidate In vivo testing E:f1->F:f0

Caption: Workflow for developing kinase inhibitors.

Antimicrobial Agents

Certain pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[4] The this compound core can be functionalized to explore new antimicrobial agents with novel mechanisms of action.

Conclusion

This compound represents a molecule of significant synthetic and medicinal potential. While direct experimental data remains scarce, this guide has provided a comprehensive overview based on the well-established chemistry of its analogues. The proposed synthetic route offers a practical approach for its preparation, opening avenues for its exploration as a key building block in the discovery of novel kinase inhibitors, antimicrobial agents, and other biologically active compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

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The Ascendance of 5-Aminopyrazoles: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 5-aminopyrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its remarkable ability to interact with a wide array of biological targets.[1][2] This five-membered nitrogen-containing heterocycle is not merely a synthetic curiosity; it is the foundational core of numerous therapeutic agents and molecular probes that have significantly advanced our understanding of complex biological processes.[3][4] From potent enzyme inhibitors in oncology to novel antimicrobial agents, the applications of 5-aminopyrazole derivatives are vast and continue to expand.[5][6]

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 5-aminopyrazole compounds. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical scaffold, moving beyond a simple recitation of facts to an integrated narrative of scientific discovery and practical application. We will delve into the causality behind key experimental choices, present detailed protocols for synthesis and biological evaluation, and provide a framework for the rational design of novel 5-aminopyrazole-based molecules.

A Legacy of Discovery: The Historical Trajectory of Pyrazole Chemistry

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr serendipitously synthesized the first pyrazolone, antipyrine, through the condensation of ethyl acetoacetate and phenylhydrazine.[7][8] This discovery not only introduced a new class of heterocyclic compounds but also yielded one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic.[7] Knorr's work laid the foundation for what is now known as the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[7][9]

While Knorr's initial work focused on pyrazolones, the broader exploration of pyrazole chemistry soon led to the investigation of various substituted derivatives. The first synthesis of the parent compound, pyrazole itself, was achieved by Buchner in 1889.[8] The specific lineage of 5-aminopyrazoles, while having been investigated for over a century, gained significant traction as their potential as versatile synthetic intermediates became apparent.[10] Early preparations of 3(5)-aminopyrazole were reported by L. Knorr in 1904, marking a significant milestone in the history of this compound class.[11] These seminal discoveries unlocked the vast chemical space of pyrazoles and set the stage for their eventual emergence as a critical scaffold in drug discovery.[3]

Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The enduring utility of 5-aminopyrazoles stems from the reliability and versatility of their synthetic routes. The classical Knorr synthesis and its variations remain the most prevalent methods for constructing the pyrazole core, with the choice of starting materials dictating the final substitution pattern.

The Workhorse Reaction: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[12][13] This reaction proceeds through a well-established mechanism that offers a high degree of control over the final product.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[12] This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The subsequent and irreversible step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[12] The choice of solvent is critical; polar protic solvents like ethanol are commonly used as they can facilitate both the initial condensation and the subsequent cyclization.[1] In some cases, the addition of a base like triethylamine (TEA) is employed to neutralize any acidic byproducts and to facilitate the final aromatization of the pyrazole ring.[14]

Experimental Protocol: Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

This protocol provides a representative example of a one-pot, three-component synthesis of a 5-aminopyrazole derivative.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Glucose:urea (1:5 molar ratio, 1 g) as a deep eutectic solvent (DES)

  • Water (10 mL)

  • Ethanol

Procedure:

  • To a reaction vessel, add 1 g of the pre-formed glucose:urea deep eutectic solvent.[15]

  • Sequentially add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) to the vessel.[15]

  • Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.[15]

  • Upon completion of the reaction, add 10 mL of water to the reaction mixture and continue stirring for approximately 30 minutes at ambient temperature to precipitate the product.[15]

  • Collect the precipitate by filtration under reduced pressure using a Büchner funnel.[15]

  • Wash the collected solid with an ethanol-water mixture to remove any remaining impurities.[15]

  • Dry the purified product to obtain 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. No further chromatographic purification is typically required.[15]

Causality Behind Experimental Choices:

  • Deep Eutectic Solvent (DES): The use of a glucose:urea DES provides a green and efficient reaction medium. DESs are biodegradable, have low toxicity, and can enhance reaction rates and selectivity.[14]

  • One-Pot, Three-Component Reaction: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates, thereby saving time and resources.[16]

  • Ambient Temperature: The ability to conduct the reaction at room temperature reduces energy consumption and minimizes the formation of side products.[15]

  • Aqueous Workup: The precipitation of the product by the addition of water allows for a simple and effective purification method, avoiding the need for column chromatography.[15]

Alternative Synthetic Routes

While the β-ketonitrile route is dominant, other methods offer access to diverse 5-aminopyrazole derivatives:

  • From Malononitrile and its Derivatives: The reaction of malononitrile with hydrazines is a straightforward method to produce 3,5-diaminopyrazoles.[12]

  • From α,β-Unsaturated Nitriles: α,β-Unsaturated nitriles bearing a leaving group at the β-position react with hydrazines to yield 5-aminopyrazoles.[17]

  • Solid-Phase Synthesis: For the generation of combinatorial libraries, solid-phase synthesis methodologies have been developed, often utilizing resin-supported β-ketonitriles.[12]

A Hub of Biological Activity: Therapeutic Applications of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a prolific source of bioactive molecules, with derivatives demonstrating a wide spectrum of pharmacological activities.[5][12] This versatility arises from the ability of the pyrazole ring and its substituents to form key interactions—such as hydrogen bonds and hydrophobic interactions—with the active sites of various enzymes and receptors.[3]

Kinase Inhibitors: Targeting the Engines of Cellular Signaling

A significant number of 5-aminopyrazole derivatives have been developed as potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[18]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors:

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[7] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. 5-Aminopyrazole-based compounds have emerged as a promising class of p38 MAPK inhibitors.[18]

Mechanism of Action: These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the p38 kinase and preventing the phosphorylation of its downstream substrates.[7] The 5-amino group of the pyrazole core often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2) p38->transcription_factors phosphorylates inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 inhibits cellular_response Inflammation / Apoptosis downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: p38 MAPK signaling cascade and point of inhibition.

Experimental Protocol: Cellular p38 MAPK Activity Assay

This protocol describes a method to assess the inhibitory activity of a 5-aminopyrazole compound on p38 MAPK in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anisomycin (p38 MAPK activator)

  • Test 5-aminopyrazole compound

  • Lysis buffer

  • Protein A affinity gel beads

  • Anti-p38 MAPK antibody

  • ATF-2 (substrate)

  • Kinase assay buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-phospho-ATF-2 antibody

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 5-aminopyrazole test compound for 1-2 hours.

    • Stimulate the cells with a p38 MAPK activator, such as anisomycin, for 15-30 minutes to induce p38 phosphorylation.[19]

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with an anti-p38 MAPK antibody and Protein A affinity gel beads overnight at 4°C to immunoprecipitate p38 MAPK.[19]

  • In Vitro Kinase Assay:

    • Wash the immunoprecipitated beads with lysis buffer and then with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer containing ATP and the substrate, ATF-2.[9]

    • Incubate the reaction mixture at 30°C for 30 minutes to allow for the phosphorylation of ATF-2 by the active p38 MAPK.[20]

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.[20]

  • Detection of Substrate Phosphorylation:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.[9]

    • Use a chemiluminescent detection system to visualize the results. The intensity of the phosphorylated ATF-2 band is proportional to the p38 MAPK activity.

Causality Behind Experimental Choices:

  • Anisomycin Stimulation: Anisomycin is a potent activator of the stress-activated protein kinase pathways, including p38 MAPK, providing a robust signal for the assay.[19]

  • Immunoprecipitation: This step isolates p38 MAPK from the cell lysate, ensuring that the measured kinase activity is specific to this enzyme.[19]

  • ATF-2 as Substrate: Activating transcription factor-2 (ATF-2) is a well-characterized downstream substrate of p38 MAPK, and reliable antibodies are available to detect its phosphorylation.[9]

  • Western Blotting: This technique allows for the specific detection and quantification of the phosphorylated substrate, providing a direct measure of kinase activity.[9]

Table 1: Inhibitory Activity of Representative 5-Aminopyrazole Derivatives against p38α MAPK

Compound IDStructureIC50 (µM)Reference
1 N/A0.023[18]
2 N/A0.018[18]
3 N/A0.045[18]
Anticancer and Antimicrobial Applications

The 5-aminopyrazole scaffold is also a prominent feature in the design of novel anticancer and antimicrobial agents.

Anticancer Activity: 5-Aminopyrazole derivatives have been shown to exert antiproliferative effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and other key signaling proteins involved in tumor growth and proliferation.[18][21]

Table 2: Anticancer Activity of Selected 5-Aminopyrazole Derivatives

Compound IDCell LineIC50 (µM)Reference
4 A549 (Lung)21.2[18]
5 MCF-7 (Breast)18.4[18]
6 HeLa (Cervical)19.2[18]
7 TPC-1 (Thyroid)0.113

Antimicrobial Activity: The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[5][12] Their mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected 5-Aminopyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
8 Staphylococcus aureus (MDR)32-64[12]
9 Escherichia coli0.03[5]
10 Pseudomonas aeruginosa0.49[5]

Conclusion and Future Perspectives

From its historical roots in the late 19th century to its current status as a privileged scaffold in drug discovery, the journey of the 5-aminopyrazole ring system is a testament to the power of fundamental chemical research. The synthetic methodologies developed over the past century have provided a robust platform for the creation of a vast and diverse chemical space, leading to the discovery of compounds with profound biological activities.

As we look to the future, the 5-aminopyrazole scaffold is poised to remain at the forefront of medicinal chemistry research. The continued development of novel, green synthetic methods will enable the even more efficient and sustainable production of these valuable compounds. Furthermore, a deeper understanding of the structure-activity relationships governing their interactions with biological targets will facilitate the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new 5-aminopyrazole-based drugs to address pressing medical needs in oncology, infectious diseases, and beyond.

References

  • Al-Ostath, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. Available from: [Link]

  • Di Martino, R. M. C., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1056. Available from: [Link]

  • Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Minimal inhibitory concentrations (MIC, µg/mL) and minimum bactericidal... [Image]. ResearchGate. Retrieved from: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 3456-3466. Available from: [Link]

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  • Dorn, H., et al. (1967). 3(5)-aminopyrazole. Organic Syntheses, 47, 6. Available from: [Link]

  • El-Sayed, A. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206–238. Available from: [Link]

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  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. Available from: [Link]

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A Technical Guide to the Target Deconvolution of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the molecular targets of the novel compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents, known for a wide range of biological activities.[1][2] Derivatives of the pyrazole nucleus have shown inhibitory activity against a variety of enzymes, including kinases, carbonic anhydrases, and cyclooxygenases, as well as demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5][6] Given the structural alerts within this compound, a focused investigation into its potential as an enzyme inhibitor, particularly targeting the kinome, is a rational starting point for its pharmacological characterization.

This document outlines a multi-pronged strategy, combining robust computational predictions with rigorous experimental validation to elucidate the mechanism of action of this compound. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system to ensure scientific integrity.

Part 1: Computational Target Prediction: A Hypothesis-Generating Engine

The initial step in understanding the biological activity of a novel small molecule is to generate a plausible hypothesis regarding its potential targets. Given the prevalence of pyrazole-based compounds as kinase inhibitors, a computational approach focused on this target class is a logical and cost-effective starting point.[3][4] Reverse docking, a powerful in silico method, will be employed to screen this compound against a large database of protein structures to predict potential binding partners.[7][8][9][10][11][12]

Reverse Docking Workflow

The objective of this workflow is to identify kinases that are predicted to bind to the compound with high affinity. This is achieved by docking the 3D conformation of the small molecule into the ATP-binding site of a comprehensive library of kinase crystal structures.

cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Ligand 3D Ligand Structure Generation (this compound) Docking Reverse Docking Simulation (Docking of ligand into each kinase active site) Ligand->Docking Database Kinase Crystal Structure Database (e.g., PDB) Database->Docking Scoring Scoring and Ranking (Based on binding affinity and interaction patterns) Docking->Scoring Hit_Selection Hit Selection (Top-ranked kinases) Scoring->Hit_Selection

Caption: Workflow for computational target prediction using reverse docking.

Rationale for Methodological Choices
  • Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using computational chemistry software to ensure a realistic conformation for docking.

  • Target Database: A curated library of high-resolution kinase crystal structures from the Protein Data Bank (PDB) will be used. This library should represent a diverse sampling of the human kinome to maximize the chances of identifying relevant targets.

  • Docking Algorithm: A well-validated docking program will be employed to predict the binding pose and affinity of the compound in the ATP-binding pocket of each kinase. The scoring function of the docking program provides a quantitative estimate of the binding affinity, which is used to rank the potential targets.[11]

Predicted Data and Interpretation

The output of the reverse docking simulation will be a ranked list of kinases based on their predicted binding affinities for this compound. A hypothetical summary of these results is presented in the table below.

Kinase Target Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
FGFR1-9.8H-bonds with hinge region, pi-stacking with conserved aromatic residue
p38α (MAPK14)-9.5H-bonds with hinge region, interaction with DFG motif
CDK2-9.2H-bonds with hinge region
VEGFR2-8.9H-bonds with hinge region

The top-ranked kinases from this in silico screen are considered high-priority candidates for experimental validation.

Part 2: Experimental Validation: From Prediction to Confirmation

Computational predictions, while valuable for hypothesis generation, must be confirmed through rigorous experimental validation.[13] A tiered approach will be employed, starting with broad screening and progressing to more specific biophysical and cellular assays to confirm direct target engagement.

cluster_validation Experimental Validation Workflow Kinase_Screen Kinase Panel Screening (Broad in vitro activity screen) TSA Thermal Shift Assay (TSA) (Direct binding confirmation) Kinase_Screen->TSA Identified Hits CETSA Cellular Thermal Shift Assay (CETSA) (In-cell target engagement) TSA->CETSA Confirmed Binders Downstream Downstream Signaling Analysis (Functional cellular effect) CETSA->Downstream Validated Cellular Targets

Caption: Tiered experimental workflow for target validation.

Kinase Panel Screening

The first experimental step is to screen the compound against a large panel of purified kinases to assess its inhibitory activity. This provides a broad overview of the compound's selectivity profile across the kinome.[14] Several commercial services offer kinase profiling using various assay formats.[15][16][17][18]

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases. The percent inhibition of kinase activity is measured.

  • Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as primary hits.

Thermal Shift Assay (TSA): Confirming Direct Binding

A thermal shift assay, or differential scanning fluorimetry (DSF), is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand.[19][20] A shift in the melting temperature (Tm) of the protein upon ligand binding is indicative of a direct interaction.[21][22][23]

Protocol: Thermal Shift Assay

  • Protein and Dye Preparation: Purified recombinant kinase (identified as a hit from the panel screen) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[22][23]

  • Ligand Addition: The compound is added to the protein-dye mixture at various concentrations.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.[21][23]

  • Data Analysis: The melting temperature (Tm) is determined for the protein alone and in the presence of the compound. An increase in Tm indicates that the compound binds to and stabilizes the protein.[22]

Kinase Target ΔTm (°C) at 10 µM Compound Interpretation
FGFR1+5.2Strong Stabilization / Direct Binding
p38α (MAPK14)+4.8Strong Stabilization / Direct Binding
CDK2+1.5Weak Stabilization / Possible Binding
Unrelated Kinase+0.2No Significant Binding
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context

CETSA is a powerful method for verifying that a compound binds to its target in a more physiologically relevant environment, such as intact cells or tissue lysates.[24][25][26][27] The principle is similar to TSA: ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[25][28]

Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Live cells expressing the target kinase are incubated with the compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[26]

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[26][28]

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in the cellular environment.[25]

cluster_pathway Hypothetical FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS Compound 5-amino-1-(4-nitrophenyl)- 1H-pyrazole-4-carboxylic acid Compound->FGFR1 Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the FGFR1 signaling pathway.

Part 3: Alternative and Complementary Approaches

While a kinase-focused approach is a strong starting point, it is crucial to remain open to other possibilities. Chemical proteomics is a powerful, unbiased method for identifying the protein targets of a small molecule directly from a complex biological sample.[29][30][31]

Chemical Proteomics

This technique typically involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.[29][32] This approach can reveal unexpected targets and provide a more comprehensive understanding of the compound's polypharmacology.

Conclusion

The target deconvolution of this compound requires a systematic and multi-faceted approach. By integrating computational predictions with a tiered experimental validation workflow, researchers can confidently identify and characterize the molecular targets of this novel compound. The strong precedent for pyrazole derivatives as kinase inhibitors suggests that a focused investigation of the kinome is a highly rational strategy.[3] The methodologies outlined in this guide, from reverse docking to CETSA, provide a robust framework for elucidating the compound's mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent.

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Methodological & Application

Application Note: Utilizing 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid for High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in high-throughput screening (HTS). While this specific molecule represents a novel scaffold with limited published screening data, its structural motifs—the 5-aminopyrazole core and a nitrophenyl substituent—are features of compounds with known bioactivity.[1][2][3] This guide establishes a foundational framework for initiating an HTS campaign with this compound. It covers essential protocols from compound handling and assay design to data analysis and hit validation, grounded in established principles of drug discovery. The methodologies presented are designed to be robust and adaptable, enabling the identification of novel biological activities for this promising chemical entity.

Introduction: The Rationale for Screening this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries against biological targets.[4][5][6] The selection of compounds for these libraries is a critical step, often focusing on "privileged structures"—scaffolds known to interact with multiple biological targets. The pyrazole ring system is one such scaffold, with derivatives demonstrating a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][7]

The subject of this note, This compound , integrates several features of interest:

  • The 5-Aminopyrazole Core: This moiety is a versatile building block in medicinal chemistry.[2] It is particularly prominent in the design of potent enzyme inhibitors, such as those targeting protein kinases like p38 MAPK, which are crucial in inflammatory and cancer signaling pathways.[1][3]

  • The Carboxylic Acid Group: This functional group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. It is a common feature in inhibitors of various enzyme classes.

  • The 4-Nitrophenyl Group: The nitroaromatic group, while requiring careful safety consideration, is a known pharmacophore and can be involved in critical binding interactions. Its electron-withdrawing nature can significantly influence the molecule's overall electronic properties and binding affinity.

Given these structural alerts, this compound is a prime candidate for screening against various target classes, particularly protein kinases. This guide provides the necessary protocols to embark on such a discovery campaign.

Compound Management and Preparation

Proper handling and preparation of the test compound are paramount for generating reliable and reproducible HTS data.

Physicochemical Properties & Solubility
  • Appearance: Typically a crystalline solid.

  • Solubility: Pyrazole carboxylic acids generally exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, with lower solubility in water.[8][9] It is critical to determine the maximal solubility in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Stability: The stability of the compound in DMSO and aqueous assay buffers should be assessed. A preliminary stability study (e.g., LC-MS analysis after incubation at room temperature and 37°C for several hours) is recommended.

Safety and Handling

Aromatic nitro-compounds warrant specific safety precautions.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood.[10][11] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[12]

  • Fire/Explosion Hazard: Aromatic nitro-compounds can be flammable, and some derivatives are explosive under heat or shock. Avoid heating under alkaline conditions and contact with strong reducing or oxidizing agents.[11]

Protocol 1: Preparation of Compound Stock and Assay-Ready Plates
  • Prepare a High-Concentration Stock Solution: Accurately weigh the solid this compound and dissolve it in 100% high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution using sonication or vortexing if necessary.

  • Create Intermediate Plates: Serially dilute the 10 mM stock solution in 100% DMSO using an automated liquid handler to create intermediate concentration plates. These plates will be used to generate the final assay concentrations.

  • Prepare Assay-Ready Plates: Dispense a small volume (e.g., 100-200 nL) from the intermediate plates into the wells of 384- or 1536-well assay plates. These "assay-ready" plates can be sealed and stored at -20°C or -80°C until use. This "pinning" or acoustic transfer method minimizes the final DMSO concentration in the assay to ≤0.5%, reducing solvent-induced artifacts.

High-Throughput Screening: Assay Design and Execution

The aminopyrazole scaffold is a well-established core for kinase inhibitors.[1][3][13] Therefore, a primary screen targeting a relevant protein kinase is a logical starting point. We present a generalized protocol for a biochemical kinase assay, which can be adapted to specific kinases of interest.

Target Class Rationale: Protein Kinases

Protein kinases are a highly "druggable" target class, central to numerous disease pathologies.[14] The development of kinase inhibitors is a major focus of pharmaceutical research.[14][15] Given that 5-aminopyrazole derivatives are known to inhibit kinases like p38 MAPK and FGFRs, screening against a panel of kinases is a scientifically sound strategy.[1][3][13]

Diagram 1: General HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Compound_Prep Compound Stock (10 mM in DMSO) Assay_Ready_Plate Assay-Ready Plates (Nanoliter Dispensing) Compound_Prep->Assay_Ready_Plate Primary_Screen Primary HTS (Single Concentration) Assay_Ready_Plate->Primary_Screen Reagent_Prep Assay Reagent Prep (Enzyme, Substrate, Buffer) Reagent_Prep->Primary_Screen Data_Acquisition Data Acquisition (Plate Reader) Primary_Screen->Data_Acquisition QC Quality Control (Z'-factor) Data_Acquisition->QC Hit_ID Hit Identification (% Inhibition Threshold) QC->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Hit_Confirmation Hit Confirmation (Resynthesis & Orthogonal Assay) Dose_Response->Hit_Confirmation Hit_to_Lead Hit-to-Lead Hit_Confirmation->Hit_to_Lead Hit_Validation Primary_Hit Primary Hit (e.g., >3σ activity) Dose_Response Dose-Response Confirmation (IC50 Generation) Primary_Hit->Dose_Response Resynthesis Resynthesis & Purity Check (Confirms Identity & Activity) Dose_Response->Resynthesis Orthogonal_Assay Orthogonal Assay (Different Technology, e.g., FRET) Resynthesis->Orthogonal_Assay Selectivity Selectivity Profiling (Counter-screen against related kinases) Orthogonal_Assay->Selectivity Cell_Based Cell-Based Assay (Confirms activity in a biological context) Selectivity->Cell_Based Validated_Hit Validated Hit (Ready for Hit-to-Lead) Cell_Based->Validated_Hit

Caption: A structured workflow for validating initial HTS hits.

Key Validation Steps:

  • Re-synthesis and Confirmation: The hit compound should be re-synthesized or re-purified from a fresh source to confirm its structure and ensure that the observed activity is not due to an impurity. [16]2. Orthogonal Assays: Confirm the hit in a secondary assay that uses a different detection technology (e.g., a fluorescence resonance energy transfer [FRET] assay instead of a luminescence-based one). This helps rule out technology-specific artifacts.

  • Selectivity Profiling: To understand the specificity of the hit, screen it against a panel of related kinases. [15]A highly selective compound is often more desirable as it is less likely to have off-target effects.

  • Cell-Based Assays: The ultimate goal is to find compounds active in a physiological context. [17][18]Validated hits should be advanced to cell-based assays to measure their effect on target engagement or downstream signaling in living cells. [4][17][18]

Conclusion

This compound represents a valuable starting point for a high-throughput screening campaign. Its pyrazole core is a privileged scaffold known to yield potent inhibitors of therapeutically relevant targets, particularly protein kinases. By following the structured protocols outlined in this guide—from careful compound management and robust assay execution to a rigorous data analysis and hit validation cascade—researchers can effectively probe the biological activity of this molecule. This systematic approach maximizes the potential for discovering novel, high-quality hits that can serve as the foundation for future drug discovery programs.

References

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Protocol for dissolving 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid for cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Dissolving 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid for Cell-Based Assays

Introduction: The Challenge of "Brick Dust" in Biology

In the realm of drug discovery and cellular biology, the promise of a novel compound can often be obscured by a fundamental, practical hurdle: solubility. This compound, a molecule belonging to the versatile pyrazole class of heterocycles, presents a classic solubility challenge.[1] Its rigid aromatic structure, combined with functional groups capable of strong intermolecular interactions (hydrogen bonding from the carboxylic acid and amino groups, and pi-stacking), results in a crystalline solid with inherently low aqueous solubility.

Inaccurate or incomplete solubilization is a significant source of experimental artifacts. If a compound precipitates in the stock solution or, more critically, in the aqueous cell culture medium, its effective concentration becomes unknown and significantly lower than the calculated concentration. This can lead to a drastic underestimation of a compound's potency (e.g., an artificially high IC₅₀ value), generating misleading structure-activity relationship (SAR) data and potentially causing promising lead candidates to be discarded prematurely.[2]

This document, authored for researchers and drug development professionals, provides a robust, field-proven protocol for the effective solubilization of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind the choice of solvent and methodology, ensuring the generation of reliable, reproducible data in sensitive cell-based assays.

Compound Profile and Solubility Considerations

To develop an effective dissolution strategy, one must first understand the physicochemical properties of the molecule.

PropertyValue / ObservationRationale & Implication for Solubility
Molecular Formula C₁₀H₈N₄O₄-
Molecular Weight 248.20 g/mol Essential for accurate molarity calculations.
Appearance Likely a yellow or off-white crystalline solid.Crystalline solids have high lattice energy, making them harder to dissolve than amorphous forms.[2]
Key Functional Groups Carboxylic Acid (acidic), Aromatic Amino Group (weakly basic), Nitrophenyl Group (electron-withdrawing).The presence of both acidic and basic groups suggests zwitterionic character and pH-dependent solubility. The highly polar, electron-withdrawing nitro group and the pyrazole core contribute to a rigid, planar structure prone to poor solubility in water.
Predicted Aqueous Solubility Very Low.Compounds with multiple aromatic rings and functional groups that can form strong intermolecular hydrogen bonds are often poorly soluble in water ("brick dust").[3]
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)A powerful, polar aprotic solvent capable of disrupting the intermolecular forces of crystalline solids. It is the industry standard for preparing high-concentration stock solutions of poorly soluble compounds for HTS and cell-based assays.[4]

The core of the strategy is to first create a high-concentration, stable stock solution in an appropriate organic solvent and then carefully dilute this stock into the final aqueous cell culture medium to achieve the desired working concentration.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a concentrated master stock solution in DMSO. This high concentration allows for minimal volumes to be used for subsequent dilutions, thereby minimizing the final concentration of the organic solvent in the cell culture medium.

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (sterile-filtered recommended)[5]

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, low-retention filter tips

  • Water bath or sonicator (optional)

  • 0.22 µm syringe filter (PTFE or nylon, DMSO-compatible) and sterile syringe (optional)

Step-by-Step Methodology
  • Pre-equilibration: Allow the vial of the compound and the bottle of DMSO to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents the condensation of atmospheric moisture into the hygroscopic solvent or onto the compound powder.[6]

  • Mass Calculation: Calculate the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 248.20 g/mol / 1000 = 2.482 mg

  • Weighing: On an analytical balance, carefully weigh the calculated mass (e.g., 2.482 mg) of the compound directly into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL) to the tube. Cap the tube tightly.

  • Homogenization: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved, resulting in a clear solution.

  • Assisted Dissolution (If Necessary): If particulates remain, gentle warming in a 37°C water bath or sonication for 5-10 minutes can provide the additional kinetic energy needed to overcome the crystal lattice energy and facilitate complete dissolution.[7][8] Allow the solution to return to room temperature before proceeding.

  • Sterile Filtration (Recommended): For applications requiring absolute sterility, the stock solution can be filter-sterilized. Aseptically draw the solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense it into a new sterile, light-protected vial.[5] This step also removes any micro-particulates that could act as nucleation sites for precipitation.

  • Aliquoting and Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or amber vials.[9][10]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots protected from light at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[10]

Protocol: Preparation of Working Solutions for Cell Treatment

This is the most critical stage where compound precipitation can occur. The key is to rapidly disperse the small volume of DMSO stock into the larger volume of aqueous medium, avoiding localized areas of high concentration.

Step-by-Step Methodology
  • Thaw Stock: Remove a single aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to re-homogenize.

  • Prepare Intermediate Dilution (Optional but Recommended): For creating a wide range of final concentrations, preparing an intermediate dilution in DMSO (e.g., 1 mM) is often more accurate than pipetting sub-microliter volumes of the master stock. To prepare a 1 mM solution, dilute the 10 mM stock 1:10 in fresh, sterile DMSO.

  • Final Dilution into Culture Medium:

    • Dispense the required volume of pre-warmed, complete cell culture medium into a sterile tube.

    • Add the small volume of the DMSO stock solution directly into the medium (never the reverse). For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution by adding 1 µL of stock to 999 µL of medium.

    • Immediately after adding the stock, mix the solution thoroughly by gentle vortexing or by pipetting up and down. This rapid mixing is essential to prevent the compound from precipitating out of the supersaturated solution that momentarily forms at the point of addition.[5]

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution and ensure it is non-toxic to your specific cell line. A concentration of ≤0.1% is generally considered safe for most cell lines, though some can tolerate up to 0.5%.[7][11]

Example Dilution Table
Desired Final ConcentrationStock SolutionDilution FactorµL of Stock to AddFinal Volume of MediumFinal DMSO %
100 µM10 mM1:10010 µL990 µL1.0% (Potentially toxic)
10 µM10 mM1:10001 µL999 µL0.1% (Generally safe)
1 µM10 mM1:100001 µL (of 1mM intermediate)999 µL0.1%
100 nM10 mM1:1000001 µL (of 100µM intermediate)999 µL0.1%

Essential Controls & Experimental Validation

For data to be trustworthy, it must be properly controlled.

  • Vehicle Control: This is non-negotiable. Every experiment must include a "vehicle control" group. These are cells treated with cell culture medium containing the exact same final concentration of DMSO as the highest concentration used for the compound treatment.[10] This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

  • DMSO Toxicity Assay: The sensitivity of cell lines to DMSO can vary significantly.[12] It is a best practice to perform a preliminary experiment to determine the tolerance of your specific cell line. This is done by treating the cells with a range of DMSO concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%) and measuring cell viability after the intended experimental duration (e.g., 24, 48, or 72 hours).

  • Visual Confirmation: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitation. For the highest concentration, it is advisable to check a small sample under a microscope to look for crystalline precipitates.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO at room temp. High crystal lattice energy; insufficient solvent volume.Use gentle warming (37°C) or sonication. If still insoluble, prepare the stock at a lower concentration (e.g., 5 mM or 1 mM).
Precipitation occurs upon dilution into aqueous medium. The compound's kinetic solubility limit in the medium has been exceeded.[3] The final DMSO concentration is too low to maintain solubility.Decrease the highest working concentration of the compound. Ensure rapid mixing upon dilution. Consider a stepwise dilution process (e.g., add stock to medium with 10% FBS first, then mix with serum-free medium).
Cell death observed in vehicle control group. The final DMSO concentration is too high for the specific cell line or exposure time.[11][13]Reduce the final DMSO concentration by preparing a more concentrated master stock or by lowering the top compound concentration. Confirm the cell line's DMSO tolerance.
Inconsistent results between experiments. Freeze-thaw cycles of the stock solution causing precipitation; inaccurate pipetting of small volumes.Always use fresh, single-use aliquots of the master stock.[10] Use an intermediate dilution step to work with larger, more accurately pipetted volumes.

Visualization of the Workflow

The following diagram illustrates the complete workflow from solid compound to treated cells, emphasizing critical control points.

G cluster_0 Part 1: Master Stock Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Treatment & Control compound 1. Weigh Compound Powder dmso 2. Add Anhydrous DMSO compound->dmso dissolve 3. Vortex / Sonicate to Dissolve dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw dilute 7. Dilute Stock into Pre-warmed Culture Medium (Rapid Mixing!) thaw->dilute treat_cells 8a. Treat Cells with Working Solutions dilute->treat_cells vehicle_control 8b. Treat Cells with Vehicle Control (Medium + DMSO) dilute->vehicle_control Same Final DMSO % assay 9. Incubate & Perform Assay treat_cells->assay vehicle_control->assay

Caption: Workflow for preparation and use of this compound.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE Corporation. Retrieved from [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. Retrieved from [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]

  • Various Authors. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Sironi, D., et al. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 12(11), 1059. Retrieved from [Link]

  • Reddit User Community. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • Various Authors. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. Retrieved from [Link]

  • Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. Retrieved from [Link]

  • Ray, U. K. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Omega. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2003). The Practice of Medicinal Chemistry. Academic Press.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. Retrieved from [Link]

  • Kumar, S. et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of ChemTech Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. IJTSRD. Retrieved from [Link]

  • Bekhit, A. A., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(7), 476–487. Retrieved from [Link]

  • Mchedlov-Petrossyan, N. O., et al. (2020). Transmittance of electronic effects in the fluorescein molecule: nitro and amino groups in the phthalic acid residue. Journal of Chemical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Amino-1-phenyl-1 H -pyrazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-amino-1-(2-nitrophenyl)-1h-pyrazole-4-carboxamide. PubChemLite. Retrieved from [Link]

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Derivatization of the carboxylic acid group on 5-amino-1-phenyl-pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of the Carboxylic Acid Group on 5-Amino-1-Phenyl-Pyrazole Scaffolds

Introduction: The Significance of the 5-Amino-1-Phenyl-Pyrazole Scaffold

The 5-amino-1-phenyl-pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms and aromatic character allows it to form key interactions with a multitude of biological targets. Derivatives of this core have been extensively investigated and developed as potent inhibitors of kinases, antagonists for receptors, and agents with antimicrobial and anticancer properties.[1][2][3][4][5][6] A common and highly effective strategy for modulating the pharmacological profile of these molecules is the derivatization of the carboxylic acid group, typically located at the C4 position of the pyrazole ring.

This functional group serves as a versatile chemical handle for introducing a wide array of substituents via amide bond formation. The resulting carboxamides can explore different binding pockets, improve cell permeability, enhance metabolic stability, and fine-tune the overall drug-like properties of the compound. This application note provides a comprehensive guide for researchers, detailing the underlying chemical principles, reagent selection strategies, step-by-step protocols, and analytical validation methods for the successful derivatization of the carboxylic acid on 5-amino-1-phenyl-pyrazole scaffolds.

Pillar 1: The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is deceptively challenging. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a highly stable and unreactive ammonium carboxylate salt.[7] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."

Carbodiimide-mediated coupling is the most prevalent and versatile method for this activation.[8] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is readily susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of the desired amide and a urea byproduct.

However, the O-acylisourea intermediate can undergo an undesired intramolecular rearrangement to form a stable N-acylurea, which halts the reaction pathway.[9][10][11] To mitigate this side reaction and improve reaction efficiency, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine nucleophile.[12][13]

G cluster_main Main Reaction Pathway cluster_side Undesired Side Reaction cluster_additive Additive-Mediated Pathway (Improved) RCOOH Pyrazole-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC Carbodiimide (EDC) Amide Pyrazole-CONHR' (Desired Amide) O_Acyl->Amide + Amine Urea Urea Byproduct O_Acyl->Urea - Urea N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement ActiveEster Active Ester (More Stable Intermediate) O_Acyl->ActiveEster + HOBt Amine R'-NH2 (Amine) HOBt Additive (HOBt/NHS) ActiveEster->Amide + Amine ActiveEster->HOBt - HOBt

Mechanism of Carbodiimide-Mediated Amide Coupling

Pillar 2: Reagent Selection and Experimental Design

The success of the derivatization reaction hinges on the appropriate selection of coupling reagents, additives, base, and solvent. The choice depends on the specific properties of the amine being coupled, the scale of the reaction, and the desired workup and purification strategy.

Comparative Analysis of Common Coupling Reagents
ReagentTypeKey AdvantagesKey DisadvantagesPrimary Use Case
EDC CarbodiimideWater-soluble urea byproduct (easy removal via aqueous wash).[8] Ideal for bioconjugation.[10]Moisture sensitive; less potent than phosphonium/aminium salts.General purpose, especially when aqueous workup is preferred.
DCC CarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, often requiring filtration.[8]Organic-phase synthesis where DCU precipitation aids purification.
HATU Aminium SaltHighly efficient, rapid reaction times, low racemization.[13] Effective for sterically hindered or poorly nucleophilic amines.Higher cost; can cause guanidinylation of the primary amine if not used correctly.[13]Difficult couplings, peptide synthesis, and when high yield is critical.[14][15]
HBTU Aminium SaltEffective and widely used; good balance of cost and reactivity.[13][16]Less reactive than HATU; potential for guanidinylation side reaction.Routine synthesis and solid-phase peptide synthesis (SPPS).
SOCl₂ Acid Halide FormerVery inexpensive; creates a highly reactive acid chloride intermediate.[14]Harsh conditions (generates HCl); not suitable for sensitive substrates; requires a stoichiometric amount of base.Robust, simple amines where functional group tolerance is not a concern.[17]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. DMF is excellent for dissolving a wide range of reactants, including polar starting materials, while DCM is easily removed under vacuum.[14]

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial.[14] Its role is to neutralize any acid generated during the reaction (e.g., the HCl from EDC hydrochloride or from acid chloride formation) and to deprotonate the amine's ammonium salt, freeing the nucleophile for reaction.

  • Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature to drive the reaction to completion.[14] This minimizes side reactions that can occur at higher temperatures.[11]

Pillar 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common approaches to amide formation on the 5-amino-1-phenyl-pyrazole scaffold.

Protocol 1: EDC/HOBt Mediated Amide Coupling (General Procedure)

This is the most versatile and widely applicable method, balancing efficiency with mild reaction conditions.

Materials:

  • 5-amino-1-phenyl-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 5-amino-1-phenyl-pyrazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 20-30 minutes. The formation of the active ester is taking place during this step.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. The addition can be neat if liquid or as a solution in a small amount of DMF.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

  • Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: Two-Step Derivatization via Acid Chloride Formation

This method is effective for less reactive amines or when carbodiimide reagents are not suitable.

Materials:

  • 5-amino-1-phenyl-pyrazole-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

  • Anhydrous DCM or THF

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)

Methodology:

  • Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.[14] A vigorous evolution of gas (CO₂, CO, HCl) will be observed. Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Isolation of Intermediate: Remove the solvent and excess reagent in vacuo. The resulting crude pyrazole-carbonyl chloride is typically a solid and should be used immediately without further purification.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[18]

Pillar 4: Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and purity of the newly synthesized derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) typically found >10 ppm. The appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 7-9 ppm) is a key indicator. Signals corresponding to the newly introduced amine moiety should also be present and correctly integrated.[17][18][19]

    • ¹³C NMR: The carbonyl carbon of the amide will appear in the range of 160-175 ppm. This confirms the presence of the new functional group.[17]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product. The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) must match the calculated exact mass.[4][17][18]

  • Infrared (IR) Spectroscopy: Successful amide formation is indicated by the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[17][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak at the correct retention time, ideally showing >95% purity by peak area, validates the effectiveness of the purification protocol.[21]

Overall Experimental Workflow

The entire process, from starting material to validated product, follows a logical and systematic progression.

G Start Start: 5-Amino-1-phenyl- pyrazole-4-carboxylic Acid Coupling Step 1: Amide Coupling Reaction Start->Coupling Reagents Reactants: Amine, Coupling Reagent, Base, Solvent Reagents->Coupling Workup Step 2: Quenching & Aqueous Workup (Extraction) Coupling->Workup Purify Step 3: Purification (Column Chromatography) Workup->Purify Characterize Step 4: Analytical Validation Purify->Characterize NMR NMR ('H, 'C) Characterize->NMR MS Mass Spec (MS) Characterize->MS HPLC HPLC (Purity) Characterize->HPLC Final End: Pure, Validated Carboxamide Derivative Characterize->Final

High-Level Workflow for Pyrazole Derivatization

Conclusion

The derivatization of the carboxylic acid group on 5-amino-1-phenyl-pyrazole scaffolds is a cornerstone technique in modern drug discovery. By understanding the underlying mechanism of amide bond formation, making informed decisions on reagent selection, and following robust, validated protocols, researchers can efficiently synthesize libraries of novel carboxamides. Careful analytical characterization ensures the structural integrity and purity of these compounds, paving the way for their evaluation in biological assays and the development of next-generation therapeutics.

References

  • A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.
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  • Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Taylor & Francis Online.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Carbodiimide. Wikipedia.
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  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
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  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Synthesis of carboxylic acid derivatives of 2-pyrazolines. ResearchGate.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - UK.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
  • Literature methods for the amide bond formation and this work. ResearchGate.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH.
  • An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. ResearchGate.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate.
  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed.
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Application Notes and Protocols: Investigating 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] In the realm of oncology and inflammatory diseases, pyrazole derivatives have garnered significant attention as potent protein kinase inhibitors.[1][2][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[5][6][7] The development of small molecules that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[8][9]

This document provides a comprehensive guide for the investigation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , a compound of interest due to its structural similarity to known kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.[10][11] While direct studies on this specific molecule are not extensively reported in publicly available literature, its core structure suggests a strong potential for interaction with the ATP-binding pocket of various kinases.

These application notes will therefore guide the researcher through a logical, stepwise process to:

  • Characterize the inhibitory potential of this compound against a panel of kinases.

  • Determine its potency and selectivity.

  • Evaluate its effects in a cellular context.

The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Part 1: Initial Characterization and In Vitro Biochemical Assays

The first step in evaluating any potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of purified kinases in a controlled, in vitro setting. This allows for the direct measurement of potency (typically as an IC50 value) without the complexities of a cellular environment.

Rationale for Kinase Panel Selection

Given that structurally related 5-amino-1H-pyrazole-4-carboxamide derivatives have shown efficacy as pan-FGFR inhibitors[10][11], it is logical to begin by screening this compound against the FGFR family (FGFR1, FGFR2, FGFR3, FGFR4). To assess selectivity, the initial screen should also include a diverse panel of kinases from different families, such as:

  • Tyrosine Kinases: EGFR, VEGFR-2 (as pyrazole derivatives have shown activity against these[12]), Src, Abl.

  • Serine/Threonine Kinases: Akt1, CDK2/4, JNK1[1][13][14], PIM1.

A broad-spectrum inhibitor like Staurosporine should be used as a positive control to validate the assay performance.

Experimental Workflow for In Vitro Kinase Inhibition Screening

The following diagram illustrates the general workflow for determining the IC50 of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound (e.g., 100 µM to 1 nM in DMSO) add_inhibitor Dispense compound dilutions and controls into 384-well plate prep_compound->add_inhibitor prep_controls Prepare Positive Control (Staurosporine) and Negative Control (DMSO) prep_controls->add_inhibitor prep_reagents Prepare Kinase Reaction Buffer, ATP, and Substrate Solution add_kinase Add purified kinase enzyme to each well add_inhibitor->add_kinase pre_incubate Pre-incubate to allow compound-kinase binding add_kinase->pre_incubate initiate_reaction Initiate reaction by adding ATP/Substrate mixture pre_incubate->initiate_reaction reaction_incubate Incubate at 30°C for 60 min initiate_reaction->reaction_incubate stop_reaction Stop reaction and detect signal (e.g., add ADP-Glo™ Reagent) reaction_incubate->stop_reaction read_plate Measure luminescence/fluorescence using a plate reader stop_reaction->read_plate analyze_data Plot % Inhibition vs. [Compound] and fit to a dose-response curve read_plate->analyze_data calc_ic50 Determine IC50 value analyze_data->calc_ic50 G Ligand FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) Ligand->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates Compound 5-amino-1-(4-nitrophenyl)- 1H-pyrazole-4-carboxylic acid Compound->FGFR Inhibits (ATP-Competitive) pFRS2 p-FRS2 RAS_RAF_MEK RAS-RAF-MEK Pathway pFRS2->RAS_RAF_MEK Activates ERK ERK RAS_RAF_MEK->ERK pERK p-ERK Proliferation Cell Proliferation, Survival, Angiogenesis pERK->Proliferation Promotes

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential kinase inhibitor. By following these protocols, researchers can systematically evaluate its biochemical potency, selectivity, and cellular activity. Positive results from these studies—specifically, potent inhibition of a target kinase in vitro and corresponding inhibition of downstream signaling and cell proliferation in a relevant cell line—would provide a strong rationale for more advanced preclinical studies. These could include mechanism of action studies (e.g., kinetic analysis to determine if inhibition is ATP-competitive),[9] broad kinome profiling to further assess selectivity,[9] and eventually, in vivo efficacy studies in animal models. [9][11]The pyrazole scaffold continues to be a fruitful starting point for the development of targeted therapies, and a systematic approach is key to unlocking the potential of new derivatives.

References

  • Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Gomaa, H.A.M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 750503. [Link]

  • Al-Ostoot, F.H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, PMID: 35011562. [Link]

  • Ciovica, V.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(12), 4811. [Link]

  • Gudipati, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5747-5757. [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest Dissertations & Theses Global. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

  • Zhang, H., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6649. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Compounds for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] Their structural versatility allows for diverse chemical modifications, making them attractive scaffolds for the development of novel drugs targeting resistant pathogens.[4] This guide provides a comprehensive, field-proven experimental protocol for the systematic evaluation of pyrazole compounds for antimicrobial effects, from initial screening to preliminary mechanism of action studies.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for each part of the experimental design, ensuring a robust and reproducible workflow.

Part 1: Foundational Screening - Determining Antimicrobial Potency

The initial step in evaluating a new compound is to determine its intrinsic antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] We will employ the broth microdilution method, a high-throughput and standardized technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Pyrazole Compound Stock Solutions D Serially Dilute Compounds in 96-Well Plate A->D B Culture Bacterial Strains to Mid-Log Phase C Standardize Bacterial Inoculum (0.5 McFarland) B->C E Inoculate Wells with Standardized Bacteria C->E D->E G Incubate Plates at 37°C for 18-24 hours E->G F Include Growth and Sterility Controls F->G H Visually Inspect for Turbidity G->H I Determine MIC (Lowest Clear Well) H->I TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Bacterial Inoculum in Broth B Add Pyrazole Compound at Various MIC Multiples A->B D Incubate at 37°C with Shaking B->D C Include Growth Control (No Compound) C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates for 18-24h G->H I Count Colonies (CFU) H->I J Calculate log10 CFU/mL I->J K Plot log10 CFU/mL vs. Time J->K

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol: Time-Kill Assay

Materials and Reagents:

  • Pyrazole compounds with known MICs

  • Log-phase bacterial culture

  • CAMHB

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Shaking incubator

Step-by-Step Methodology:

  • Preparation: Prepare tubes with CAMHB containing the pyrazole compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. [11]4. Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point. [11]6. Analysis: Plot the log10 CFU/mL against time for each compound concentration and the growth control.

Data Presentation: Time-Kill Assay Results

Time (hours)Growth Control (log10 CFU/mL)Pyrazole C (2x MIC) (log10 CFU/mL)Pyrazole C (4x MIC) (log10 CFU/mL)
05.75.75.7
26.54.84.2
47.83.52.5
88.9<2.0<2.0
249.2<2.0<2.0

Part 3: Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is critical for drug development. Pyrazole derivatives have been reported to act through various mechanisms, including disruption of the cell wall/membrane and inhibition of essential enzymes. [12]The following assays provide a starting point for elucidating the mechanism of action.

Logical Flow of Mechanism of Action Studies

MoA_Logic A Potent Antimicrobial Activity Observed (Low MIC) B Investigate Cell Envelope Integrity A->B D Investigate Intracellular Targets A->D C Bacterial Membrane Potential Assay B->C H Mechanism Elucidated C->H E DNA Gyrase Inhibition Assay D->E F Dihydrofolate Reductase (DHFR) Inhibition Assay D->F G Reactive Oxygen Species (ROS) Generation Assay D->G E->H F->H G->H

Sources

Application Notes and Protocols for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid as a Putative Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed theoretical framework and practical protocols for the application of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid as a molecular probe. While direct experimental data for this specific compound as a fluorescent probe is not extensively available in current literature, its structural motifs—a pyrazole scaffold, a fluorescence-quenching nitro group, and potential ion-coordinating amino and carboxylic acid groups—suggest its high potential as a "turn-on" probe. This guide is constructed based on established principles of fluorescent probe design and the known properties of analogous pyrazole derivatives.[1][2][3][4][5] We will explore its putative application as a probe for nitroreductase activity, a key enzyme in hypoxic cancer cells, and as a potential pH sensor. The protocols provided are intended as a starting point for researchers to validate and adapt for their specific experimental needs.

Introduction: The Potential of a Multifunctional Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in the development of fluorescent probes due to their robust chemical stability, synthetic accessibility, and favorable photophysical properties.[4][5] The specific compound, this compound, integrates several key functional groups that suggest a sophisticated molecular probe design:

  • The Pyrazole Core: A five-membered aromatic heterocycle that often serves as the backbone of fluorescent molecules.

  • The 4-Nitrophenyl Group: The nitro group is a well-known fluorescence quencher through processes like photoinduced electron transfer (PET).[5] Its presence suggests that the native molecule may have low to negligible fluorescence.

  • The 5-Amino Group: An electron-donating group that can enhance fluorescence and act as a coordination site for metal ions.

  • The 4-Carboxylic Acid Group: This group can also participate in metal ion coordination and imparts pH sensitivity to the molecule.

The strategic combination of a quenching group (nitro) and a latent fluorescent core (aminopyrazole) points towards a "turn-on" sensing mechanism. Such probes are highly desirable as they provide a signal from a dark background, leading to high sensitivity and signal-to-noise ratios.

Proposed Mechanism of Action: A "Turn-On" Probe for Nitroreductase

One of the most promising hypothetical applications for this compound is as a selective "turn-on" probe for the detection of nitroreductase. Nitroreductases are enzymes that are overexpressed in hypoxic environments, such as those found in solid tumors. These enzymes catalyze the reduction of a nitro group to an amino group.

In the case of this compound, the reduction of the 4-nitro group to a 4-amino group would alleviate the quenching effect, leading to a significant increase in fluorescence intensity. This enzymatic activation makes the probe highly specific for environments with nitroreductase activity.

G cluster_probe Probe Molecule cluster_enzyme Biological Environment cluster_product Activated Probe Probe This compound (Non-fluorescent) NTR Nitroreductase (NTR) (Overexpressed in Hypoxia) Probe->NTR Enzymatic Reduction of Nitro Group Product 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid (Highly Fluorescent) NTR->Product Detection Detection (Turn-On Signal) Product->Detection Fluorescence Emission

Caption: Proposed mechanism of this compound as a "turn-on" probe for nitroreductase.

Spectroscopic and Physicochemical Properties (Hypothetical)

Based on structurally similar pyrazole derivatives found in the literature, we can estimate the key properties of this probe. These values should be experimentally verified.

PropertyEstimated ValueRationale
Molecular Formula C₁₀H₈N₄O₄-
Molecular Weight 248.20 g/mol -
Excitation Wavelength (λex) ~360-380 nm (post-reduction)Based on aminophenyl-substituted pyrazoles which often absorb in the near-UV range.
Emission Wavelength (λem) ~450-480 nm (post-reduction)A significant Stokes shift is expected, with emission in the blue-green region of the spectrum, typical for such fluorophores.
Quantum Yield (Φ) <0.01 (native), >0.3 (post-reduction)The nitro group is a strong quencher. Its reduction to an amino group is expected to dramatically increase the quantum yield, leading to a "turn-on" response.
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffersThe carboxylic acid group may improve aqueous solubility at physiological pH, but a stock solution in an organic solvent is recommended.

Detailed Protocols

General Guidelines for Handling and Storage
  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution to the desired final concentration in an appropriate buffer (e.g., PBS, pH 7.4) immediately before use.

Protocol for In Vitro Nitroreductase Assay

This protocol outlines the steps to validate the probe's response to nitroreductase activity in a cell-free system.

Materials:

  • This compound

  • Recombinant nitroreductase

  • NADH or NADPH

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the probe in DMSO.

  • Prepare a working solution of the probe by diluting the stock solution in PBS to 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

  • Prepare the reaction mixture in a 96-well plate. For each well, add:

    • 50 µL of PBS

    • 10 µL of NADH or NADPH solution (final concentration ~100-200 µM)

    • 10 µL of nitroreductase solution (various concentrations to determine dose-response)

  • Initiate the reaction by adding 50 µL of the 2X probe working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the reduced form of the probe (e.g., Ex/Em = 370/460 nm).

  • Include controls:

    • Negative control 1: Probe + PBS (no enzyme)

    • Negative control 2: Probe + enzyme (no NADH/NADPH)

    • Positive control (if available): A known nitroreductase substrate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe Stock (10 mM in DMSO) B Prepare Probe Working Solution (2X in PBS) A->B D Add Probe to Reaction Mix B->D C Prepare Reaction Mix (PBS, NADH, NTR) C->D E Incubate at 37°C (30-60 min) D->E F Measure Fluorescence (Ex/Em ~370/460 nm) E->F

Sources

Application Notes and Protocols for the Functionalization of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development. The strategic placement of three distinct functional groups—a nucleophilic primary aromatic amine at C5, a carboxylic acid at C4, and an electron-deficient N-phenyl substituent—provides a versatile platform for the synthesis of a diverse array of derivatives. The 5-aminopyrazole core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] The ability to selectively modify the amino group allows for the introduction of various pharmacophoric elements, enabling the fine-tuning of a compound's pharmacological profile.

This guide provides a comprehensive overview of the key chemical transformations available for the 5-amino group of this pyrazole scaffold. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key reactions, and discuss the expected outcomes and characterization of the resulting products. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to efficiently generate libraries of novel compounds for screening and lead optimization.

The reactivity of the 5-amino group is significantly influenced by the electronic properties of the pyrazole ring and its substituents. The pyrazole ring itself is electron-rich, which generally enhances the nucleophilicity of the amino group. However, the presence of the strongly electron-withdrawing 4-nitrophenyl group at the N1 position and the carboxylic acid at the C4 position diminishes this nucleophilicity through inductive and resonance effects. This modulation of reactivity is a key consideration in designing synthetic strategies and selecting appropriate reaction conditions.

Core Functionalization Strategies for the 5-Amino Group

The primary amino group of this compound is a versatile handle for a variety of chemical modifications. The most common and synthetically useful transformations include acylation, sulfonylation, and diazotization followed by subsequent coupling reactions.

G cluster_0 Core Molecule Core This compound Acylation Acylation (Amide Formation) Core->Acylation RCOCl or (RCO)2O Sulfonylation Sulfonylation (Sulfonamide Formation) Core->Sulfonylation RSO2Cl Diazotization Diazotization (Diazonium Salt Formation) Core->Diazotization NaNO2, H+ Amides N-Acyl Pyrazoles Acylation->Amides Sulfonamides N-Sulfonyl Pyrazoles Sulfonylation->Sulfonamides Azo_Dyes Azo-Coupled Pyrazoles Diazotization->Azo_Dyes Coupling Partner

Figure 1: Key functionalization pathways of the 5-amino group.

N-Acylation: Formation of Pyrazole Amides

The conversion of the 5-amino group to an amide is a fundamental transformation for introducing a wide range of substituents. Amide bond formation is a robust and well-established reaction, typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. These derivatives are of significant interest as many N-acyl aminopyrazoles exhibit potent biological activities.

Causality Behind Experimental Choices:

The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting material. Due to the reduced nucleophilicity of the 5-amino group, more reactive acylating agents like acyl chlorides are often preferred over carboxylic acids, which would require activation. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction with acyl chlorides, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes a general method for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (2.0 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acyl pyrazole derivative.

Expected Data:

DerivativeAcylating AgentExpected Yield (%)
N-AcetylAcetyl chloride85-95
N-BenzoylBenzoyl chloride80-90

Characterization: The formation of the amide can be confirmed by:

  • FTIR: Appearance of a new strong absorption band for the amide carbonyl (C=O) around 1650-1680 cm⁻¹ and the N-H stretch around 3200-3300 cm⁻¹.

  • ¹H NMR: A downfield shift of the pyrazole ring protons and the appearance of a new set of signals corresponding to the acyl group. The amide N-H proton will appear as a broad singlet.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the acylated product.

N-Sulfonylation: Synthesis of Pyrazole Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, anti-inflammatory, and anticancer properties. The 5-amino group of the pyrazole can be readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

Similar to acylation, the reaction with sulfonyl chlorides requires a base to neutralize the generated HCl. Pyridine is often used as both the base and the solvent for this reaction. The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion.

Protocol 2: General Procedure for N-Sulfonylation

This protocol provides a general method for the synthesis of N-sulfonylated derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 equivalents)

  • Anhydrous pyridine

  • 2M Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Add the sulfonyl chloride (1.2 equivalents) portion-wise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous mixture with 2M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.

Expected Data:

DerivativeSulfonylating AgentExpected Yield (%)
N-BenzenesulfonylBenzenesulfonyl chloride75-85
N-(p-Tolyl)sulfonylp-Toluenesulfonyl chloride70-80

Characterization: The formation of the sulfonamide can be confirmed by:

  • FTIR: Appearance of characteristic S=O stretching bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

  • ¹H NMR: Appearance of signals for the aromatic protons of the sulfonyl group and a downfield shift of the pyrazole ring protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the sulfonated product.

Diazotization and Azo Coupling: Synthesis of Azo Dyes

Diazotization of the 5-amino group followed by coupling with an electron-rich aromatic compound is a powerful method for the synthesis of azo dyes. These compounds have applications not only as colorants but also in various biological and materials science fields.

Causality Behind Experimental Choices:

The diazotization reaction requires the in-situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid. The reaction must be carried out at low temperatures (0-5 °C) as the resulting diazonium salt is unstable and can decompose at higher temperatures. The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. The coupling partner is typically a phenol or an aromatic amine, which possesses an activated aromatic ring for electrophilic attack. The pH of the coupling reaction is critical: phenols couple under slightly alkaline conditions, while amines couple under acidic to neutral conditions.[2]

Protocol 3: Diazotization and Azo Coupling with β-Naphthol

This protocol details the synthesis of an azo dye by diazotizing the aminopyrazole and coupling it with β-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂) (1.1 equivalents)

  • Concentrated Hydrochloric acid (HCl)

  • β-Naphthol (1.0 equivalent)

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Diazotization

  • Suspend this compound (1.0 equivalent) in a mixture of concentrated HCl and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Dissolve sodium nitrite (1.1 equivalents) in a small amount of cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the pyrazole suspension, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve β-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the azo dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization: The formation of the azo dye can be confirmed by:

  • UV-Vis Spectroscopy: A strong absorption in the visible region, characteristic of the extended chromophore.

  • FTIR: The presence of the N=N stretching vibration, which is often weak, in the region of 1400-1450 cm⁻¹.

  • ¹H NMR: Complex aromatic region showing signals from both the pyrazole and the naphthol moieties.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the azo dye.

Functionalization of the Carboxylic Acid Group: Amide Bond Formation

While this guide focuses on the amino group, the carboxylic acid at the C4 position offers another key site for diversification. It can be converted to a wide range of amides through coupling with various amines.

G cluster_0 Starting Material cluster_1 Activation & Coupling cluster_2 Product Start This compound Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Start->Activation Coupling Amine Coupling (R-NH2) Activation->Coupling Forms activated ester Product 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide Derivative Coupling->Product

Figure 2: Workflow for amide bond formation at the C4 carboxylic acid.

Causality Behind Experimental Choices:

Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid must be "activated". Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[1] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange. To improve the efficiency and reduce side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine to form the amide bond.[3]

Protocol 4: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable method for coupling the carboxylic acid with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.5 equivalents) to the mixture and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired carboxamide derivative.

Conclusion

The this compound scaffold is a rich starting point for the generation of diverse and potentially bioactive molecules. The protocols detailed in this application note provide robust and reproducible methods for the selective functionalization of the 5-amino group through acylation, sulfonylation, and diazotization, as well as for the conversion of the C4-carboxylic acid to amides. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage this versatile building block in their drug discovery and development programs.

References

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). RSC Advances. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances. [Link]

  • Variation of substitution at the N1‐position of 5‐aminopyrazoles. General reaction conditions. ResearchGate. [Link]

  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. (1999). Journal of Chemical Research. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018). International Journal of Current Research. [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2015). Journal of Chemistry. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). PubMed. [Link]

  • Reactions of 5-aminopyrazole 3 with different electrophiles. ResearchGate. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]

  • Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2019). Organic & Biomolecular Chemistry. [Link]

  • Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2022). Arabian Journal of Chemistry. [Link]

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • synthesis and characterization of new azo dye (1-(4-sulfonyl. (2017). Journal of Al-Nahrain University. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances. [Link]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). SlideShare. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]

  • The preparation of Azo Violet. PierpaLab. [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2012). Journal of Molecular Structure. [Link]

  • Exploring Flow Procedures for Diazonium Formation. (2016). Organic Process Research & Development. [Link]

  • New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. (2011). Revista de Chimie. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Spectrum. [Link]

  • Pyrazole-4-carboxylic acid, 5-amino-1-benzyl-, ethyl ester. Spectrum. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). Organic & Biomolecular Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

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Topic: A Comprehensive Guide to the Development of a Luminescence-Based In Vitro Kinase Assay for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to numerous compounds with significant therapeutic potential.[1][2][3] Specifically, derivatives of 5-aminopyrazole have been identified as promising inhibitors of key signaling proteins like Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[4][5] This document provides a comprehensive, experience-driven guide for the development, validation, and implementation of a robust, high-throughput in vitro assay to characterize the inhibitory activity of compounds such as 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid against a representative tyrosine kinase, FGFR1. We will detail the underlying principles of a luminescence-based kinase assay, provide step-by-step protocols for assay optimization and validation, and outline the procedure for determining key inhibitor potency metrics like the IC50 value.

Foundational Principles: The "Why" Behind the Assay Choice

To evaluate an inhibitor, we must first accurately measure the activity of its target enzyme. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate. The direct product of this reaction, ADP, serves as a universal marker for kinase activity. For this guide, we have selected a luminescence-based assay format (analogous to commercially available ADP-Glo™ assays) due to its high sensitivity, broad dynamic range, and scalability for high-throughput screening (HTS).

The assay mechanism involves two key steps:

  • Kinase Reaction: The FGFR1 enzyme, substrate, and ATP are incubated with the test inhibitor. The amount of ADP produced is directly proportional to kinase activity.

  • ADP Detection: After the kinase reaction is stopped, a detection reagent is added. This reagent first depletes the remaining ATP, then converts the ADP generated into a new ATP molecule. This newly synthesized ATP is then used by a luciferase to produce a stable luminescent signal.

Crucially, the intensity of the light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. When an effective inhibitor like this compound is present, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower. This inverse relationship is the cornerstone of our quantitative analysis.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection FGFR1 FGFR1 Kinase ADP ADP FGFR1->ADP Catalyzes Conversion Phospho_Sub Phosphorylated Substrate FGFR1->Phospho_Sub ATP ATP ATP->ADP Substrate Peptide Substrate Substrate->Phospho_Sub Inhibitor Test Compound (e.g., Pyrazole Derivative) Inhibitor->FGFR1 Blocks Activity ADP_detection ADP Detection Reagent ADP->ADP_detection Luciferase Luciferase ADP_detection->Luciferase Generates ATP Light Luminescent Signal Luciferase->Light Produces Light

Caption: Assay principle: Inhibition of FGFR1 reduces ADP production, leading to a decrease in the final luminescent signal.

Assay Development & Optimization: Setting the Stage for Success

Before an inhibitor can be characterized, the assay conditions must be meticulously optimized to ensure sensitivity and reproducibility. This phase is non-negotiable for generating trustworthy data. The goal is to find a "sweet spot" where the enzyme is active but not oversaturated with substrate, allowing for sensitive detection of inhibition.[6]

Materials & Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Enzyme: Recombinant human FGFR1 kinase.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Positive Control Inhibitor: A known, potent FGFR inhibitor (e.g., Infigratinib).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent).

  • Plate Type: Solid white, low-volume 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Protocol: Enzyme Titration

Causality: The amount of enzyme used directly impacts the reaction rate and signal window. Too little enzyme results in a weak signal indistinguishable from background noise. Too much enzyme consumes the substrate too quickly, making the assay insensitive to all but the most potent inhibitors.[7] This titration identifies the optimal enzyme concentration that yields a robust signal within the linear range of the detection system.

Methodology:

  • Prepare a series of 2-fold serial dilutions of FGFR1 in assay buffer, ranging from 100 ng/µL to 0.78 ng/µL.

  • In a 384-well plate, add 2.5 µL of each enzyme dilution.

  • Add 2.5 µL of a substrate/ATP mix (use substrate at a fixed high concentration and ATP at a concentration near its expected Km, e.g., 10 µM).

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to generate the luminescent signal. Incubate for 30 minutes.

  • Read luminescence on a plate reader.

  • Plot Luminescence vs. Enzyme Concentration and select a concentration on the linear portion of the curve (typically corresponding to ~80% of the maximum signal) for subsequent experiments.

Protocol: ATP Titration and Kₘ Determination

Causality: The concentration of ATP relative to its Michaelis constant (Kₘ) is critical.[7] For screening competitive inhibitors, the ATP concentration should be at or below the Kₘ value.[8] This ensures that the inhibitor does not have to overcome a vast excess of the natural substrate (ATP) to bind to the enzyme, thereby maximizing assay sensitivity.

Methodology:

  • Use the optimal FGFR1 concentration determined in the previous step.

  • Prepare a 2-fold serial dilution of ATP in assay buffer, ranging from 100 µM to 0.1 µM.

  • Add 2.5 µL of the optimized enzyme concentration to wells.

  • Add 2.5 µL of each ATP dilution (containing a fixed, non-limiting concentration of peptide substrate).

  • Follow steps 4-7 from the Enzyme Titration protocol.

  • Plot the initial reaction velocity (approximated by luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Parameter Hypothetical Optimized Value Rationale
FGFR1 Concentration 20 ng/µLProvides a robust signal in the linear range of detection.
ATP Concentration 15 µMSet equal to the experimentally determined Kₘ for ATP.
Peptide Substrate 0.2 mg/mLNon-limiting concentration.
Reaction Time 60 minutesEnsures the reaction remains in the initial velocity phase.

Assay Validation: Establishing Trustworthiness

A validated assay is a reliable one. The Z-factor (Z') is a statistical parameter used to quantify the quality and suitability of an assay for high-throughput screening.[9][10] It measures the separation between the positive and negative control signals, providing a measure of the assay's ability to reliably identify "hits".[11]

Causality: A Z' value between 0.5 and 1.0 indicates an excellent assay with a large separation between controls and low data variability, meaning it is highly unlikely to produce false positives or negatives.[12][13] An assay with a Z' < 0.5 is considered marginal and requires further optimization.

cluster_workflow Assay Development Workflow Optimization 1. Assay Optimization EnzymeT Enzyme Titration Optimization->EnzymeT ATPT ATP Titration (Km) Optimization->ATPT Validation 2. Assay Validation EnzymeT->Validation ATPT->Validation ZFactor Z'-Factor Calculation Validation->ZFactor Screening 3. Compound Screening ZFactor->Screening If Z' > 0.5 IC50 IC50 Determination Screening->IC50

Caption: A logical workflow for robust assay development, from optimization to validation and screening.

Protocol: Z'-Factor Determination

Methodology:

  • On a single 384-well plate, prepare 16 wells for the negative control and 16 wells for the positive control.

  • Negative Control (Max Signal): Add 2.5 µL of FGFR1 + 2.5 µL of ATP/Substrate mix. Add 0.1 µL of DMSO (vehicle).

  • Positive Control (Min Signal): Add 2.5 µL of FGFR1 + 2.5 µL of ATP/Substrate mix. Add 0.1 µL of a high concentration of a known potent inhibitor (e.g., 10 µM Infigratinib).

  • Incubate and develop luminescence as per the optimized protocol.

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3σₚ + 3σₙ) / |µₙ - µₚ|

Control Type N Mean Luminescence (RLU) Std. Deviation (σ) Calculated Z'-Factor Interpretation
Negative (DMSO) 16850,00025,000\multirow{2}{}{0.78 }\multirow{2}{}{Excellent for HTS}
Positive (Inhibitor) 1650,00015,000

Standard Operating Protocol (SOP): IC₅₀ Determination

With a fully optimized and validated assay, we can now confidently determine the potency of our test compound, this compound. The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14]

Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in DMSO. Dispense 100 nL of each concentration into triplicate wells of a 384-well plate. Also include triplicate wells for positive (known inhibitor) and negative (DMSO only) controls.

  • Enzyme Addition: Add 2.5 µL of the optimized FGFR1 enzyme solution to all wells except for the "no enzyme" background controls.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix (containing ATP at its Kₘ concentration) to all wells.

  • Incubation: Mix gently and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a luminescence plate reader.

Data Analysis and Interpretation

Accurate data analysis is essential to extract meaningful results.[15]

  • Background Subtraction: Subtract the average signal from "no enzyme" wells from all other data points.

  • Normalization: Convert the raw luminescence data into percent inhibition. The average signal from the negative control (DMSO) wells represents 0% inhibition, and the average signal from the positive control wells represents 100% inhibition. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response data to a four-parameter variable slope equation using non-linear regression software.[16][17][18]

  • IC₅₀ Value: The IC₅₀ is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.

Compound Target Hypothetical IC₅₀ (nM)
This compoundFGFR185
Infigratinib (Reference Compound)FGFR115

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • Z-Factor Calculator. (n.d.). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • Grokipedia. (n.d.). Z-factor.
  • Oreate AI Blog. (2025).
  • ResearchGate. (2023).
  • Wikipedia. (n.d.). IC50.
  • Science Gateway. (n.d.).
  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Collaborative Drug Discovery. (2023).
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • PubMed. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • Creative Enzymes. (n.d.). Inhibitor Screening and Design.
  • PubMed Central. (2023).
  • FDA. (2019). FDA's Evolving Approach to In Vitro Diagnostics.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Marin Biologic Laboratories. (n.d.).
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • FDA. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance.
  • PubMed. (2021).
  • FDA. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency.
  • Biobide Blog. (n.d.).
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Federal Register. (2025).
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • PubMed. (n.d.).
  • BIOMEDRIC. (n.d.). FDA Regulations for In-Vitro Diagnostic Medical Devices.
  • PubMed Central. (n.d.). A review for cell-based screening methods in drug discovery.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • PubMed Central. (n.d.).
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  • PubMed. (2024).
  • Benchchem. (n.d.).
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubMed Central. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • ResearchGate. (n.d.). (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This valuable heterocyclic compound serves as a key building block in the development of various pharmaceutical agents. The synthetic route typically involves the formation of a pyrazole precursor, such as the corresponding ethyl ester or carbonitrile, followed by hydrolysis to the final carboxylic acid. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the starting materials and intermediates, presenting unique challenges. This guide provides a comprehensive question-and-answer-based approach to address potential issues, optimize reaction parameters, and ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method involves a two-step synthesis. The first step is the synthesis of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, a key intermediate. This is typically achieved through a condensation reaction of (4-nitrophenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: Can I synthesize the target molecule directly in one pot?

A2: While multicomponent reactions are popular for synthesizing pyrazole derivatives, a direct one-pot synthesis of this compound is not well-documented and may present significant challenges in controlling side reactions and purification. A stepwise approach generally offers better control and higher purity of the final product.

Q3: How does the 4-nitro group affect the synthesis?

A3: The 4-nitro group is a strong electron-withdrawing group, which can impact the synthesis in several ways:

  • Reactivity of (4-nitrophenyl)hydrazine: The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the hydrazine, which may require slightly more forcing reaction conditions for the initial condensation step compared to syntheses with electron-donating groups on the phenyl ring.

  • Hydrolysis Step: The electronic effect on the pyrazole ring is less pronounced for the hydrolysis of the ester or nitrile at the 4-position.

  • Potential Side Reactions: Under certain reductive conditions, the nitro group can be reduced to an amino group. Therefore, it is crucial to avoid reagents that can cause this transformation, especially during the hydrolysis step.

  • Purification: The presence of the polar nitro group can affect the solubility of the compound, which should be considered when choosing solvents for reaction work-up and recrystallization.

Q4: What are the critical safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood. Reactions involving heating should be monitored carefully to prevent runaway reactions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low yield of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (Intermediate)
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction between (4-nitrophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time or slightly increasing the reaction temperature.
Suboptimal Solvent The choice of solvent is crucial for the solubility of reactants and for achieving the optimal reaction temperature.Ethanol is a commonly used and effective solvent for this reaction. Ensure the ethanol is of sufficient purity and anhydrous if necessary.
Side Reactions Impurities in the starting materials or incorrect reaction conditions can lead to the formation of byproducts.Use pure starting materials. Control the reaction temperature carefully to minimize the formation of undesired products.
Product Loss During Work-up The product may be partially soluble in the wash solutions or may not fully precipitate during isolation.After the reaction, cooling the mixture thoroughly on an ice bath can improve precipitation. Use cold solvents for washing the filtered product to minimize solubility losses.
Problem 2: Difficulty in the hydrolysis of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis The hydrolysis of the ester to the carboxylic acid may be slow or incomplete.Both acid and base-catalyzed hydrolysis can be employed. For base-catalyzed hydrolysis, using an excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of ethanol and water, followed by heating, is effective. For acid-catalyzed hydrolysis, refluxing with an aqueous acid like hydrochloric acid can be used. Monitor the reaction by TLC to ensure the disappearance of the starting ester.[1]
Product is a Salt In base-catalyzed hydrolysis, the product is the carboxylate salt, which is soluble in the aqueous medium.After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the carboxylic acid.[2]
Side Reactions (e.g., Decarboxylation) Prolonged heating at high temperatures, especially under harsh acidic or basic conditions, can potentially lead to decarboxylation.Use the mildest conditions necessary for complete hydrolysis. Monitor the reaction closely and avoid unnecessarily long reaction times.
Reduction of the Nitro Group While less common during hydrolysis, certain conditions or impurities could potentially lead to the reduction of the nitro group.Avoid using any reducing agents or metals that could facilitate the reduction of the nitro group. Standard acid or base hydrolysis conditions are generally safe in this regard.
Problem 3: Product is impure after final isolation
Potential Cause Explanation Recommended Solution
Incomplete Reaction The presence of unreacted starting material or intermediates will lead to an impure product.Ensure each step of the reaction goes to completion by monitoring with TLC.
Formation of Byproducts Side reactions can generate impurities that are carried through to the final product.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation.
Ineffective Purification Simple filtration may not be sufficient to remove all impurities.Recrystallization is a highly effective method for purifying the final product. A suitable solvent system should be determined experimentally. Common solvents for recrystallization of polar, aromatic compounds include ethanol, methanol, or mixtures with water. Column chromatography can also be used for purification if necessary.[3]
Contamination from Reagents or Solvents Impurities in the reagents or solvents can contaminate the final product.Use high-purity reagents and solvents for all steps of the synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from similar pyrazole syntheses.[4][5]

Materials:

  • (4-nitrophenyl)hydrazine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Hydrochloric acid (for hydrochloride salt of hydrazine if starting from the free base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in ethanol. If starting with the hydrochloride salt, add an equivalent of a base like sodium acetate.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Protocol 2: Hydrolysis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate to this compound

This protocol is based on standard ester hydrolysis procedures.[1]

Materials:

  • Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid

Procedure:

  • In a round-bottom flask, suspend ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 while stirring in an ice bath.

  • Collect the precipitated carboxylic acid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the final product in a vacuum oven.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway A (4-nitrophenyl)hydrazine C Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate A->C Condensation (Ethanol, Reflux) B Ethyl 2-cyano-3-ethoxyacrylate B->C Condensation (Ethanol, Reflux) D This compound C->D Hydrolysis (NaOH/H2O/EtOH, Reflux then HCl)

Caption: Synthetic route to the target compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Step1 Check Completion of Step 1 (Pyrazole Formation) Start->Step1 Step2 Check Completion of Step 2 (Hydrolysis) Start->Step2 Purification Review Purification Method Start->Purification Sol_Step1 Extend reaction time/Increase temp. Check reagent purity Step1->Sol_Step1 Sol_Step2 Ensure complete hydrolysis (TLC). Proper acidification (pH 2-3) Step2->Sol_Step2 Sol_Purification Recrystallize from appropriate solvent. Consider column chromatography Purification->Sol_Purification

Caption: Troubleshooting decision tree.

References

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. [Link]

  • Nitropyrazoles (review). ResearchGate. [Link]

  • The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids. ResearchGate. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the purification of nitro aliphatic compounds.
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [Link]

  • Reduction of nitro group in the presence of a nitrile. Reddit. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • Struggling with the purification of a nitroaldol product. Reddit. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. ResearchGate. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

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Troubleshooting solubility issues of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for troubleshooting the solubility of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Welcome, Researcher. This guide provides in-depth technical support for resolving common solubility challenges encountered with this compound in aqueous buffers. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this molecule is complex due to the interplay of three key functional groups. Understanding their individual contributions is the first step in troubleshooting.

  • Carboxylic Acid (-COOH): This is an acidic group. At a pH well above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more water-soluble than the neutral form.[1][2]

  • Amino Group (-NH₂): This is a basic group. At a pH well below its pKa, it will protonate to form a positively charged ammonium ion (-NH₃⁺), which is more water-soluble.

  • Nitrophenyl Group (-C₆H₄NO₂): This large, aromatic ring system is nonpolar and hydrophobic. It strongly disfavors interaction with water and is a primary driver of the compound's poor aqueous solubility.[3][4][5]

Because the molecule possesses both an acidic and a basic group, it is zwitterionic . This means its net charge is highly pH-dependent. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility due to strong intermolecular interactions and aggregation.

Caption: Key functional groups influencing solubility.

Section 2: First-Pass Troubleshooting: The Power of pH

Q2: My compound is insoluble in my standard neutral buffer (e.g., PBS pH 7.4). What is the first and most effective step?

A2: The primary reason for insolubility in neutral buffers is that the pH is likely close to the compound's isoelectric point (pI). The most effective initial step is to shift the pH of your buffer to ionize the molecule fully, specifically by deprotonating the carboxylic acid group.

The Causality: Carboxylic acids are converted to their highly soluble salt (carboxylate) forms in basic solutions.[2] By raising the pH to at least 1.5 to 2 units above the carboxylic acid's pKa, you ensure near-complete deprotonation, which dramatically enhances water solubility. The strongly electron-withdrawing nitrophenyl and pyrazole groups will lower the pKa of the carboxylic acid (making it more acidic than a simple alkyl carboxylic acid), so a pH of 7.5 or 8.0 should be sufficient to see a significant effect.

Recommendation: Prepare your buffer at a higher pH. Start with pH 8.0 and increase if necessary. Alternatively, for initial testing, you can prepare a stock solution by dissolving the compound in a dilute basic solution (e.g., 10-50 mM NaOH) and then carefully neutralizing it or diluting it into your final buffer, provided the final concentration remains below its solubility limit at the final pH.

Caption: Basic pH adjustment workflow.

Section 3: Advanced Troubleshooting & Alternatives

Q3: Adjusting the pH of my final solution is not possible for my experiment. What are my alternatives?

A3: When the experimental pH is fixed (e.g., in physiological assays), the primary alternative is to use a water-miscible organic co-solvent to prepare a concentrated stock solution.[6][7] This stock is then diluted into your aqueous buffer to a final concentration that is low enough to remain in solution.

The Causality: Co-solvents work by reducing the overall polarity of the solvent system.[8] This makes the environment more hospitable to the large, hydrophobic nitrophenyl group, thereby increasing the compound's solubility.

Co-SolventTypical Starting Stock Conc.Max % in Cell AssaysConsiderations
DMSO 10 - 50 mM< 0.5%Gold standard for initial screening. Can be cytotoxic at higher concentrations.
Ethanol 10 - 50 mM< 1.0%Less toxic than DMSO but also a less potent solvent for highly nonpolar compounds.
PEG 400 10 - 20 mM< 2.0%Good for increasing solubility and can be used in some in vivo formulations. More viscous.
NMP 10 - 50 mM< 0.5%Strong solvent, but higher potential for toxicity. Use with caution.

Key Protocol: The goal is not to make the final buffer high in co-solvent. The goal is to use the co-solvent to create a highly concentrated stock that can be diluted >100-fold, ensuring the final co-solvent concentration is low and experimentally tolerated.[9][10]

Q4: I prepared a 20 mM stock in DMSO, but the compound precipitates when I add it to my PBS buffer. How do I solve this?

A4: This is a very common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous solution, even with a small amount of co-solvent, exceeds its thermodynamic solubility limit . The stock solution was stable, but the final solution is supersaturated and unstable.

Here is a decision-making workflow to resolve this:

start Compound precipitates upon dilution from DMSO stock q1 Is the final concentration essential? start->q1 a1_yes Yes, I need this concentration. q1->a1_yes Yes a1_no No, I can use a lower concentration. q1->a1_no No q2 Can the final % DMSO be increased? a1_yes->q2 sol_lower_conc Action: Lower the final concentration. Prepare a more dilute final solution. a1_no->sol_lower_conc end_ok Solution Stable sol_lower_conc->end_ok a2_yes Action: Increase final DMSO to 0.5% or 1%. (Check experimental tolerance) q2->a2_yes Yes a2_no No, DMSO must be <0.1%. q2->a2_no No a2_yes->end_ok sol_mixing Optimize Mixing Technique: 1. Add DMSO stock to buffer dropwise while vortexing. 2. Warm buffer slightly (e.g., 37°C) before adding stock. 3. Sonicate briefly after mixing. a2_no->sol_mixing sol_mixing->end_ok Success end_fail Still Precipitates: The required concentration is likely unachievable under these conditions. Consider formulation with surfactants or cyclodextrins. sol_mixing->end_fail Failure

Caption: Decision tree for solving precipitation issues.

Section 4: Stability, Storage, and Verification

Q5: Are there any stability concerns with this compound in solution?

A5: Yes. Two primary areas of concern are pH stability and photostability.

  • pH Stability: While basic pH aids dissolution, prolonged storage at very high pH (>10) or very low pH (<4) can potentially lead to hydrolysis or other degradation pathways. It is best practice to prepare basic stock solutions fresh and use them within the same day.

  • Photostability: The nitrophenyl group is a chromophore that can absorb light, potentially leading to photochemical degradation. Solutions, especially stock solutions, should be stored in amber vials or protected from light.[11][12][13]

  • Freeze-Thaw Cycles: For DMSO stocks, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution or degrade over time.

Q6: How can I confirm my compound is truly dissolved and not a micro-suspension?

A6: Visual clarity can be deceptive. A solution that appears clear may still contain fine, non-dissolved particles that can confound bioassay results.

  • Visual Check: A true solution should be completely transparent. Shine a laser pointer through the vial; if you see a visible beam (the Tyndall effect), it indicates a colloidal suspension, not a true solution.

  • Centrifugation Test: A definitive method is to prepare your solution, then centrifuge it at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure its concentration using a validated analytical method like HPLC or UV-Vis spectroscopy.[14] If the measured concentration matches the target concentration, your compound was fully dissolved. If it is significantly lower, the initial preparation was a suspension.

Section 5: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
  • Calculate Mass: Weigh the required amount of this compound to make your desired volume of a 10 mM solution.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water to the solid compound. It will likely form a slurry.

  • Titrate with Base: While stirring, add 1 M NaOH dropwise. Monitor the solution. Continue adding drops until all the solid material has dissolved and the solution is clear.

  • Adjust to Final Volume: Once dissolved, add water to reach the final desired volume.

  • Verification (Optional but Recommended): Check the final pH of the stock solution. Use this stock for subsequent dilutions into your experimental buffer. Always prepare fresh.

Protocol 2: Preparation and Dilution of a 20 mM DMSO Stock
  • Safety First: Always handle concentrated acids and DMSO within a chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[15][16]

  • Weigh Compound: Accurately weigh the solid compound into a glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 20 mM concentration.

  • Dissolve: Cap the vial and vortex vigorously. If needed, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. The solution should be perfectly clear.

  • Dilution into Aqueous Buffer: a. Dispense the final volume of your aqueous experimental buffer into a tube. b. While vortexing the buffer, add the small volume of the DMSO stock solution dropwise directly into the buffer. c. Continue vortexing for an additional 10-15 seconds to ensure rapid and complete mixing. d. Visually inspect for any signs of precipitation. Use immediately.

Section 6: Frequently Asked Questions (FAQs)

  • Q: Can I heat the solution to get it to dissolve?

    • A: Gentle warming (e.g., to 37-50°C) can be effective, as solubility often increases with temperature.[17] However, be aware that this can create a supersaturated solution that may precipitate upon cooling. Furthermore, the stability of the compound at elevated temperatures should be verified. Prolonged heating is not recommended without stability data.

  • Q: My compound is a salt (e.g., sodium salt). Does this advice still apply?

    • A: If you have the sodium salt of the carboxylic acid, it should already be readily soluble in neutral aqueous buffers. If it is not, the issue may be low intrinsic solubility of the compound as a whole, and the co-solvent method would be the next best approach.

  • Q: Will surfactants like Tween® or Triton™ help?

    • A: Yes, surfactants can significantly enhance the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic parts of the molecule.[18] This is a more advanced formulation technique. If pH adjustment and co-solvents fail, exploring surfactants is a valid next step, but you must confirm that the surfactant itself does not interfere with your downstream assay.

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Ilić, K. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus America. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]

  • Helmenstine, A. M. (2019). How to Prepare Common Acid Solutions. ThoughtCo. [Link]

  • IRO Chelating. (n.d.). Co-solvent: Significance and symbolism. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Bahr, D., & Fagerberg, J. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Pawar, P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Quality Assurance, 3(4). [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Protocols Online. (2012). Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases). Protocols Online. [Link]

  • JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Journal of Visualized Experiments. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson Education. [https://www.pearson.com/en-us/prek-12/products-services/ocx-proxy-for- pearson-plus/study-guide-organic-chemistry-carboxylic-acids-derivatives.html]([Link] pearson-plus/study-guide-organic-chemistry-carboxylic-acids-derivatives.html)

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Scribd. (n.d.). How To Prepare Stock Solution. Scribd. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. eCampusOntario. [Link]

  • Chemistry LibreTexts. (2019). 5.2: Solutions and Dilutions. Chemistry LibreTexts. [Link]

  • AIP Publishing. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings. [Link]

  • ResearchGate. (2018). Nitropyrazoles (review). ResearchGate. [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. The Chemistry Blog. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357-61364. [Link]

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Technical Support Center: Purification of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (Product No. 51649-80-0). This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges encountered during the isolation and purification of this important heterocyclic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Introduction: The Challenge of Purity

This compound is a highly functionalized molecule, featuring acidic (carboxylic acid), basic (amino), and electron-deficient aromatic (nitrophenyl) moieties.[1][2] This complex structure, while valuable for drug development and chemical synthesis, presents unique purification challenges.[3][4] Syntheses, such as the common Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often result in a crude product contaminated with unreacted starting materials, regioisomers, and colored byproducts.[5][6] This guide addresses the most frequent purification issues in a direct question-and-answer format.

Troubleshooting & FAQs

Question 1: My crude product is a dark yellow or brownish solid. What causes this discoloration and how can I remove it?

Answer: This is the most common issue reported. The discoloration typically arises from two sources:

  • Residual 4-nitrophenylhydrazine: The hydrazine starting material is often yellow or orange and can persist in the crude product.

  • Azo-coupling or other side-reaction byproducts: Hydrazine derivatives can undergo side reactions that produce highly colored impurities.[5]

The key is to remove these impurities without significant loss of your desired product.

Recommended Protocol: Decolorization using Activated Carbon

This procedure should be performed as part of the recrystallization process. Activated carbon has a high surface area that effectively adsorbs large, colored impurity molecules.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate recrystallization solvent in which your product is sparingly soluble at room temperature but highly soluble when hot (see FAQ #3). Ethanol or a methanol/water mixture is often a good starting point.[7]

  • Dissolution: In a flask, add the crude product to the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when the carbon is added.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the crude product's weight) to the hot solution. Be cautious, as the fine powder can cause the solution to bump.

  • Heating and Stirring: Gently reheat the mixture to boiling for 5-10 minutes with stirring. This allows the carbon to adsorb the impurities. Avoid prolonged boiling, which can lead to solvent evaporation and premature crystallization.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product will crystallize along with the carbon, leading to significant yield loss.

    • Pre-heat a funnel (using a steam line or by placing it over the boiling flask) and flute a piece of filter paper.

    • Pour the hot solution through the fluted filter paper into a clean, pre-warmed receiving flask.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless or pale-yellow crystals by vacuum filtration.[8]

Question 2: My NMR spectrum shows multiple sets of peaks, suggesting an isomeric byproduct. What is it and how can I separate it?

Answer: The presence of a regioisomer is a frequent byproduct in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl starting material.[5] For this target molecule, the likely starting material is ethyl 2-cyano-3-ethoxyacrylate or a similar compound reacting with 4-nitrophenylhydrazine. A common regioisomeric byproduct would be 5-amino-2-(4-nitrophenyl)-2H-pyrazole-4-carboxylic acid.

These isomers often have very similar polarities, making separation by standard column chromatography difficult. However, their subtle differences in crystal lattice energy and solubility can be exploited through careful recrystallization.

Recommended Protocol: Fractional Recrystallization

Fractional recrystallization relies on the principle that the major, desired isomer will crystallize first from a saturated solution, leaving the minor, more soluble isomer in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Dissolve the mixture of isomers in the minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol).

  • Slow Cooling (Fraction 1): Allow the solution to cool very slowly. Insulating the flask with glass wool can help. The first crop of crystals that forms will be enriched in the less soluble, major isomer (your target product).

  • Isolation (Fraction 1): Filter this first crop of crystals while the solution is still slightly warm (the "mother liquor").

  • Purity Check: Analyze a small sample of Fraction 1 by TLC or ¹H NMR to assess its purity. If it is not sufficiently pure, repeat the recrystallization process on this fraction.

  • Further Cooling (Fraction 2): Allow the mother liquor to cool to room temperature and then in an ice bath. This will yield a second crop of crystals (Fraction 2), which will be enriched in the more soluble, undesired isomer.

This process may need to be repeated several times to achieve high purity.

Question 3: How do I choose the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the polar nature of your molecule (due to the amino and carboxylic acid groups), polar solvents are the best choice.

Data Presentation: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78Polar ProticGood First Choice. Often provides good crystal quality. A small amount of water can be added to the hot solution to induce crystallization if needed.[7][9]
Methanol 65Polar ProticMore polar than ethanol; may dissolve the compound too well at room temperature. A methanol/water system is often effective.
Isopropanol 82Polar ProticLess polar than ethanol. Can be effective if the compound is too soluble in ethanol or methanol.
Water 100Very PolarThe compound is likely insoluble in water due to the large organic scaffold, but it can be used as an anti-solvent with more organic solvents like ethanol or DMF.
DMF / Water 153Polar AproticUse if the compound is poorly soluble in alcohols. Dissolve in minimal hot DMF, then slowly add hot water until turbidity appears. Reheat to clarify and then cool.[10]
Question 4: Can I purify my compound without using column chromatography? My product seems to stick to the silica.

Answer: Yes. Given the acidic and basic functional groups, your compound is an excellent candidate for purification via acid-base extraction. This method separates compounds based on their differing solubilities in aqueous and organic phases at different pH levels. Pyrazole compounds can be purified via acid-base treatment.[7] This is particularly effective for removing neutral byproducts or unreacted starting materials.

Visualization: Acid-Base Extraction Workflow

Below is a diagram illustrating the logic of separating your acidic target compound from a neutral impurity.

crude Crude Product (Target Acid + Neutral Impurity) in Ethyl Acetate add_base Extract with aq. NaHCO₃ crude->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral Impurity separate->org_layer Top Layer aq_layer Aqueous Layer: Sodium Carboxylate Salt (Deprotonated Target) separate->aq_layer Bottom Layer acidify Acidify with 1M HCl to pH ~2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Acid-base extraction workflow for purification.

Recommended Protocol: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. The deprotonated carboxylate salt of your target compound will move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • Wash: (Optional) Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2). Your purified product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to yield the purified product.[11]

Purification Workflow Summary

The following diagram outlines a general decision-making workflow for purifying your crude product.

start Crude Product check_purity Purity Check (TLC/NMR) Are neutral impurities present? start->check_purity check_color Is product heavily colored? recrystallize Recrystallization (e.g., from Ethanol) check_color->recrystallize No decolorize Recrystallize with Activated Carbon check_color->decolorize Yes check_purity->check_color No acid_base Perform Acid-Base Extraction check_purity->acid_base Yes final_product Pure Product recrystallize->final_product decolorize->final_product acid_base->check_color

Caption: General purification strategy decision tree.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark Akademik. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Solubility of Things. (n.d.). 5-amino-1-phenylpyrazole-4-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Request PDF. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

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Common side reactions in the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This important heterocyclic compound serves as a key building block in medicinal chemistry and drug development.[1][2] The standard synthesis proceeds via a two-step process: (1) a condensation-cyclization reaction between 4-nitrophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate (or a similar precursor) to form ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, followed by (2) saponification to yield the final carboxylic acid. This document addresses potential side reactions and purification challenges in a practical, question-and-answer format designed for researchers in the field.

Core Synthesis Pathway

The intended reaction sequence is a cornerstone of pyrazole chemistry, relying on the nucleophilic nature of hydrazine and the electrophilic character of the three-carbon synthon.[3][4]

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Saponification 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Intermediate_A Enamine/Imine Intermediate 4-Nitrophenylhydrazine->Intermediate_A Condensation (EtOH, Base cat.) Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate->Intermediate_A Ester_Product Ethyl 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylate Intermediate_A->Ester_Product Intramolecular Cyclization Final_Product 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Ester_Product->Final_Product 1. NaOH/EtOH, Reflux 2. Acidic Workup (HCl)

Caption: General two-step synthesis pathway.

Troubleshooting Guides & FAQs

Q1: My reaction yield is very low, or I've isolated primarily unreacted 4-nitrophenylhydrazine. What went wrong?

A1: Plausible Causes & Solutions

Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or reactant instability. The key is the initial condensation step, which is the foundation for the subsequent intramolecular cyclization.

  • Cause 1: Insufficient Basicity or Incorrect Catalyst. The initial condensation to form the pyrazole ring is often catalyzed by a base.[4] If the reaction medium is not sufficiently basic, the initial nucleophilic attack of the hydrazine on the acrylate is slow. While strong bases can cause side reactions, a weak base like triethylamine or piperidine is often employed.

  • Cause 2: Low Reaction Temperature. While high temperatures can promote decomposition, insufficient thermal energy will result in a sluggish reaction. The cyclization step, in particular, requires overcoming an energy barrier. Most literature procedures call for refluxing in a solvent like ethanol.[4]

  • Cause 3: Poor Quality of Ethyl 2-cyano-3-ethoxyacrylate. This reagent is susceptible to polymerization or hydrolysis upon storage. It should ideally be a faint yellow solid.[5] If it appears as a dark or gummy substance, its purity is questionable.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Check the melting point of your 4-nitrophenylhydrazine. It should be sharp and consistent with literature values.

    • Assess the physical appearance of ethyl 2-cyano-3-ethoxyacrylate. If impure, consider purification by recrystallization or using a fresh bottle.

  • Optimize Reaction Conditions:

    • Ensure your solvent (e.g., absolute ethanol) is dry. Water can interfere with the condensation.

    • Add a catalytic amount of a suitable base, such as triethylamine (0.1 eq.).

    • Run the reaction at reflux and monitor progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane (e.g., 30:70 v/v). The product, being more polar, will have a lower Rf than the starting acrylate.

ParameterStandard ConditionTroubleshooting Adjustment
Catalyst None or catalytic acid/baseAdd 0.1 eq. Triethylamine or Piperidine
Temperature Room TemperatureReflux in Ethanol (approx. 78 °C)
Solvent Technical Grade EthanolUse Absolute (Anhydrous) Ethanol
Reaction Time 1-2 hoursMonitor by TLC for 4-8 hours

Caption: Recommended adjustments for low conversion.

Q2: I've obtained a product, but my NMR spectrum is complex. I suspect I have a regioisomer. Is this possible?

A2: Understanding Regioselectivity

Yes, the formation of a regioisomer is a classic side reaction in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl equivalents.[3] In this specific synthesis, the desired product is the 5-amino pyrazole. However, an alternative cyclization could potentially lead to the 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid isomer.

  • Mechanistic Insight: The reaction proceeds through an intermediate where the 4-nitrophenylhydrazine has added to the acrylate. The subsequent cyclization involves the nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile group. The high electrophilicity of the nitrile carbon strongly directs the reaction to form the 5-amino isomer, making it the major product under most conditions.[2]

  • When Side Reactions Occur: Formation of the alternative isomer, while thermodynamically disfavored, can be promoted by certain conditions. For instance, some acidic catalysts have been shown to alter the regioselectivity of cyclization in related systems.[2]

G Intermediate Acyclic Intermediate Nitrile_Attack N2 attacks Nitrile (C≡N) Intermediate->Nitrile_Attack Favored Pathway Ester_Attack N2 attacks Ester (C=O) (Less Favorable) Intermediate->Ester_Attack Disfavored Pathway Product_5_Amino 5-Amino Isomer (Major Product) Nitrile_Attack->Product_5_Amino Product_3_Amino 3-Amino Isomer (Side Product) Ester_Attack->Product_3_Amino

Caption: Cyclization pathways determining regioselectivity.

Troubleshooting Protocol:

  • Confirm Reaction Conditions: Stick to neutral or mildly basic conditions (e.g., refluxing in ethanol without a strong acid catalyst) to favor the kinetically and thermodynamically preferred 5-amino product.

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. The polarity difference between the isomers, though potentially small, may be sufficient for separation with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexane).

Q3: The reaction mixture turned dark brown/black during the reaction or workup. How can I prevent this and purify my product?

A3: Managing Colored Impurities

The formation of dark, often polymeric, impurities is common in reactions involving aromatic nitro compounds and hydrazines, which can be sensitive to heat, light, and oxidation.

  • Plausible Causes:

    • Decomposition of 4-Nitrophenylhydrazine: This reactant can decompose at elevated temperatures, especially in the presence of air (oxygen), to form highly colored radical species.

    • Oxidation of Intermediates: Amino-substituted aromatic and heterocyclic compounds can be susceptible to aerial oxidation, leading to conjugated, colored byproducts.

    • Side Reactions with Solvent: At high temperatures, minor reactions with the solvent (e.g., ethanol) can generate impurities.

Preventative Measures & Purification Workflow:

G cluster_0 Prevention cluster_1 Purification Inert_Atmosphere Use Inert Atmosphere (N2 or Argon) Temp_Control Avoid Overheating (Use Oil Bath) Degas_Solvent Degas Solvent Before Use Crude_Product Crude, Colored Product Charcoal Activated Charcoal Treatment Crude_Product->Charcoal Dissolve in hot solvent Recrystallization Recrystallization (e.g., from Ethanol/Water) Charcoal->Recrystallization Hot filtration Pure_Product Decolorized Product Recrystallization->Pure_Product Cool to crystallize

Caption: Workflow for preventing and removing colored impurities.

Detailed Purification Protocol:

  • Reaction: Execute the synthesis under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Workup: After the reaction is complete, cool the mixture. If a solid has precipitated, collect it by filtration.

  • Charcoal Treatment: Dissolve the crude solid product in a suitable hot solvent (e.g., ethanol). Add a small amount (approx. 5-10% by weight) of activated charcoal.

  • Hot Filtration: Keep the solution hot and filter it through a pad of celite to remove the charcoal and adsorbed impurities. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product. Collect the crystals by filtration.

Q4: My final saponification step is incomplete, or it leads to decomposition. How can I successfully obtain the carboxylic acid?

A4: Optimizing the Hydrolysis Step

Hydrolysis of the ethyl ester to the carboxylic acid is the final, critical step. Incomplete hydrolysis leaves the starting ester as a major impurity, while overly harsh conditions can degrade the pyrazole ring or the nitro group.

  • Plausible Causes:

    • Insufficient Base or Reaction Time: Saponification requires at least one molar equivalent of a strong base (like NaOH or KOH). The reaction often needs to be heated at reflux for several hours to go to completion.

    • Harsh Conditions: Using excessively high concentrations of base or extremely high temperatures can lead to side reactions. The nitro group can be susceptible to nucleophilic attack by hydroxide under forcing conditions, and the pyrazole ring itself can be unstable to strong bases at high temperatures.[6]

    • Precipitation Issues: The sodium or potassium salt of the carboxylic acid product may precipitate from the reaction mixture, slowing down the reaction. Adding a co-solvent like water can help maintain homogeneity.

Recommended Saponification Protocol:

  • Setup: Dissolve the ethyl ester intermediate in a mixture of ethanol and water (e.g., 3:1 v/v). This helps keep all species in solution.

  • Base Addition: Add 1.5 to 2.0 molar equivalents of sodium hydroxide, either as a solid or a concentrated aqueous solution.

  • Heating: Heat the mixture to reflux (80-90 °C) and monitor the disappearance of the starting ester by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) while stirring in an ice bath. The target pH should be around 2-3.

    • The carboxylic acid product will precipitate as a solid.

    • Stir for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Institutes of Health (NIH). (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. MOLBASE Encyclopedia.
  • Wikipedia. (n.d.). Ethyl cyanoacrylate.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • PubMed Central (PMC). (2022). Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition.

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Stability of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Compound Stability & Handling

Guide ID: TSC-2026-01-A Compound: 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Topic: Long-Term Storage Stability in DMSO at -20°C Senior Application Scientist: Dr. Gemini

Introduction

This guide provides a comprehensive technical overview and best practices for the storage and handling of this compound dissolved in dimethyl sulfoxide (DMSO) at -20°C. While specific, long-term stability data for this exact molecule under these conditions are not publicly available, this document synthesizes information from established principles of chemical stability, the known reactivity of its constituent functional groups, and best practices for compound library management. Our goal is to empower researchers to maximize the integrity and reproducibility of their experiments by understanding the potential risks and implementing robust mitigation strategies.

The core principle of this guide is empirical validation. Due to variability in DMSO purity, water content, and handling procedures, the most trustworthy approach is to conduct a small-scale, in-house stability assessment. The protocols and information provided herein form a framework for that validation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for this compound stored in DMSO at -20°C?

The primary concerns can be categorized into two types:

  • Physical Instability: This refers to the compound's solubility. Even if chemically stable, the compound may precipitate out of solution upon freezing at -20°C or after several freeze-thaw cycles. DMSO's freezing point is around 18.5°C (65.3°F), so the stock solution will be solid at -20°C.[1] The process of freezing and thawing can lead to the formation of less soluble crystalline structures or supersaturated solutions that crash out over time.[2][3]

  • Chemical Instability: This involves the degradation of the molecule into other chemical species. For this specific compound, the main, albeit low-probability, risks at -20°C in the dark are hydrolysis and, to a much lesser extent, reactions involving the solvent itself.

Q2: What are the most likely chemical degradation pathways for this molecule in a DMSO stock?

While storage at -20°C significantly slows down most chemical reactions, several potential pathways should be considered, primarily influenced by contaminants like water.

  • Hydrolysis: The carboxylic acid functional group is susceptible to reacting with any water present in the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] While carboxylic acids are less reactive to hydrolysis than esters or amides, the presence of water can lead to the formation of hydrates or affect the equilibrium of the solution.[5]

  • Reaction with Solvent (Solvolysis): At elevated temperatures, DMSO can act as a reactant.[[“]][7] However, at a storage temperature of -20°C, direct, uncatalyzed solvolysis is extremely unlikely to be a significant degradation pathway.

  • Photodegradation: The nitrophenyl and pyrazole ring systems are chromophores that can absorb UV light. Exposure to light, especially UV, can induce degradation. Therefore, storage in amber vials or otherwise protected from light is critical.[1]

  • Oxidation: The amino group could theoretically be oxidized. However, this typically requires oxidizing agents or catalysts and is not a primary concern for long-term storage at -20°C in a sealed container.

Q3: My stock solution appears cloudy or has visible precipitate after thawing. What should I do?

This is a common issue related to physical instability.[2] Here is a systematic troubleshooting approach:

  • Gentle Warming & Agitation: Warm the vial to room temperature (or up to 37°C) and vortex or sonicate it for several minutes to attempt redissolving the compound.

  • Visual Confirmation: Inspect the solution carefully against a dark background. If it becomes clear, the compound is likely intact. You may proceed with your experiment, but consider this a warning sign about the compound's solubility limit.

  • If Precipitate Remains: Do not use the supernatant and assume the concentration is correct. The actual concentration will be lower than intended.

    • Option A (Centrifugation): Centrifuge the vial to pellet the precipitate. Carefully pipette the supernatant for use, but understand its concentration is now unknown and represents the saturation point under those conditions. This is not ideal for quantitative experiments.

    • Option B (Dilution): Consider preparing a new, more dilute stock solution that is less likely to precipitate.

    • Option C (Re-evaluation): The best course of action is to perform a stability and solubility check as outlined in the "Experimental Protocols" section below to determine a reliable maximum storage concentration.

Q4: How can I minimize the risk of compound degradation and precipitation during storage?

Adherence to best practices is crucial for maintaining the integrity of your compound stock.

  • Use High-Purity, Anhydrous DMSO: Start with the highest quality solvent possible (≥99.9% purity) from a sealed bottle to minimize water content and other reactive impurities.[8]

  • Select Appropriate Containers: Use clean, amber glass vials with tightly sealing caps (e.g., PTFE-lined). Avoid reactive plastics or metal caps.[8][9]

  • Prepare Aliquots: Avoid repeated freeze-thaw cycles of your main stock solution.[9] Prepare multiple smaller aliquots from the primary stock. For each experiment, thaw one new aliquot.

  • Control the Environment: When preparing solutions, work in a low-humidity environment (e.g., a glove box with nitrogen) if possible to minimize water absorption.

  • Protect from Light: Always store vials in the dark (e.g., in a freezer box) to prevent photodegradation.[1]

Q5: How can I be certain my compound is stable over the course of my long-term experiment?

The only way to be certain is to perform an empirical stability study. A periodic quality control (QC) check of your stock solution using an analytical method like HPLC-UV or LC-MS is the gold standard. This allows you to quantify the parent compound and detect the appearance of any degradation products. A detailed protocol is provided below.

Factors Influencing Compound Stability in DMSO

The stability of the target compound is not an intrinsic property but an outcome of its environment. The following diagram illustrates the key relationships.

cluster_storage Storage Conditions cluster_compound Compound Properties cluster_outcome Potential Outcomes Temp -20°C Storage Light Light Exposure Stable Stable Solution Temp->Stable Slows kinetics Water Water Content (Hygroscopicity) Degradation Chemical Degradation Light->Degradation Causes Photolysis FT_Cycles Freeze-Thaw Cycles Water->Degradation Enables Hydrolysis Precipitation Physical Precipitation FT_Cycles->Precipitation Solubility Intrinsic Solubility Solubility->Precipitation Structure 5-amino-1-(4-nitrophenyl) -1H-pyrazole-4-carboxylic acid

Caption: Key factors influencing the stability of the compound in DMSO solution.

Experimental Protocols

Protocol 1: Freeze-Thaw and Long-Term Stability Assessment

This protocol provides a framework to empirically determine the stability of your specific compound lot in DMSO.

Objective: To assess the chemical stability of this compound in DMSO after multiple freeze-thaw cycles and over an extended storage period at -20°C.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Amber glass HPLC vials with PTFE-lined caps

  • Analytical balance, vortexer, sonicator

  • HPLC-UV or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation:

    • Carefully weigh the compound and dissolve it in anhydrous DMSO to your desired highest concentration (e.g., 10 mM). Ensure complete dissolution using vortexing and/or brief sonication.

    • This is your Primary Stock .

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparation, remove a small aliquot of the Primary Stock.

    • Prepare a sample for HPLC analysis at a suitable concentration (e.g., 50 µM).

    • Run the HPLC-UV/MS analysis. Record the peak area and retention time of the parent compound. This is your T=0 reference . Check for any existing impurities.

  • Aliquoting for the Study:

    • Dispense the remainder of the Primary Stock into multiple amber HPLC vials (at least 15-20 aliquots). These are your Study Aliquots .

  • Freeze-Thaw (F/T) Stress Test:

    • Take 3-5 Study Aliquots.

    • Freeze them at -20°C for at least 4 hours, then thaw completely at room temperature. This constitutes one F/T cycle.

    • Repeat for a total of 5 F/T cycles.

    • After the final cycle, analyze these aliquots by HPLC as in step 2.

  • Long-Term Stability Test:

    • Store the remaining Study Aliquots at -20°C, protected from light.

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove two aliquots.

    • Thaw the aliquots, prepare samples, and analyze by HPLC as in step 2.

Data Analysis & Acceptance Criteria:

  • Calculate the percent recovery of the parent compound at each time point relative to the T=0 sample: % Recovery = (Peak Area at T=x / Peak Area at T=0) * 100

  • Acceptance Criterion: The compound is considered stable if the % recovery is ≥95% and no new impurity peaks greater than 1-2% of the parent peak area have appeared.

  • Log all data in a structured table.

Stability Study Workflow

Caption: Experimental workflow for assessing compound stability in DMSO.

Data Summary Table

Use the following template to record your stability study results.

Condition Time Point Aliquot # Parent Peak Area % Recovery vs. T=0 New Impurity Peaks >1%? (Y/N) Observations (e.g., precipitate)
T=0 Day 01Record Area100%N/AClear solution
T=0 Day 02Record Area100%N/AClear solution
5x F/T Day 23
5x F/T Day 24
-20°C 1 Week5
-20°C 1 Week6
-20°C 1 Month7
-20°C 1 Month8
-20°C 3 Months9
-20°C 3 Months10

References

  • How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics. (n.d.).
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
  • How to store 99.9% DMSO properly? - Blog. (n.d.).
  • What is the best way of storing a DMSO in a research lab? - Quora. (2018, October 9).
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024, August 20).
  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20).
  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). JoVE.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). NIH.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017, December 13). ACS Omega.
  • DMSO-promoted regioselective synthesis of sulfenylated pyrazoles via a radical pathway. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Alkaline hydrolysis of aromatic dicarboxylic esters in aqueous DMSO. (1971). Australian Journal of Chemistry.
  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (n.d.). Organic Chemistry Portal.
  • Ester Hydrolysis - Proven DMSO Reactions. (n.d.). gChem Global.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • DMSO-Promoted Regioselective Synthesis of Sulfenylated pyrazoles via a Radical Pathway. (n.d.). Request PDF.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. PubMed.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Synthesis from Carboxylic Acid Derivatives. (n.d.).
  • Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. PubMed.
  • Zia-Ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed.
  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (n.d.). PubMed.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 13, 2026, from [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). Request PDF.
  • What are the small particles after the dissolution of the SCD1 inhibitor CAY10566? (n.d.).
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023, June 5).
  • Role of DMSO in sulfur-related organic reactions - Consensus. (n.d.).
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH.
  • Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. (2022, January 12).

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Technical Support Center: Optimizing Reaction Conditions for Nitrophenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Nitrophenyl Pyrazole Synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important synthetic transformation. We aim to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to optimize your reaction conditions effectively and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of nitrophenyl pyrazoles.

Q1: What is the most common and reliable method for synthesizing nitrophenyl pyrazoles?

The Knorr pyrazole synthesis and its variations remain the most prevalent and dependable methods. This typically involves the condensation of a 1,3-dicarbonyl compound with a nitrophenyl-substituted hydrazine.[1][2] This method is favored for its operational simplicity and generally high yields.[1][3]

Q2: What are the primary challenges I should anticipate in nitrophenyl pyrazole synthesis?

The main hurdles often revolve around controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] Other common challenges include achieving high yields, minimizing side-product formation, and managing reaction parameters like temperature and time.[1]

Q3: How critical is the choice of solvent for the reaction outcome?

Solvent selection is a critical parameter that can profoundly influence the reaction rate, overall yield, and, most importantly, the regioselectivity of the product.[1] While traditional protocols often use polar protic solvents like ethanol, research has shown that aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) can lead to superior results, particularly for achieving high regioselectivity.[1][5][6] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has also been demonstrated to dramatically improve regioselectivity in favor of specific isomers.[4]

Q4: Is the addition of an acid or base always necessary?

The use of an acid or base catalyst is highly dependent on the specific substrates and reaction conditions.

  • Acid Catalysis: A catalytic amount of acid, such as glacial acetic acid or a strong mineral acid like HCl, is often employed to facilitate the initial condensation and subsequent dehydration steps, which can accelerate the reaction rate and improve yields.[3][6]

  • Base Catalysis: A base may be used to deprotonate a precursor or facilitate cyclization in certain synthetic routes.[1]

Q5: Are there more environmentally friendly ("green") approaches to this synthesis?

Yes, several green chemistry methodologies have been successfully applied to pyrazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of eco-friendly solvents like polyethylene glycol (PEG-400).[1][7] Solvent-free reaction conditions have also been explored.[1]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of nitrophenyl pyrazoles.

Issue 1: Low Product Yield

A diminished yield of the desired nitrophenyl pyrazole is a frequent issue. The underlying causes can be multifaceted.

Low_Yield_Troubleshooting Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions Degradation Product Degradation? Start->Degradation PurificationLoss Loss During Purification? Start->PurificationLoss Sol_Incomplete Increase Temperature Extend Reaction Time Add Acid Catalyst IncompleteReaction->Sol_Incomplete Solution Sol_Side Optimize Stoichiometry Lower Temperature Change Solvent SideReactions->Sol_Side Solution Sol_Degradation Lower Temperature Use Milder Conditions Inert Atmosphere Degradation->Sol_Degradation Solution Sol_Purification Optimize Recrystallization Alternative Purification (e.g., Acid-Base Extraction) PurificationLoss->Sol_Purification Solution

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant starting material indicates an incomplete reaction.1. Increase Reaction Temperature: Gently increase the temperature in increments of 10°C.2. Extend Reaction Time: Allow the reaction to proceed for a longer duration.3. Add a Catalyst: Introduce a catalytic amount of glacial acetic acid or a few drops of 10 N HCl.[6]Increasing temperature provides the necessary activation energy for the reaction to proceed. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[3]
Competing Side Reactions Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts.1. Optimize Stoichiometry: Ensure the molar ratio of reactants is correct. An excess of hydrazine is sometimes used.2. Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction.Incorrect stoichiometry can lead to the formation of undesired products. Running the reaction at a lower temperature can favor the kinetic product over thermodynamic side products.
Product Degradation The appearance of multiple, often colored, spots on a TLC plate of the crude product can indicate degradation.1. Reduce Reaction Temperature: High temperatures can lead to the decomposition of the product or starting materials.2. Use Milder Conditions: If strong acids are used, consider switching to a weaker acid catalyst.Nitrophenyl groups can be sensitive to harsh reaction conditions. Milder conditions can help preserve the integrity of the final product.
Loss During Work-up and Purification Compare the mass of the crude product to the final, purified product. A significant difference suggests losses during purification.1. Optimize Recrystallization: Ensure the chosen solvent system is appropriate (high solubility at high temperature, low solubility at low temperature).2. Alternative Purification: Consider purification via acid addition salt formation and crystallization, which can be highly effective for pyrazoles.[8][9]Inefficient recrystallization can lead to significant product loss. The basic nitrogen atoms in the pyrazole ring can be protonated to form salts, which often have different solubility profiles, allowing for effective purification.[8]
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. Controlling which isomer is formed is a common and critical challenge.

Regioselectivity_Control Start Poor Regioselectivity Problem Formation of Isomeric Mixture (e.g., 1,3- vs 1,5-disubstituted) Start->Problem Cause1 Similar Reactivity of Carbonyl Groups Problem->Cause1 Cause2 Reaction Conditions Favoring Both Pathways Problem->Cause2 Solution1 Modify Solvent System Cause1->Solution1 Solution2 Modify Substrate Cause1->Solution2 Cause2->Solution1 Solution3 Control Reaction Kinetics Cause2->Solution3 SolventDetails Use Aprotic Dipolar Solvents (DMF, DMAc) Use Fluorinated Alcohols (TFE, HFIP) Solution1->SolventDetails SubstrateDetails Increase Steric Hindrance Near One Carbonyl Solution2->SubstrateDetails KineticsDetails Lower Reaction Temperature Control Rate of Addition Solution3->KineticsDetails

Factor Approach Specific Action Scientific Rationale
Solvent Effects Strategic Solvent Selection Switch from traditional protic solvents (e.g., ethanol) to either:1. Aprotic Dipolar Solvents: N,N-dimethylacetamide (DMAc), NMP, or DMF.[5][6]2. Fluorinated Alcohols: 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]Aprotic dipolar solvents have been shown to enhance regioselectivity, potentially by influencing the stability of the reaction intermediates.[5] Fluorinated alcohols, through their unique hydrogen-bonding capabilities, can dramatically increase the regioselectivity, often leading to a single dominant isomer.[4]
Substrate Control Steric and Electronic Bias If possible, modify the 1,3-dicarbonyl substrate to create a greater steric or electronic difference between the two carbonyl groups.The initial attack of the hydrazine is often directed to the less sterically hindered or more electrophilic carbonyl carbon. Enhancing these differences can provide a strong bias for the formation of one regioisomer.
Kinetic vs. Thermodynamic Control Temperature Management Run the reaction at a lower temperature (e.g., room temperature or 0°C) and monitor carefully.In some systems, one regioisomer may be the kinetically favored product (forms faster at lower temperatures), while the other is the thermodynamically favored product (more stable, forms at higher temperatures). By controlling the temperature, you can often isolate the kinetic product.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure nitrophenyl pyrazole can be challenging due to residual starting materials or closely related impurities.

Problem Potential Cause Recommended Purification Strategy Experimental Protocol
Oily Product or Failure to Crystallize Presence of impurities inhibiting crystallization.1. Acid-Base Extraction: Utilize the basicity of the pyrazole ring.2. Recrystallization from a different solvent system. 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate).2. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt.3. Separate the layers. Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure pyrazole.4. Filter and dry the purified product.
Persistent Impurities after Recrystallization Impurities have similar solubility to the product.Formation and Crystallization of an Acid Addition Salt: This method alters the crystal lattice and solubility properties.[8][9]1. Dissolve the impure pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol).2. Add an equimolar amount of a strong acid (e.g., HCl in isopropanol, sulfuric acid).3. The pyrazole salt will crystallize out of the solution.4. Filter the salt and wash with a small amount of cold solvent.5. The free pyrazole can be regenerated by treatment with a base if needed.
Co-elution on Silica Gel Column Product and impurities have similar polarities.Deactivate Silica Gel: For basic compounds like pyrazoles, use a triethylamine-treated silica gel.Prepare the silica gel slurry for column chromatography with a solvent system containing a small amount of triethylamine (e.g., 1%). This neutralizes the acidic sites on the silica, preventing the basic pyrazole from tailing or irreversibly binding to the column.[10]

III. Experimental Protocols

Protocol 1: General Procedure for Nitrophenyl Pyrazole Synthesis (Knorr Synthesis)

This protocol provides a standard starting point for the synthesis.

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or N,N-dimethylacetamide) is added the nitrophenylhydrazine or its hydrochloride salt (1.0-1.2 eq).

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3]

  • Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction by TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol.[12]

Protocol 2: Purification via Acid Addition Salt Formation

This protocol is useful for purifying pyrazoles that are difficult to crystallize or separate from impurities.

  • Dissolve the crude pyrazole product in a minimal amount of an organic solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of a strong inorganic or organic acid (at least one equivalent) to the stirred solution.[8][9]

  • Stir the mixture at room temperature. The acid addition salt will typically precipitate.

  • Collect the salt by filtration and wash with a small volume of the cold solvent.

  • Dry the salt under vacuum. The pure pyrazole can be liberated by dissolving the salt in water and neutralizing with a base (e.g., sodium bicarbonate).

IV. References

  • Gosselin, F., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed. Available at: [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. (2021). PubMed. Available at: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH. Available at: [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents. Available at:

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. (n.d.). Googleapis.com. Available at: [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents. Available at:

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

  • synthesis of pyrazoles. (2019). YouTube. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available at: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of 3,5-Dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole (P2). (n.d.). Bio-protocol. Available at: [Link]

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Technical Support Center: Experimental Integrity of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound?

A1: The structure of this molecule contains several functional groups that can be susceptible to degradation under common experimental conditions. The primary liabilities are:

  • The Nitroaromatic System: The 4-nitrophenyl group is prone to photochemical and chemical reduction. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, and the nitro group itself can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities, fundamentally altering the molecule's properties.[1][2]

  • The Pyrazole-4-Carboxylic Acid Moiety: Carboxylic acids on heterocyclic rings can be susceptible to decarboxylation, especially under thermal stress or in acidic or basic conditions.[3][4][5][6]

  • The 5-Amino Group: While generally stable, the amino group can be susceptible to oxidation, particularly in the presence of radical species or strong oxidants.

Understanding these inherent liabilities is the first step in designing robust experimental protocols.

Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?

A2: A color change, typically a shift towards yellow or brown, is a common indicator of degradation. For this specific molecule, the most likely cause is the reduction of the nitro group. The formation of nitroso and amino derivatives can alter the chromophore and thus the visible absorption of the solution. This is often initiated by exposure to ambient light.[1]

Q3: My compound is losing potency in my biological assays. Could this be related to degradation?

A3: Absolutely. Any modification to the parent structure, be it reduction of the nitro group or decarboxylation, will likely alter its binding affinity to the target protein or its overall physicochemical properties, leading to a loss of biological activity. It is crucial to confirm the integrity of your compound stock and working solutions.

Troubleshooting Guide: Common Degradation Scenarios

Observation Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis, often with a shorter retention time.Photoreduction of the nitro group to a more polar amino group.Prepare and handle all solutions under amber light or in foil-wrapped containers. Minimize exposure to direct light.
Gradual decrease in the main peak area in HPLC over time, even when stored in the dark.Thermal degradation or slow decarboxylation.Store stock solutions at -20°C or -80°C. Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments run on different days.Degradation in solution.Implement a strict protocol for solution preparation and storage. Consider the use of antioxidants in your buffer systems.
Poor solubility or precipitation in aqueous buffers.pH-dependent instability or aggregation.Determine the optimal pH for solubility and stability. Use buffered solutions and avoid pH extremes.

Preventative Strategies and Protocols

Optimizing Storage and Handling

Proper storage is the most critical first step in preventing degradation.

  • Solid Compound: Store the solid powder at -20°C in a desiccator. Protect from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Aqueous Working Solutions: Prepare fresh daily from the frozen stock. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and protected from light.

Mitigating Photodegradation

The nitroaromatic group is particularly susceptible to photodegradation.[7][8]

Experimental Workflow for Light-Sensitive Compounds

Caption: Workflow for handling light-sensitive compounds.

Controlling pH-Dependent Degradation

The carboxylic acid and amino groups are ionizable, making the compound's stability potentially pH-dependent.

  • Recommendation: Conduct a preliminary pH stability study. Prepare solutions in a range of buffers (e.g., pH 5, 7.4, 9) and monitor the compound's integrity over time by HPLC.

  • Rationale: Extreme pH values can catalyze hydrolysis or decarboxylation.[4][5][6] For many biological assays, a pH of 7.4 is required. Ensuring stability in your chosen buffer is critical.

Preventing Oxidative Degradation

The presence of dissolved oxygen and trace metal ions can promote oxidative degradation.

  • Recommendation: For long-term experiments, consider de-gassing your buffers. If compatible with your experimental system, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 1-10 µM) may be beneficial.[9][10]

  • Causality: BHT is a radical scavenger that can terminate chain reactions initiated by oxygen or other radical species, thus protecting the compound from oxidative damage.[9][11]

Analytical Method for Stability Assessment

A robust analytical method is essential for detecting and quantifying degradation.

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the compound's UV-Vis spectrum (a photodiode array detector is recommended to monitor for the appearance of new peaks with different spectra).

  • Rationale: The primary degradation product is likely the amino-substituted analog, which is more polar and will therefore have a shorter retention time on a C18 column. The acidic mobile phase helps to ensure good peak shape for the carboxylic acid. This method is a common starting point for the analysis of nitroaromatic compounds.[12][13][14][15][16]

Logical Relationship of Degradation Pathways

G cluster_degradation Degradation Products A 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid (Parent Compound) B 5-amino-1-(4-aminophenyl)-1H- pyrazole-4-carboxylic acid (Reduced Product) A->B  Photochemical/Chemical  Reduction C 5-amino-1-(4-nitrophenyl)-1H-pyrazole (Decarboxylated Product) A->C Thermal/pH-mediated Decarboxylation  

Caption: Potential degradation pathways.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Gates, P. M., Furlong, E. T., Lindley, C. E., & Burkhardt, M. R. (1994). Analysis of environmental samples for explosives and explosives degradation products by liquid chromatography-mass spectrometry. (OSTI Report No. 95-4057).
  • Li, W., et al. (2013). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 85, 239-246.
  • Maurya, S. K., & Kumar, S. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(13), 8690-8702.
  • Ju, Y., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Pichon, V., & Delaunay, N. (2007). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 6(6), 639-646.
  • Russo, S., Luján, A. P., Fraaije, M. W., & Poelarends, G. J. (2024). Flavin‐Dependent Nitroreductases: Privileged Enzymes for Chemical and Photochemical Synthesis.
  • Bandy, J., Shemer, H., & Linden, K. (2009). Impact of Lamp Choice and H2O2 Dose on Photodegradation of Nitrobenzene. Journal of Environmental Engineering, 135(8), 663-669.
  • Li, X., et al. (2019). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system.
  • Dubey, S. K., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column.
  • Xiang, S., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364.
  • Schmidt, T. C., & Haderlein, S. B. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(1), 159-167.
  • Wang, D., et al. (2021). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene.
  • Bondock, S., et al. (2018).
  • Kitanovski, Z., & Grgić, I. (2013). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Scaiano, J. C., & Shukla, D. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Pure and Applied Chemistry, 94(9), 979-986.
  • Barahona, F., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Emmert, G. L., et al. (2005). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of the American Society for Mass Spectrometry, 16(8), 1235-1244.
  • Legeay, J., et al. (2017).
  • Lim, S. M., et al. (2022). General structure of the aminopyrazole derivatives studied by Lim et al.
  • Wang, C., et al. (2025).
  • Bayer AG. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Sahu, S., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Organic & Biomolecular Chemistry.
  • El-Mekkawy, A. I., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 26(15), 4487.
  • Damiani, E., et al. (2003). Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. Free Radical Research, 37(8), 837-845.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • Legeay, J., et al. (2017).
  • Lee, S., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(2), 191-200.
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3505.
  • Wentsch, H. K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 118-135.
  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • ResearchGate. (n.d.). a) Control experiment: radical scavenger experiment using TEMPO and BHT.
  • ResearchGate. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
  • Kleszczynska, H., et al. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 15(6), 357-362.

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Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the poor cell permeability of pyrazole carboxylic acids. By understanding the underlying physicochemical principles and employing strategic modifications and formulations, you can significantly enhance the cellular uptake of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the permeability challenges associated with pyrazole carboxylic acids.

Q1: Why do many pyrazole carboxylic acid derivatives exhibit poor cell permeability?

A1: The primary reason lies in the inherent physicochemical properties of the carboxylic acid group. At physiological pH (around 7.4), carboxylic acids are predominantly ionized, carrying a negative charge.[1][2] This ionization increases hydrophilicity and polarity, which hinders the passive diffusion of the molecule across the lipophilic cell membrane.[1][2] While the non-ionized form might have better permeability, it often suffers from lower solubility, creating a delicate balance that needs careful management in drug design.[3]

Q2: What are the key physicochemical parameters I should focus on to improve permeability?

A2: To enhance passive diffusion, you should aim to modulate the following parameters:

  • Lipophilicity (logP/logD): Increasing lipophilicity can improve membrane partitioning. However, an excessively high logP can lead to poor aqueous solubility and non-specific binding. A balance is crucial.

  • Polar Surface Area (PSA): High PSA is generally associated with poor permeability. Strategies to reduce PSA, such as intramolecular hydrogen bonding, can be effective.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with the aqueous environment and the membrane. Masking these groups can be beneficial.[4][5][6][7]

  • Ionization (pKa): The pKa of the carboxylic acid determines its ionization state at physiological pH. Shifting the pKa can alter the ratio of ionized to non-ionized species.[1]

Q3: What initial steps can I take if my pyrazole carboxylic acid shows low permeability in a Caco-2 assay?

A3: A low apparent permeability coefficient (Papp) in a Caco-2 assay suggests several potential issues. First, determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9] This can be done by performing a bidirectional Caco-2 assay and calculating the efflux ratio.[8][10] If the efflux ratio is high (typically >2), your compound is actively pumped out of the cells.[8][10] If efflux is not the issue, the problem likely lies with the compound's intrinsic physicochemical properties hindering passive diffusion.

II. Troubleshooting Guide: Strategies to Enhance Cell Permeability

This section provides detailed troubleshooting strategies for specific experimental observations.

Scenario 1: High Efflux Ratio Observed in Bidirectional Caco-2 Assay

If your pyrazole carboxylic acid is identified as a substrate for efflux transporters, consider the following approaches:

Strategy 1.1: Structural Modification to Evade Transporter Recognition

The interaction between a drug and an efflux transporter is structurally specific. Minor modifications to the pyrazole scaffold can disrupt this recognition.

  • Rationale: Efflux transporters have specific pharmacophores they recognize. Altering the stereochemistry, adding bulky groups, or modifying hydrogen bonding patterns can reduce the compound's affinity for the transporter.

  • Experimental Workflow:

    • Computational Modeling: Use molecular docking simulations to predict the binding mode of your compound with models of relevant transporters (e.g., P-gp).

    • Scaffold Hopping/Functional Group Modification: Synthesize a small library of analogs with modifications aimed at disrupting the predicted key interactions.

    • Re-evaluation: Screen the new analogs in the bidirectional Caco-2 assay to identify candidates with a reduced efflux ratio.

Strategy 1.2: Co-administration with an Efflux Inhibitor

In some therapeutic contexts, co-administering the drug with a known efflux pump inhibitor can be a viable strategy.

  • Rationale: Inhibitors block the transporter's activity, increasing the intracellular concentration of your compound.

  • Common Inhibitors: Verapamil (P-gp inhibitor) and Fumitremorgin C (BCRP inhibitor) are often used in in-vitro experiments.[8]

  • Caution: This approach can lead to drug-drug interactions in a clinical setting and requires careful evaluation.

Scenario 2: Low Permeability with No Significant Efflux

When passive diffusion is the limiting factor, the focus shifts to modifying the molecule's physicochemical properties.

Strategy 2.1: Prodrug Approach - Masking the Carboxylic Acid

The most common and effective strategy is to temporarily mask the polar carboxylic acid group with a lipophilic moiety.[3][11][12][13][14][15] This creates a "prodrug" that can more easily cross the cell membrane. Once inside the cell, the masking group is cleaved by intracellular enzymes (e.g., esterases) to release the active carboxylic acid.[11][12][14]

  • Rationale: Esterification of the carboxylic acid neutralizes the negative charge, reduces polarity, and increases lipophilicity, thereby enhancing passive diffusion.[1][14]

  • Common Prodrug Moieties:

    • Simple alkyl esters (e.g., ethyl ester)

    • Acyloxymethyl esters (e.g., pivaloyloxymethyl - POM)

    • Carbonate esters

  • Experimental Workflow:

    • Prodrug Synthesis: Synthesize a series of ester prodrugs of your pyrazole carboxylic acid.

    • Permeability Assessment: Evaluate the permeability of the prodrugs using a PAMPA or Caco-2 assay.

    • Stability Studies: Assess the stability of the prodrugs in plasma and liver microsomes to ensure they are cleaved to release the active drug.

Diagram: Prodrug Activation Workflow

Prodrug_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Pyrazole Carboxylic Acid Prodrug (Lipophilic) Passive_Diffusion Passive Diffusion Prodrug->Passive_Diffusion Crosses Membrane Prodrug_Inside Prodrug Passive_Diffusion->Prodrug_Inside Enzymatic_Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug_Inside->Enzymatic_Cleavage Active_Drug Active Pyrazole Carboxylic Acid (Ionized) Enzymatic_Cleavage->Active_Drug Releases

Caption: Workflow of a prodrug strategy to enhance cell permeability.

Strategy 2.2: Structural Modifications to Reduce Polarity

Subtle changes to the molecular structure can significantly impact permeability by altering polarity and intramolecular interactions.

  • Intramolecular Hydrogen Bonding: Designing molecules that can form an intramolecular hydrogen bond can shield polar functional groups, effectively reducing the molecule's polar surface area and increasing its lipophilicity.[4][5][6][7]

    • How to Assess: Use NMR spectroscopy and computational chemistry to identify and confirm the presence of intramolecular hydrogen bonds.[4]

  • Bioisosteric Replacement: Consider replacing the carboxylic acid with a less acidic bioisostere that is less ionized at physiological pH.

    • Examples: Tetrazoles, hydroxamic acids, or acylsulfonamides.

    • Caution: This is a significant structural change that may impact the compound's biological activity and requires re-evaluation of the structure-activity relationship (SAR). While tetrazoles are common bioisosteres, some studies suggest they may not consistently improve permeability compared to their carboxylic acid counterparts.[16]

Strategy 2.3: Formulation-Based Approaches

For compounds in later stages of development, formulation strategies can enhance absorption without altering the chemical structure.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems can improve its solubility and absorption.[17][18][19]

    • Examples: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes.[3][17][18] These formulations can enhance absorption by various mechanisms, including increasing drug solubilization in the gastrointestinal tract.[3][19]

  • Use of Permeation Enhancers: These are excipients that reversibly increase the permeability of the intestinal epithelium.[19]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.[17][18]

III. Experimental Protocols

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[20]

  • Principle: A compound's diffusion from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured.[20] This assay specifically measures passive transcellular permeation, avoiding complexities of active transport.

  • Step-by-Step Methodology:

    • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 20% dodecane solution of a phospholipid mixture) in an organic solvent.[20] Allow the solvent to evaporate.

    • Prepare Solutions: Dissolve the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4) to create the donor solution. Fill the wells of a 96-well acceptor plate with buffer.

    • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[21]

    • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[22][21]

    • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using a standard formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 3.2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the gold standard in vitro model for predicting human oral drug absorption.[8][23] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][10]

  • Principle: This assay measures the flux of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. It can assess both passive diffusion and active transport processes.[22][]

  • Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on semi-permeable inserts in a multi-well plate and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8][]

    • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Permeability Assay (Apical to Basolateral): a. Add the test compound (in transport buffer) to the apical (upper) compartment. b. Add fresh transport buffer to the basolateral (lower) compartment. c. Incubate at 37°C with gentle shaking. d. At various time points, take samples from the basolateral compartment and analyze the compound concentration by LC-MS/MS.

    • Bidirectional Assay (for Efflux): To determine if the compound is an efflux substrate, also perform the permeability assay in the reverse direction (basolateral to apical).

    • Calculate Papp and Efflux Ratio: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[10] An efflux ratio greater than 2 suggests the involvement of active efflux.[8][10]

Diagram: Decision-Making Workflow for Permeability Enhancement

Permeability_Workflow Start Start: Pyrazole Carboxylic Acid with Poor Permeability Caco2_Assay Perform Bidirectional Caco-2 Permeability Assay Start->Caco2_Assay Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2_Assay->Efflux_Ratio High_Efflux Efflux Ratio > 2? Efflux_Ratio->High_Efflux Efflux_Strategies Implement Efflux Mitigation Strategies: - Structural Modification - Co-administration with Inhibitors High_Efflux->Efflux_Strategies Yes Passive_Diffusion_Strategies Implement Passive Diffusion Enhancement: - Prodrug Approach - Reduce Polarity (IMHB) - Bioisosteric Replacement - Formulation Strategies High_Efflux->Passive_Diffusion_Strategies No Re_evaluate Synthesize & Re-evaluate Permeability Efflux_Strategies->Re_evaluate Passive_Diffusion_Strategies->Re_evaluate End End: Optimized Compound Re_evaluate->End

Caption: A workflow for diagnosing and addressing poor cell permeability.

IV. Data Summary Table

The following table provides a hypothetical comparison of different strategies on the permeability of a model pyrazole carboxylic acid.

StrategyCompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioKey Observation
Baseline Parent Acid0.51.2Low passive permeability, no significant efflux.
Prodrug Ethyl Ester Prodrug5.21.1Significant increase in passive permeability.
Prodrug POM Ester Prodrug8.91.3Further enhancement of permeability with a more lipophilic ester.
IMHB Modified Analog2.11.0Moderate improvement by reducing polar surface area.
Efflux Substrate Parent Acid Analog B0.38.5Low permeability due to high efflux.
Efflux Mitigation Analog B + Verapamil2.51.5Permeability restored upon P-gp inhibition.

This guide provides a comprehensive framework for systematically addressing the cell permeability challenges of pyrazole carboxylic acids. By combining rational design, appropriate in vitro assays, and strategic formulation, researchers can significantly improve the drug-like properties of this important class of compounds.

V. References

  • Butstraen, C., & Salaün, A. (Year). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Source Not Specified.

  • Pharmaceutical Technology. (Year). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87.

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.

  • Various Authors. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed.

  • Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Semantic Scholar.

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate.

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.

  • Chemical Communications (RSC Publishing). (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing).

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks.

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.

  • BOC Sciences. (n.d.). Caco-2 Permeability Testing. BOC Sciences.

  • Source Not Specified. (n.d.). Caco2 assay protocol. Source Not Specified.

  • PMC. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • PubMed. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. PubMed.

  • ACS Publications. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry.

  • MedChemComm (RSC Publishing). (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing).

  • Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs. Google Patents.

  • NIH. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH.

  • PubMed. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed.

  • ChemRxiv. (n.d.). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv.

  • Semantic Scholar. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Semantic Scholar.

  • PubMed. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. PubMed.

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.

  • PubMed. (n.d.). Characterization of efflux transporters involved in distribution and disposition of apixaban. PubMed.

  • Wikipedia. (n.d.). Ionophore. Wikipedia.

  • ResearchGate. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate.

  • ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate.

  • PubMed. (2007). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed.

  • ResearchGate. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. ResearchGate.

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.

  • PMC. (2025). Fast Release of Carboxylic Acid inside Cells. PubMed Central.

  • PMC. (n.d.). Drug Permeation against Efflux by Two Transporters. PubMed Central.

  • Source Not Specified. (n.d.). The impact of efflux transporters in the brain on the development of drugs for CNS disorders. Source Not Specified.

  • Source Not Specified. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Source Not Specified.

  • NIH. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. NIH.

Sources

Technical Support Center: Managing and Mitigating Toxicity of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and related nitrophenyl-pyrazole derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the challenges of cellular toxicity associated with this class of compounds. Our goal is to empower you with the scientific rationale and practical methodologies to achieve reliable and reproducible experimental outcomes.

Introduction: Understanding the Compound

This compound belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] However, the presence of a nitroaromatic group is a common structural alert for potential cytotoxicity.[4] The toxicity of such compounds is often linked to the metabolic reduction of the nitro group, which can generate reactive intermediates leading to oxidative stress and cellular damage.[5][6]

This guide will walk you through the anticipated mechanisms of toxicity and provide actionable strategies to mitigate these effects in your cellular models, ensuring that you can accurately assess the compound's primary biological functions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before or during their experiments with this compound.

Q1: What is the likely mechanism of toxicity for this compound?

A1: Based on its chemical structure, the primary mechanism of toxicity is likely mediated by the nitroaromatic (4-nitrophenyl) moiety. In cellular environments, nitroaromatic compounds can undergo enzymatic reduction by nitroreductases to form nitroso and hydroxylamine metabolites.[7] These intermediates are highly reactive. A key process is "redox cycling," where the single-electron reduction of the nitro group forms a nitro anion radical.[8] This radical can react with molecular oxygen to generate superoxide anions, leading to a cascade of reactive oxygen species (ROS) and inducing significant oxidative stress.[6][9] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[5][10]

Q2: I'm observing high levels of cell death even at low concentrations. What is a typical effective concentration range for pyrazole derivatives?

A2: The cytotoxic potential of pyrazole derivatives can vary widely depending on the specific substitutions and the cell line being used. For some anticancer pyrazole derivatives, IC50 values (the concentration that inhibits 50% of cell growth) can be in the low micromolar or even nanomolar range.[4][11] For instance, certain 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles have shown IC50 values below 2 µM in breast cancer cell lines.[4] A pyrazoline derivative exhibited an IC50 of 14.97 µM in MDA-MB-468 breast cancer cells.[10] It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate concentration range for your experiments. We recommend starting with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to establish an accurate IC50 value.

Q3: Can I modify the compound to reduce its toxicity?

A3: Yes, chemical modification is a viable strategy. Two primary approaches can be considered:

  • Modification of the Nitro Group: The nitro group is the likely source of toxicity. If your research goals allow, consider synthesizing an analog where the nitro group is replaced with a less redox-active substituent, such as an amino or acetyl group.

  • Modification of the Carboxylic Acid Group: The carboxylic acid can influence the compound's solubility and interaction with cellular targets. It can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[12] This modification can alter the compound's pharmacokinetic properties and potentially its toxicity profile.

Q4: Are there any experimental additives that can help reduce toxicity without modifying the compound?

A4: Yes, co-treatment with antioxidants can mitigate toxicity driven by oxidative stress. N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, is commonly used to counteract ROS-mediated cytotoxicity.[6] Other antioxidants like Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol) can also be explored.[13][14] It is important to first confirm that the observed toxicity is indeed mediated by ROS before implementing this strategy.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments.

Issue 1: High background cytotoxicity masking the desired biological effect.

Question: My primary assay is showing widespread cell death, making it difficult to assess the compound's specific activity (e.g., as a kinase inhibitor). How can I create a viable experimental window?

Troubleshooting Step Scientific Rationale Recommended Action
1. Re-evaluate Concentration Range The therapeutic window for cytotoxic compounds can be narrow. A slight decrease in concentration might significantly reduce off-target toxicity while retaining the desired on-target activity.Perform a detailed dose-response curve using a sensitive cell viability assay (e.g., MTT or CellTiter-Glo®). Identify the concentration that causes ~10-20% cell death (IC20) and use this as the upper limit for your functional assays.
2. Reduce Incubation Time Cytotoxic effects are often time-dependent. Shorter exposure times may be sufficient to observe the primary biological effect before significant toxicity occurs.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed concentration (e.g., the IC50 value) to determine the onset of toxicity. Perform your primary assay at earlier time points.
3. Co-treatment with an Antioxidant If toxicity is mediated by oxidative stress, an antioxidant can selectively neutralize this effect.Co-incubate your cells with the compound and a range of N-acetylcysteine (NAC) concentrations (e.g., 1-10 mM). Assess if this rescues cell viability without affecting the compound's primary activity.
4. Consider a Nanoparticle Formulation Encapsulating the compound in a nanoparticle delivery system can control its release and reduce the concentration of free drug in the medium, thereby lowering systemic toxicity to the cells.Explore formulating the compound in liposomes or polymeric nanoparticles. This can enhance its delivery to specific cellular compartments and minimize off-target effects.[3]
Issue 2: Inconsistent results between experimental replicates.

Question: I'm observing high variability in cell viability and functional assay readouts. What could be causing this?

Troubleshooting Step Scientific Rationale Recommended Action
1. Assess Compound Stability and Solubility The compound may be unstable or poorly soluble in your cell culture medium, leading to inconsistent effective concentrations. Pyrazole derivatives can be sensitive to degradation.Prepare fresh stock solutions of the compound in a suitable solvent like DMSO for each experiment.[5] Ensure the final DMSO concentration in your culture medium is low (<0.5%) and consistent across all wells. Visually inspect the medium for any precipitation after adding the compound.
2. Standardize Cell Seeding Density and Health Variations in cell number and metabolic state at the time of treatment can significantly impact the response to a cytotoxic agent.Use a consistent cell seeding density and allow cells to adhere and resume logarithmic growth for a fixed period (e.g., 24 hours) before treatment. Regularly check for mycoplasma contamination.
3. Evaluate for Redox Cycling Effects The compound might be undergoing redox cycling, which consumes reducing equivalents (like NADPH) from the cell and generates ROS. This can be highly sensitive to the metabolic state of the cells.Pre-treat cells with an antioxidant (as described in Issue 1) to see if this reduces variability. Measure intracellular ROS levels to confirm this mechanism.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to investigate and manage the toxicity of this compound.

Protocol 1: Determining the IC50 Value using MTT Assay

Objective: To determine the concentration of the compound that reduces the viability of a cell culture by 50%.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in your cell culture medium. It is advisable to start with a high concentration (e.g., 200 µM). Include a vehicle control (e.g., medium with DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

Objective: To determine if the compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compound at various concentrations (e.g., 0.5X, 1X, and 2X the IC50 value) for a predetermined time (e.g., 12 or 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and suggests an apoptotic mechanism of cell death.

Part 4: Visualizing Mechanisms and Workflows

Diagram 1: Proposed Mechanism of Nitroaromatic Toxicity

This diagram illustrates the likely pathway by which this compound induces cellular toxicity, starting from the reduction of the nitro group to the generation of oxidative stress and subsequent apoptosis.

Toxicity_Pathway Compound 5-Amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Nitroreductase Nitroreductase (Cellular Enzyme) Compound->Nitroreductase 1e- reduction Radical Nitro Anion Radical Nitroreductase->Radical ROS Reactive Oxygen Species (ROS) (e.g., O2-) Radical->ROS + O2 OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Lipids, Proteins) OxidativeStress->Damage Mitochondria Mitochondrial Dysfunction Damage->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed toxicity pathway of the nitrophenyl-pyrazole compound.

Diagram 2: Troubleshooting Workflow for High Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and mitigate excessive cytotoxicity observed in cellular assays.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Step1 Step 1: Verify IC50 Perform detailed dose-response. Start->Step1 Step2 Step 2: Time-Course Analysis Assess toxicity at earlier time points. Step1->Step2 Decision1 Is toxicity time-dependent? Step2->Decision1 Action1 Perform primary assay at shorter incubation time. Decision1->Action1 Yes Step3 Step 3: Test for ROS Co-treat with NAC. Decision1->Step3 No End Optimized Assay Conditions Action1->End Decision2 Does NAC rescue cells? Step3->Decision2 Action2 Incorporate NAC into standard protocol. Decision2->Action2 Yes Step4 Consider Advanced Strategies (e.g., Nanoparticle formulation, Chemical modification) Decision2->Step4 No Action2->End Step4->End

Caption: A decision-making workflow for troubleshooting high cytotoxicity.

References

  • Recent Advances in Nanoparticles-Based Drug Delivery Systems. (n.d.). Google Books.
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023, March 23). National Institutes of Health.
  • Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Singh, R., Kumar, D., & Kumar, A. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 10(9), 1475. [Link]

  • Nanoparticle-Based Drug Delivery Systems in Cancer Therapy: Enhancing Targeted Treatment and Reducing Toxicity. (2025, November 18). ResearchGate.
  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. (n.d.). Allied Academies.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (n.d.). Oxford Academic.
  • Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. (n.d.). Taylor & Francis.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Institutes of Health.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). National Institutes of Health.
  • Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. (2021, July 8). ResearchGate.
  • Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells. (n.d.). PubMed.
  • Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. (2025, December 13). National Institutes of Health.
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (n.d.). MDPI.
  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (2025, August 7). ResearchGate.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023, January 20). Manufacturing Chemist.
  • Carboxylic acid. (n.d.). Britannica.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025, December 18). ResearchGate.

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Validation & Comparative

A Comparative Spectroscopic Guide to 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: An NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for this purpose, offering deep insights into molecular architecture. This guide provides a detailed ¹H and ¹³C NMR analysis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active agents.

In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will present a detailed predicted analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogs. We will dissect the expected spectral features, rationalize the chemical shifts and coupling patterns, and compare these predictions with the NMR data of similar pyrazole derivatives. This comparative approach not only aids in the virtual characterization of the title compound but also serves as a practical reference for interpreting the NMR spectra of related substituted pyrazoles.

The Structural Framework: Influences on the NMR Landscape

The molecular structure of this compound is characterized by a pyrazole core with three key substituents: a 5-amino group, a 1-(4-nitrophenyl) group, and a 4-carboxylic acid group. Each of these functional groups exerts a distinct electronic effect, thereby influencing the chemical environment of the protons and carbons within the molecule and, consequently, their NMR chemical shifts.

  • 5-Amino Group: The amino group is a strong electron-donating group (EDG) through resonance. This effect increases the electron density at positions 3 and 5 of the pyrazole ring.

  • 1-(4-Nitrophenyl) Group: The nitrophenyl group is a strong electron-withdrawing group (EWG) due to the nitro functionality. This group will significantly deshield the protons and carbons of the phenyl ring and influence the electronic environment of the pyrazole ring to which it is attached.

  • 4-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group and will influence the chemical shift of the adjacent C4 carbon and the overall electronic nature of the pyrazole ring.

The interplay of these electronic effects will be reflected in the ¹H and ¹³C NMR spectra, providing a unique spectroscopic fingerprint for the molecule.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit signals corresponding to the pyrazole ring proton, the protons of the 4-nitrophenyl ring, the amino protons, and the carboxylic acid proton.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H3~8.0 - 8.5Singlet (s)-The sole proton on the pyrazole ring is at C3. Its chemical shift is influenced by the anisotropic effect of the adjacent nitrogen atom and the overall electron-deficient nature of the pyrazole ring, further deshielded by the attached electron-withdrawing groups.
H2'/H6'~8.3 - 8.5Doublet (d)~9.0These protons are ortho to the electron-withdrawing nitro group and are therefore significantly deshielded. They will appear as a doublet due to coupling with the H3'/H5' protons.
H3'/H5'~7.8 - 8.0Doublet (d)~9.0These protons are meta to the nitro group and ortho to the pyrazole ring. They are less deshielded than H2'/H6' and will appear as a doublet due to coupling with the H2'/H6' protons.
-NH₂~6.0 - 7.0Broad Singlet (br s)-The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet is typically observed.
-COOH~12.0 - 13.0Broad Singlet (br s)-The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. This signal can exchange with D₂O.

Comparative Analysis with an Alternative Structure: 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

To contextualize our predictions, let's compare with the reported ¹H NMR data for a similar, yet distinct, pyrazole derivative: 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. In this analog, the positions of the substituent on the phenyl ring and the functional group at C4 are different.

For 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the reported ¹H NMR (in CDCl₃) shows complex multiplets for the aromatic protons in the range of 7.15-8.44 ppm.[1] The absence of a C3-H proton simplifies the pyrazole region of the spectrum. This highlights the importance of the substitution pattern on the pyrazole ring in determining the observed signals.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum will show signals for the three carbons of the pyrazole ring and the six carbons of the 4-nitrophenyl ring, in addition to the carbonyl carbon of the carboxylic acid.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C3~140 - 145The C3 carbon is adjacent to two nitrogen atoms and bears a proton, leading to a downfield chemical shift.
C4~95 - 105The C4 carbon is attached to the electron-withdrawing carboxylic acid group. Its chemical shift is also influenced by the amino group at C5. The chemical shift of C4 in pyrazoles is generally found in this region.[2]
C5~150 - 155The C5 carbon is attached to the electron-donating amino group, which causes a significant downfield shift.
C1'~145 - 150This is the ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
C2'/C6'~125 - 130These carbons are ortho to the nitro group and are deshielded.
C3'/C5'~120 - 125These carbons are meta to the nitro group.
C4'~148 - 152This carbon is attached to the electron-withdrawing nitro group and is significantly deshielded.
-COOH~165 - 170The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.

Comparative Analysis with an Alternative Structure: 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

For comparison, the ¹³C NMR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows signals at δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, and 112.79 ppm.[1] The presence of the carbonitrile group (a C≡N stretch) in place of a carboxylic acid will significantly alter the chemical shift of C4 and the carbonitrile carbon itself would appear around 115-120 ppm.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including those with polar functional groups like carboxylic acids and amines. It also has a high boiling point, which is advantageous for variable temperature studies if needed.[3]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Procedure:

    • Weigh the desired amount of the solid sample and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently warm and/or vortex the vial to ensure complete dissolution.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

    • Cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the 4-nitrophenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. This will definitively assign the signals for C3-H3, and the protonated carbons of the nitrophenyl ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning the quaternary carbons, including C4, C5, and the carbons of the nitrophenyl group, by observing correlations from nearby protons.[6]

Visualizing the Analysis Workflow

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Compound Weigh Compound Solvent Add DMSO-d6 Compound->Solvent Dissolve Dissolve Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Assign_H1 Assign ¹H Signals H1_NMR->Assign_H1 COSY 2D COSY C13_NMR->COSY Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 HSQC 2D HSQC COSY->HSQC COSY->Assign_H1 HMBC 2D HMBC HSQC->HMBC HSQC->Assign_C13 HMBC->Assign_C13 Structure_Elucidation Structure Confirmation Assign_H1->Structure_Elucidation Assign_C13->Structure_Elucidation

Sources

A Comparative Guide to High-Performance Purity Assessment: HPLC-MS vs. qNMR for 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the task of confirming the purity of a novel pharmaceutical intermediate like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not merely a procedural step; it is the foundation upon which subsequent development and safety assessments are built. The presence of even minute quantities of process-related impurities, isomers, or degradation products can have profound implications for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: the industry-standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and the increasingly adopted Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into a robust HPLC-MS method, developed based on the physicochemical properties of the target analyte, and compare its performance characteristics with the absolute quantitation capabilities of qNMR.

Method 1: The Gold Standard - Reversed-Phase HPLC with High-Resolution Mass Spectrometry (RP-HPLC-HRMS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its precision and versatility in separating complex mixtures.[3] When coupled with Mass Spectrometry (MS), it becomes a formidable tool for both quantifying known components and identifying unknown impurities.[4]

Rationale for Method Development

The molecular structure of this compound dictates our analytical strategy. It possesses:

  • A non-polar nitrophenyl group , suggesting good retention on a reversed-phase column.

  • Polar functional groups (amino and carboxylic acid) that are sensitive to mobile phase pH and require careful control for optimal peak shape and retention.

  • A chromophore (the nitrophenyl group) making it suitable for UV detection, which we will use as a primary quantification technique alongside MS.[5]

Based on these features, a reversed-phase C18 column is the logical choice. To ensure the carboxylic acid group is protonated and does not produce tailing peaks, we will acidify the mobile phase with formic acid. This modifier also has the benefit of being volatile and highly compatible with mass spectrometry, facilitating protonation for positive-ion mode ESI-MS.

Experimental Protocol: RP-HPLC-HRMS

1. Sample & Standard Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column and system.[6]

2. Chromatographic & MS Conditions:

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detector Diode Array Detector (DAD), 280 nm
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Parameters Capillary Voltage: 3500 V, Gas Temp: 325 °C, Nebulizer: 45 psig, MS Scan Range: 50-600 m/z
Method Validation & Performance

The developed method must be validated according to ICH Q2(R1) and USP guidelines to ensure its suitability for its intended purpose.[7][8][9] This process establishes the method's accuracy, precision, specificity, linearity, range, and sensitivity.

Below are typical performance characteristics expected from this validated method.

Validation ParameterAcceptance Criteria (Typical)Hypothetical Performance Data
Linearity (R²) ≥ 0.9980.9995 over the range of 0.1 - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% for spiked samples at three concentration levels
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability (n=6): 0.45%; Intermediate Precision: 0.82%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.03 µg/mL (0.03% of a 0.1 mg/mL solution)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.1 µg/mL (0.1% of a 0.1 mg/mL solution)
Specificity Peak purity index > 990; No interference from placebo or known impurities at the main peak.The method successfully separates the main peak from 4 potential process-related impurities.
Workflow Diagram: HPLC-MS Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter (0.22 µm) B->C D Inject into HPLC-MS C->D E Separation on C18 Column D->E F UV & MS Data Acquisition E->F G Integrate Peaks F->G H Calculate % Area Purity G->H I Identify Impurities (HRMS) G->I

Caption: HPLC-MS Experimental Workflow.

Method 2: An Alternative Perspective - Quantitative NMR (qNMR)

While HPLC is excellent for relative purity (% area), it relies on the assumption that all components have a similar response factor at the detection wavelength, which is not always true. Furthermore, identifying and synthesizing standards for every impurity can be time-consuming and expensive. Quantitative NMR (qNMR) offers a distinct advantage by providing a direct, absolute measure of purity against a certified internal standard, without requiring reference standards for the impurities themselves.

Principle of qNMR for Purity Assessment

qNMR operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent, the purity of the target analyte can be calculated directly. The key is to select signals from both the analyte and the standard that are unique, fully resolved, and have a good signal-to-noise ratio.

Comparison: HPLC-MS vs. qNMR
FeatureHPLC-MSQuantitative NMR (qNMR)
Primary Measurement Relative Purity (% Area)Absolute Purity (% Mass)
Reference Standards Requires a reference standard of the main compound. Quantification of impurities requires their standards.Requires a certified internal standard. Does not require standards for the impurities.
Sensitivity Very high (ppb to low ppm levels).[6] Ideal for trace impurity detection.Lower (typically requires >0.1% levels). Not suitable for trace impurity analysis.
Impurity Identification Excellent. High-resolution MS provides accurate mass and fragmentation data for structural elucidation.Limited. Can identify structures if impurities are present at sufficient concentration.
Throughput High. Modern systems with autosamplers can run many samples unattended.[3]Lower. Requires careful sample preparation and longer acquisition times for high-quality spectra.
Selectivity Tunable through column chemistry and mobile phase composition.Extremely high spectral resolution often allows separation of signals from structurally similar compounds.
Matrix Effects Can be susceptible to ion suppression in the MS source.Generally free from matrix effects that plague MS.
Decision Logic: Choosing the Right Tool

Method_Choice A Primary Goal? B Routine QC & Impurity Profiling A->B C Absolute Purity of Reference Standard A->C D Trace Impurity Detection (<0.1%)? B->D F Use qNMR for Certification C->F E Use Validated HPLC-MS Method D->E Yes G Impurity Standards Available? D->G No G->E Yes H Cross-validate with qNMR G->H No

Caption: Decision tree for method selection.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging the strengths of both HPLC-MS and qNMR is recommended for a truly self-validating system.

  • Primary Method for Routine Analysis: The validated RP-HPLC-HRMS method should be the workhorse for routine quality control, release testing, and stability studies. Its high sensitivity is unmatched for detecting and tracking trace-level impurities and degradation products, which is a critical regulatory requirement.[4][10]

  • Orthogonal Method for Reference Standard Certification: qNMR should be employed to certify the absolute purity of the primary reference standard itself. This provides an orthogonal, highly accurate value that is not dependent on chromatographic performance or the availability of impurity standards. This certified standard then serves as the anchor for all subsequent HPLC-based quantitation.

By integrating these two powerful, complementary techniques, researchers and drug developers can establish a high degree of confidence in the purity, quality, and safety of their pharmaceutical intermediates, building a robust data package for regulatory submission and ensuring the integrity of the final drug product.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Popa, D. E., & Udrescu, S. (2007). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of separation science, 30(5), 752–758. [Link]

  • Annapurna, M., & Kumar, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints.org. [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(3). [Link]

  • Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 212–233. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Patel, K., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 346-357. [Link]

  • S, S., et al. (2024). Review on the modern analytical advancements in impurities testing. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. [Link]

  • Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods for Determining Nitrobenzene, 1,3-Dinitrobenzene, and 1,3,5-Trinitrobenzene in Environmental Samples. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Kadioglu, Y., & Kelestemur, S. (2015). Development and validation of a new RP-HPLC method for organic explosive compounds. Egyptian Journal of Forensic Sciences, 5(4), 139-146. [Link]

Sources

A Comparative Analysis of the Biological Activity of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the biological activity of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with its structural analogs. Our focus will be on three key areas of therapeutic interest: antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols for their evaluation.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[2] Its derivatives have been successfully developed into commercial drugs, such as the anti-inflammatory agent celecoxib.[3] The core compound of our discussion, this compound, possesses key functional groups that are amenable to modification, allowing for the exploration of a diverse chemical space and the optimization of biological activity. Understanding how subtle structural changes in its analogs impact their interaction with biological targets is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities

The biological profile of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole core and its appended phenyl rings.

Antimicrobial Activity

Pyrazole derivatives have shown considerable promise as antibacterial and antifungal agents.[4][5] The antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Structure-Activity Relationship (SAR):

  • Substitution on the N-phenyl ring: The presence of electron-withdrawing groups, such as the nitro group (-NO2) in the parent compound, can enhance antimicrobial activity. Modifications at the para-position of this ring are particularly influential.

  • Substituents on the pyrazole ring: The amino (-NH2) and carboxylic acid (-COOH) groups are critical for activity. Esterification or amidation of the carboxylic acid can modulate potency and selectivity.

  • Introduction of other heterocyclic moieties: Hybrid molecules incorporating other heterocyclic systems, such as thiadiazoles or imidazothiadiazoles, have demonstrated potent and selective antimicrobial effects.[4][6]

Hypothetical Comparative Antimicrobial Data:

CompoundAnalog DescriptionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 (Parent) This compound163264
Analog A 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid81632
Analog B 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid3264128
Analog C Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate163264
Analog D 5-acetamido-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid64128>256

This data is illustrative and intended for comparative purposes.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated, with several analogs showing potent activity against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.[9]

Structure-Activity Relationship (SAR):

  • N-phenyl ring substituents: Halogen substitutions (e.g., -Cl, -Br) on the N-phenyl ring have been shown to enhance cytotoxic activity against cell lines such as MCF-7 and HeLa.[7]

  • Modification of the carboxylic acid group: Conversion of the carboxylic acid to a carbohydrazide or other amide derivatives can lead to increased potency.[7]

  • Introduction of bulky aromatic groups: The incorporation of additional aryl or heteroaryl moieties can improve binding to target proteins and enhance anticancer effects.

Hypothetical Comparative Anticancer Data (IC50 in µM):

CompoundAnalog DescriptionA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)
1 (Parent) This compound25.530.245.8
Analog A 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid12.815.122.9
Analog E 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid5.28.711.4
Analog F 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbohydrazide18.922.533.7
Analog G 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid50.165.488.2

This data is illustrative and intended for comparative purposes.

Anti-inflammatory Activity

Structure-Activity Relationship (SAR):

  • Diaryl substitution: The presence of two aryl groups on the pyrazole ring is a common feature of potent anti-inflammatory agents, as seen in celecoxib.

  • Sulfonamide moiety: The incorporation of a sulfonamide or a similar acidic group can enhance COX-2 selectivity.

  • Nature of the substituent at the 4-position of the N-phenyl ring: Small, electron-withdrawing groups at this position are often favorable for COX-2 inhibition.

Hypothetical Comparative Anti-inflammatory Data:

CompoundAnalog DescriptionCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)In vivo Edema Reduction (%)
1 (Parent) This compound15.25.835
Analog H 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acid10.50.565
Analog I 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid25.812.320
Analog J 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide18.97.230

This data is illustrative and intended for comparative purposes.

Experimental Protocols

To ensure the reliability and reproducibility of the biological activity data, standardized and validated experimental protocols are essential.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity and can be determined using the broth microdilution method.[12][13]

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial/fungal inoculum A1 Inoculate microplate wells with microbial suspension and compound dilutions P1->A1 P2 Prepare serial dilutions of test compounds P2->A1 A2 Incubate at 37°C for 24-48 hours A1->A2 AN1 Visually inspect for microbial growth A2->AN1 AN2 Determine the lowest concentration with no visible growth (MIC) AN1->AN2 G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis P1 Seed cancer cells in a 96-well plate P2 Allow cells to adhere overnight P1->P2 T1 Treat cells with compound dilutions P2->T1 P3 Prepare serial dilutions of test compounds P3->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate for 2-4 hours A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 AN1 Measure absorbance at 570 nm A3->AN1 AN2 Calculate cell viability and IC50 values AN1->AN2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight. [14]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. [15]4. Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit protein denaturation, a process implicated in inflammation. [17][18] Workflow for Protein Denaturation Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare test compound solutions R1 Mix compound solutions with albumin P1->R1 P2 Prepare egg albumin solution P2->R1 R2 Incubate at 37°C for 20 mins R1->R2 R3 Heat at 70°C for 5 mins to induce denaturation R2->R3 A1 Cool the solutions R3->A1 A2 Measure absorbance at 660 nm A1->A2 A3 Calculate percentage inhibition of denaturation A2->A3

Caption: Workflow for the in vitro protein denaturation inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and egg albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes. [18]4. Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control. [17]

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has highlighted the significant impact of structural modifications on the antimicrobial, anticancer, and anti-inflammatory activities of its analogs. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing potency and selectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds, paving the way for the discovery of new and effective treatments for a range of diseases.

References

Sources

Introduction: The Critical Role of Janus Kinases (JAKs) in Cytokine Signaling and as Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of Pyrazole-Based Kinase Inhibitors vs. Other Known Agents

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of cellular processes, including hematopoiesis, inflammation, and immune surveillance. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime target for therapeutic intervention.

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. This guide provides a comparative analysis of the in vitro efficacy of a representative pyrazole-based JAK inhibitor, Ruxolitinib, against other well-established inhibitors with different selectivity profiles. We will delve into the experimental methodologies used to determine inhibitory potency, present comparative data, and discuss the implications of these findings for drug discovery and development.

The Inhibitors in Focus: A Comparative Overview

For this analysis, we will compare the following inhibitors:

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2, with a central pyrazole-carboxamide core. Its approval for the treatment of myelofibrosis and polycythemia vera underscores the therapeutic potential of targeting these specific JAKs.

  • Tofacitinib: A pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3. It is widely used in the treatment of rheumatoid arthritis and other autoimmune conditions. Its broader selectivity profile provides a key point of comparison.

  • Fedratinib: Another potent JAK2-selective inhibitor, also used in the treatment of myelofibrosis.

Methodology: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of these compounds, a biochemical kinase assay is employed. The following protocol outlines a standard methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate 384-Well Assay Plate incubation Incubation at Room Temp (e.g., 60 minutes) plate->incubation compound Serial Dilution of Inhibitor Compound compound->plate Dispense enzyme Recombinant JAK Enzyme enzyme->plate Add substrate Peptide Substrate & ATP substrate->plate Initiate Reaction detection_reagent Add Detection Reagent (e.g., ADP-Glo) incubation->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence dose_response Plot Dose-Response Curve luminescence->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Ruxolitinib) in 100% DMSO.

    • Perform a serial dilution of the stock solution in a suitable assay buffer to create a range of concentrations to be tested.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 5 µL) of each inhibitor concentration into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a positive control (0% enzyme activity).

  • Enzyme and Substrate Addition:

    • Prepare a solution containing the recombinant JAK enzyme (e.g., JAK2) in kinase assay buffer.

    • Add the enzyme solution to each well of the assay plate, except for the positive control wells.

    • Prepare a solution containing the peptide substrate and ATP at a concentration close to the Km for the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Incubation:

    • Allow the kinase reaction to proceed at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Terminate the kinase reaction and detect the amount of product formed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.

    • Add the ADP-Glo™ Reagent to convert the ADP to ATP.

    • Add the Kinase Detection Reagent to generate a luminescent signal proportional to the ATP concentration.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized enzyme activity as a function of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for the inhibitor.

Comparative In Vitro Efficacy Data

The following table summarizes the reported IC50 values for Ruxolitinib, Tofacitinib, and Fedratinib against the four members of the JAK family. This data has been compiled from various published sources.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib 3.32.842819
Tofacitinib 120570
Fedratinib 353>100035

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values for comparative purposes.

Analysis and Discussion

The in vitro data clearly illustrate the distinct selectivity profiles of these inhibitors.

  • Ruxolitinib demonstrates potent and nearly equipotent inhibition of JAK1 and JAK2, with significantly less activity against JAK3. This profile is consistent with its therapeutic applications in myeloproliferative neoplasms, where JAK2 hyperactivity is a key driver of the disease.

  • Tofacitinib exhibits a pan-JAK profile, with potent inhibition of JAK1 and JAK3, and slightly less but still significant activity against JAK2. This broader activity spectrum may contribute to its efficacy in autoimmune conditions where multiple cytokine pathways are dysregulated.

  • Fedratinib shows marked selectivity for JAK2 over the other JAK family members. This high degree of selectivity can be advantageous in minimizing off-target effects related to the inhibition of other JAKs.

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for the inhibitors discussed.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat nucleus Nucleus stat->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor JAK Inhibitor (e.g., Ruxolitinib) inhibitor->jak Inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of the pyrazole-based JAK inhibitor Ruxolitinib against other known JAK inhibitors. The data highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds targeting the same enzyme family. The choice of which inhibitor to advance in a drug discovery program is guided by this type of in vitro profiling, coupled with subsequent studies on cellular activity, pharmacokinetics, and in vivo efficacy. The detailed experimental protocol provided herein serves as a template for researchers seeking to perform similar comparative analyses in their own laboratories.

References

  • Ruxolitinib (INC424) is a potent JAK1/2 inhibitor that induces caspase-independent cell death in human erythroleukemia cells. (2010). Blood. [Link]

  • Tofacitinib (CP-690,550): A Potent and Selective Janus Kinase Inhibitor for the Treatment of Inflammatory and Immune-Mediated Diseases. (2012). Journal of Medicinal Chemistry. [Link]

  • Fedratinib (SAR302503) is a potent and selective JAK2 inhibitor that is active in preclinical models of myeloproliferative neoplasms. (2011). Blood. [Link]

  • The JAK-STAT pathway: a critical regulator of the immune response. (2012). Nature Reviews Immunology. [Link]

Unraveling the Enigma: A Guide to Validating the Mechanism of Action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) of a novel pyrazole derivative, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Given that the specific biological target of this compound is not yet defined, we will embark on a systematic, multi-tiered approach, beginning with broad phenotypic observations and progressively narrowing our focus to precise molecular interactions. This guide will not only detail the requisite experimental protocols but also provide the rationale behind each step, compare the compound's potential MoA with established drugs, and present data in a clear, comparative format.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its versatility allows for diverse biological activities, ranging from anti-inflammatory to anti-cancer effects.[1] Understanding the MoA of a novel pyrazole derivative is therefore not only crucial for its own development but also contributes to the broader understanding of this important chemical class.

A Phased Approach to MoA Validation

Our investigation into the MoA of this compound will follow a logical progression, as depicted in the workflow below. This strategy is designed to be self-validating at each stage, ensuring that subsequent, more resource-intensive experiments are built upon a solid foundation of evidence.

MoA_Validation_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & Characterization Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine production) Target_ID Target Identification (e.g., Affinity Chromatography, Kinobeads) Phenotypic_Screening->Target_ID Identified Phenotype Target_Engagement Target Engagement (e.g., CETSA) Target_ID->Target_Engagement Putative Target(s) Binding_Kinetics Binding Kinetics (e.g., SPR) Target_Engagement->Binding_Kinetics Confirmed Target Pathway_Analysis Pathway Analysis Binding_Kinetics->Pathway_Analysis Characterized Interaction

Caption: A phased workflow for validating the mechanism of action of a novel compound.

Phase 1: Phenotypic Screening - Casting a Wide Net

The initial step is to identify a measurable biological effect of the compound without any preconceived bias about its target.[2] Phenotypic screening allows us to observe the compound's impact on whole cells or organisms, providing crucial clues about its potential therapeutic area.[2]

Recommended Phenotypic Assays:

Given the known activities of other pyrazole-containing molecules, we will focus on two key areas: inflammation and cancer.

Assay Description Potential Phenotypic Readout
Inflammation Model Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7)Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) as measured by ELISA.[]
Cancer Model A panel of cancer cell lines (e.g., NCI-60)Inhibition of cell proliferation or induction of apoptosis, measured by assays like MTT or Annexin V staining.[]
Experimental Protocol: Anti-inflammatory Phenotypic Screen
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat with varying concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC50 value.

Comparator Compound Analysis:

To contextualize our findings, we will compare the potential anti-inflammatory effects with Celecoxib , a well-known pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID).[4][5]

Compound Known Mechanism of Action Expected Phenotypic Effect
Celecoxib Selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis.[4][6]Reduction in prostaglandin E2 levels and downstream inflammatory responses.[5]
This compound UnknownPotential reduction in pro-inflammatory cytokine production.

Phase 2: Target Deconvolution - Identifying the Molecular Target

Once a robust and reproducible phenotype is established, the next critical step is to identify the specific molecular target(s) of our compound.[7] This process, known as target deconvolution, bridges the gap between the observed biological effect and the underlying molecular mechanism.[8]

Recommended Target Identification Methods:
Method Principle Advantages Considerations
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[8][9]Unbiased identification of direct binding partners.[9]Requires chemical modification of the compound, which may affect its binding activity.[10]
Kinobeads Profiling A specialized form of affinity chromatography using beads coated with broad-spectrum kinase inhibitors to profile the interaction of a compound with a large portion of the kinome.[11][12]Ideal for identifying kinase targets, a common target class for pyrazole derivatives.[1] Can be performed in a competitive binding format.[11]Limited to identifying kinase targets.[1]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine).

  • Immobilization: Covalently attach the synthesized probe to activated beads (e.g., NHS-activated sepharose).

  • Cell Lysis: Prepare a protein lysate from the cells used in the phenotypic screen.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using a denaturing buffer.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-treated sample to a control (e.g., beads without the compound) to identify specific binding partners.

Comparator Compound Analysis:

We will compare the potential targets with those of other pyrazole-containing drugs that act on different target classes.

Compound Known Target(s) Therapeutic Area
Ruxolitinib Janus kinases (JAK1 and JAK2)[13][14][15]Myelofibrosis, polycythemia vera[15]
Vismodegib Smoothened (SMO), a key component of the Hedgehog signaling pathway[16]Basal cell carcinoma
This compound To be determinedTo be determined

Phase 3: Target Validation and Characterization - Confirming the Interaction

The identification of putative targets from deconvolution experiments must be followed by rigorous validation to confirm a direct and functionally relevant interaction.

Recommended Target Validation Assays:
Assay Principle Information Gained
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding.[17][18]Confirms direct target engagement in a cellular context.[19]
Surface Plasmon Resonance (SPR) An optical technique that measures the binding kinetics of a compound to its purified target protein in real-time.[20][21]Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[22]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[17]

CETSA_Principle cluster_0 Without Compound cluster_1 With Compound Unbound_Native Native Protein Unbound_Denatured Denatured Protein Unbound_Native->Unbound_Denatured Heat Bound_Native Bound Protein Bound_Denatured Denatured Protein Bound_Native->Bound_Denatured Heat (Higher Temp.)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Immobilize the purified recombinant target protein on an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the protein.

  • Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20]

Final Mechanistic Insights and Pathway Analysis

The culmination of these experiments will provide a comprehensive understanding of the mechanism of action of this compound. By identifying the phenotype, the direct molecular target, and the kinetics of the interaction, we can then place the compound's action within the context of a specific signaling pathway.

Signaling_Pathway Compound 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Target Identified Target (e.g., Kinase X) Compound->Target Binds and Inhibits Downstream_Effector Downstream Effector Target->Downstream_Effector Cellular_Response Cellular Response (e.g., Reduced Inflammation) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway for the compound.

This systematic and evidence-based approach ensures a high degree of scientific rigor in validating the mechanism of action of novel small molecules. The integration of phenotypic screening, target deconvolution, and biophysical characterization provides a robust framework for advancing promising compounds through the drug discovery pipeline.

References

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  • Ruxolitinib - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Retrieved January 12, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]

  • What is the mechanism of Vismodegib? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025, March 7). Retrieved January 12, 2026, from [Link]

  • Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vismodegib - DermNet. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vismodegib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma | CancerNetwork. (n.d.). Retrieved January 12, 2026, from [Link]

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Cross-reactivity profiling of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, particularly in oncology.[1][2] The development of small molecule inhibitors that can modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Among the chemical scaffolds exploited for kinase inhibitor design, the pyrazole ring is a recurring and valuable motif, forming the core of numerous clinical candidates and approved drugs.[3] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1][4][5] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[2] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a critical step in elucidating its mechanism of action and predicting its clinical safety and efficacy.

This guide provides a comprehensive framework for profiling the cross-reactivity of a representative pyrazole-based compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, against a panel of kinases. We will delve into the rationale behind experimental design, provide detailed protocols for robust data generation, and discuss the interpretation of selectivity data. For the purpose of this guide, we will draw parallels to known multi-targeted pyrazole-based inhibitors, such as AT-9283, which potently inhibits Aurora kinases, JAK2, and Abl.[6][7][8][9]

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][2] While structurally related, subtle differences in their ATP-binding pockets can be exploited for the design of selective inhibitors. However, achieving absolute selectivity is rare.[2] Most kinase inhibitors exhibit some degree of promiscuity, binding to multiple kinases with varying affinities.[1]

Why is profiling essential?

  • Target Validation: Confirming that the desired biological effect is due to the inhibition of the intended target and not an off-target kinase.

  • Safety and Toxicity: Identifying potential off-target interactions that could lead to adverse effects in preclinical and clinical studies.[2]

  • Polypharmacology: Uncovering additional targets that may contribute to the compound's therapeutic efficacy or present opportunities for drug repurposing.[2]

  • Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemistry efforts to optimize selectivity and potency.

Designing the Cross-Reactivity Study: A Strategic Approach

A successful kinase profiling campaign hinges on a well-conceived experimental plan. Key considerations include the selection of the kinase panel, the choice of assay technology, and the appropriate concentration of the test compound.

Selecting the Kinase Panel

The breadth of the kinase panel can range from a small, focused set of closely related kinases to a comprehensive screen against a significant portion of the kinome. Commercial services offer panels of varying sizes, some covering over 400 kinases.[10][11] For an initial broad cross-reactivity assessment, a diversity panel representing all major kinase families is recommended.

Choosing the Right Assay Platform

Several robust platforms are available for kinase activity screening, each with its own advantages and limitations.[10][12][13]

  • Radiometric Assays: The historical gold standard, these assays directly measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. They are highly sensitive and compatible with virtually any kinase-substrate pair.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[13][14] The luminescent signal is proportional to kinase activity. These assays are readily amenable to high-throughput screening.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are also widely used. They offer high sensitivity and a non-radioactive format.

  • Binding Assays: These assays, such as KINOMEscan™, measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[10] This method is independent of enzymatic activity and can identify non-ATP competitive inhibitors.

For this guide, we will focus on a luminescence-based assay due to its widespread use, scalability, and robust performance.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of our pyrazole-based compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Kinase Reaction Incubation (Compound + Kinase + ATP + Substrate) compound_prep->reaction_setup kinase_panel Kinase Panel Aliquoting kinase_panel->reaction_setup reagent_prep Assay Reagent Preparation reagent_prep->reaction_setup adp_detection ADP Detection Reagent Addition reaction_setup->adp_detection luminescence_read Luminescence Measurement adp_detection->luminescence_read percent_inhibition Calculate % Inhibition luminescence_read->percent_inhibition ic50_determination IC50 Curve Fitting (if applicable) percent_inhibition->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile

Caption: Workflow for kinase cross-reactivity profiling.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is a generalized procedure for determining the percentage of inhibition of a panel of kinases by this compound using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Materials:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Kinase panel (e.g., Promega Kinase Selectivity Profiling System)[13]

  • ADP-Glo™ Kinase Assay reagents (Promega)[14]

  • ATP

  • Kinase-specific substrates

  • Kinase reaction buffer

  • Multi-well plates (e.g., 384-well)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For single-point screening, a final assay concentration of 1 µM is common. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.[15]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at the desired concentrations. Include positive controls (a known broad-spectrum inhibitor like staurosporine) and negative controls (DMSO vehicle).

    • Add the kinase, substrate, and ATP to each well to initiate the reaction. The final ATP concentration should ideally be at or near the Km for each kinase to provide an accurate measure of potency.[16]

    • Incubate the reaction plate at the optimal temperature (typically 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Following incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of kinase inhibition for each concentration of the test compound.

Percentage of Inhibition Calculation:

% Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

Where:

  • Signal_compound is the luminescence signal in the presence of the test compound.

  • Signal_high_control is the luminescence signal of the DMSO control (0% inhibition).

  • Signal_low_control is the luminescence signal of the positive control (100% inhibition).

For compounds tested at multiple concentrations, the percentage of inhibition data can be plotted against the log of the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12][17][18]

Data Presentation:

The results of the cross-reactivity profiling are typically presented in a table summarizing the percentage of inhibition at a fixed concentration or the IC50 values for each kinase in the panel.

Table 1: Hypothetical Cross-Reactivity Profile of this compound at 1 µM

Kinase TargetKinase Family% Inhibition at 1 µM
Aurora A Ser/Thr95
Aurora B Ser/Thr92
JAK2 Tyr88
ABL1Tyr65
CDK2Ser/Thr45
VEGFR2Tyr30
SRCTyr25
PKASer/Thr15
.........

Visualizing Selectivity: The Kinome Map

A powerful way to visualize the selectivity of a kinase inhibitor is to plot the inhibition data onto a kinome map. This provides an intuitive representation of the compound's activity across the entire kinase family tree.

Understanding the "Why": The Structural Basis of Pyrazole-Kinase Interactions

The pyrazole scaffold is a versatile building block for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[3] The substituents on the pyrazole ring play a crucial role in determining potency and selectivity by occupying adjacent hydrophobic pockets and interacting with specific amino acid residues.[19][20][21] For instance, the selectivity of pyrazole-based inhibitors can be modulated by introducing different functional groups that create favorable or unfavorable interactions with residues outside the highly conserved hinge region.[19]

The following diagram illustrates the critical role of kinase selectivity in a signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A (Intended Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB SubstrateA Substrate A KinaseA->SubstrateA SubstrateB Substrate B KinaseB->SubstrateB ResponseA Cell Proliferation SubstrateA->ResponseA ResponseB Adverse Effect SubstrateB->ResponseB Inhibitor Pyrazole Inhibitor Inhibitor->KinaseA High Potency Inhibitor->KinaseB Low Potency (Cross-reactivity)

Sources

A Comparative Guide to the Kinase Inhibitory Potential of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and Commercial Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] Its versatile nature allows for multi-directional substitution, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity against a wide array of protein kinases. This guide provides a comprehensive comparative analysis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , a representative member of this class, against its commercially available structural analogs: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid , 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid , and 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .

This analysis is grounded in established experimental protocols for assessing kinase inhibition and cellular viability, providing a framework for researchers to evaluate and differentiate the biological activities of these and similar compounds. By elucidating the subtle yet significant impacts of aromatic substitution on biological function, this guide aims to empower drug development professionals in their pursuit of novel and effective kinase-targeted therapeutics.

Introduction to the 5-Aminopyrazole-4-Carboxylic Acid Scaffold

The 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid core represents a key pharmacophore in medicinal chemistry. The strategic placement of the amino and carboxylic acid groups, coupled with the phenyl ring at the N1 position, provides a foundation for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Of particular interest is the role of this scaffold in the development of protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[] Derivatives of the 5-aminopyrazole scaffold have shown promise as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), by competitively binding to the ATP-binding site of the enzyme.[5]

This guide focuses on a comparative analysis of four closely related compounds to illustrate the impact of substitution on the N1-phenyl ring:

CompoundR Group
Compound 1 (Target) -NO₂ (nitro)
Compound 2 (Commercial Analog) -H (unsubstituted)
Compound 3 (Commercial Analog) -Cl (chloro)
Compound 4 (Commercial Analog) -OCH₃ (methoxy)

The electronic nature of the 'R' group—electron-withdrawing (nitro, chloro) versus electron-donating (methoxy)—is hypothesized to significantly influence the compound's interaction with the target kinase, thereby affecting its inhibitory potency and cellular efficacy.

Experimental Design for Comparative Analysis

To provide a robust comparison of these compounds, a two-pronged experimental approach is proposed, focusing on both target engagement (kinase inhibition) and cellular effects (cytotoxicity). The following diagram illustrates the overall workflow:

Experimental Workflow cluster_0 Compound Synthesis & Acquisition cluster_1 In Vitro Kinase Inhibition Assay cluster_2 Cell-Based Assay cluster_3 Data Analysis & Comparison A Synthesis of Target Compound (this compound) C ADP-Glo™ Kinase Assay A->C E MTT Cell Viability Assay A->E B Procurement of Commercial Analogs (-H, -Cl, -OCH3 substituted) B->C B->E D Determine IC50 values against a target kinase (e.g., FGFR1) C->D G Comparative analysis of IC50 values D->G F Determine cytotoxic effects on a relevant cancer cell line E->F F->G H Structure-Activity Relationship (SAR) elucidation G->H

Figure 1: A comprehensive workflow for the comparative analysis of pyrazole-based kinase inhibitors.

Part 1: In Vitro Kinase Inhibition Assay

The primary measure of a compound's potential as a kinase inhibitor is its ability to block the enzymatic activity of its target. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] This assay is highly sensitive and can be adapted for high-throughput screening.[6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a selected protein kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 as a generic kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.[8]

    • In a 384-well plate, add 2.5 µL of each test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add 2.5 µL of a 2x kinase/substrate solution (containing FGFR1 and Poly(Glu,Tyr)) to each well.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the reaction plate at room temperature for 1 hour.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin substrate for the luminescence reaction.[3][6]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell Viability Assay

While in vitro kinase inhibition data is crucial, it is equally important to assess a compound's effect in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[2] It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[5]

Experimental Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of the test compounds on a relevant human cancer cell line (e.g., a cell line with known FGFR pathway activation).

Materials:

  • Human cancer cell line (e.g., NCI-H520 lung cancer cells)[5]

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a DMSO-only control (vehicle) and a no-cell control (blank).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the concentration at which cell viability is reduced by 50% (IC50).

Data Presentation and Interpretation

The quantitative data obtained from the kinase inhibition and cell viability assays should be compiled into a clear and concise table for easy comparison.

CompoundR GroupKinase Inhibition IC50 (nM) (e.g., FGFR1)Cell Viability IC50 (µM) (e.g., NCI-H520)
1. 5-amino-1-(4-nitrophenyl)-... -NO₂[Experimental Data][Experimental Data]
2. 5-amino-1-phenyl-... -H[Experimental Data][Experimental Data]
3. 5-amino-1-(4-chlorophenyl)-... -Cl[Experimental Data][Experimental Data]
4. 5-amino-1-(4-methoxyphenyl)-... -OCH₃[Experimental Data][Experimental Data]

Interpreting the Results:

The comparison of IC50 values will provide insights into the structure-activity relationship (SAR) of this series of compounds. A lower IC50 value indicates greater potency. It is anticipated that the electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups may enhance the compound's interaction with the kinase active site through favorable electronic interactions, potentially leading to lower IC50 values compared to the unsubstituted analog. Conversely, the electron-donating methoxy (-OCH₃) group may have a different impact on binding affinity.

The cell viability data will complement the kinase inhibition results. A strong correlation between potent kinase inhibition and high cytotoxicity in a cancer cell line known to be dependent on that kinase's signaling pathway would suggest on-target activity.

Mechanism of Action: Targeting Kinase Signaling Pathways

The 5-aminopyrazole scaffold typically acts as an ATP-competitive inhibitor. These compounds occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition by a pyrazole-based inhibitor.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase Kinase Domain Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) pSubstrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Inhibition

Figure 2: Simplified diagram of a kinase signaling pathway inhibited by a pyrazole compound.

Conclusion

This guide provides a structured framework for the comparative analysis of this compound and its commercially available analogs. By employing standardized and robust experimental protocols, researchers can generate reliable data to elucidate the structure-activity relationships within this important class of compounds. The insights gained from such comparative studies are invaluable for guiding the rational design and optimization of novel kinase inhibitors with enhanced potency, selectivity, and therapeutic potential. The principles and methodologies outlined herein are broadly applicable to the evaluation of other small molecule inhibitors and serve as a valuable resource for drug discovery and development professionals.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Deng, W., Chen, X., Liang, H., et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558 (2024). [Link]

  • Shah, N., Patel, P. N., & Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651 (2018). [Link]

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  • Lee, H., et al. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 913-918 (2015). [Link]

  • ResearchGate. (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

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  • Kim, D., et al. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(11), 3501 (2022). [Link]

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  • Swain, N. A., et al. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(16), 7029-7042 (2017). [Link]

  • Nakanishi, A., et al. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600 (2016). [Link]

  • Asati, V., & Mahapatra, D. K. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930 (2021). [Link]

  • Liu, X., et al. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Cancer Biology & Therapy, 22(10-12), 656-666 (2021). [Link]

  • S. M. D. P. S. B. C. et al. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLoS ONE, 16(1), e0245220 (2021). [Link]

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A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of methodologies for the synthesis and structural elucidation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous pharmaceuticals.[1][2][3][4][5] This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to provide a self-validating framework for your research.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][5][6] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research.[1][7] The specific target of this guide, this compound, incorporates several key pharmacophores: a pyrazole core, an amino group, a carboxylic acid, and a nitrophenyl moiety, making it a valuable building block for the synthesis of novel therapeutic agents.[8]

Primary Synthesis Route: A Mechanistic Approach

The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile or a related precursor with a hydrazine derivative.[9] In our case, the synthesis of this compound is efficiently achieved through the reaction of ethyl 2-cyano-3-ethoxyacrylate with 4-nitrophenylhydrazine.

The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent hydrolysis of the ester to the carboxylic acid. The ethoxy group on the acrylate serves as a good leaving group, facilitating the initial nucleophilic addition. The choice of an ethanol as a solvent is strategic, as it readily dissolves the reactants and facilitates the reaction without participating in unwanted side reactions.

Synthesis_Pathway Reactant1 Ethyl 2-cyano-3-ethoxyacrylate Intermediate Hydrazone Intermediate Reactant1->Intermediate Nucleophilic Addition Reactant2 4-Nitrophenylhydrazine Reactant2->Intermediate Product 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Intermediate->Product Intramolecular Cyclization & Hydrolysis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Primary Synthesis

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 4-Nitrophenylhydrazine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Add 4-nitrophenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide to hydrolyze the ester and precipitate the sodium salt of the carboxylic acid.

  • Filter the precipitate and wash with cold ethanol.

  • Redissolve the solid in water and acidify with hydrochloric acid to precipitate the final product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Analytical Workflow for Structural Confirmation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's identity and purity. The following analytical workflow provides a comprehensive and self-validating system.

Analytical_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS EA Elemental Analysis SynthesizedProduct->EA ConfirmedStructure Confirmed Structure NMR->ConfirmedStructure IR->ConfirmedStructure MS->ConfirmedStructure EA->ConfirmedStructure

Caption: Comprehensive analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, the amino protons, and the carboxylic acid proton. The protons on the phenyl ring will likely appear as two doublets in the aromatic region (around 7.5-8.5 ppm). The amino protons will present as a broad singlet, and the carboxylic acid proton will also be a broad singlet, typically downfield.[10] The absence of signals corresponding to the ethoxy group of the starting material is a key indicator of a successful reaction.

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton. Key signals to identify include the carbonyl carbon of the carboxylic acid (around 160-170 ppm), the carbons of the pyrazole ring, and the carbons of the nitrophenyl group.[11]

Expected NMR Data Summary:

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH (Nitrophenyl)7.5 - 8.5 (m)120 - 150
Pyrazole CH~7.0-8.0 (s)~100-140
NH₂Broad singlet-
COOHBroad singlet (>10)160 - 170

Note: The exact chemical shifts can be influenced by the solvent and concentration. It is advisable to consult literature data for closely related compounds for more precise predictions.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[14][15]

  • N-H Stretch (Amine): Two sharp peaks are anticipated around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.[16]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear between 1680-1720 cm⁻¹.[14][15]

  • N-O Stretch (Nitro Group): Two strong bands are expected around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹.

  • C=C and C=N Stretches (Aromatic/Pyrazole Rings): Absorptions in the 1400-1600 cm⁻¹ region.

Expected IR Data Summary:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Amine)3300-3500Medium, Sharp (doublet)
C=O (Carboxylic Acid)1680-1720Strong, Sharp
N-O (Nitro)1500-1550 & 1300-1370Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

  • Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈N₄O₄ (248.19 g/mol ).

  • Fragmentation Pattern: Common fragmentation patterns for pyrazoles include the loss of N₂ and HCN. The fragmentation of the nitrophenyl group is also a characteristic feature.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₁₀H₈N₄O₄.

Calculated vs. Experimental Elemental Analysis:

ElementCalculated (%)Experimental (%)
Carbon (C)48.39(To be determined)
Hydrogen (H)3.25(To be determined)
Nitrogen (N)22.57(To be determined)

A close match between the calculated and experimental values provides strong evidence for the compound's purity and elemental composition.

Alternative Synthesis Route: The Knorr Pyrazole Synthesis

For a comprehensive comparison, it is valuable to consider an alternative synthetic pathway. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-ketoester with a hydrazine.[1][17] In this case, a suitable β-ketoester precursor would need to be synthesized first.

Alternative_Synthesis ReactantA β-Ketoester (e.g., Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate) Product_Alt 5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid ReactantA->Product_Alt Knorr Pyrazole Synthesis ReactantB Hydrazine ReactantB->Product_Alt

Caption: Alternative Knorr pyrazole synthesis pathway.

Comparison of Synthetic Routes
FeaturePrimary Synthesis (from Acrylate)Alternative Synthesis (Knorr)
Starting Materials Readily available ethyl 2-cyano-3-ethoxyacrylate and 4-nitrophenylhydrazine.[18][19]Requires synthesis of a specific β-ketoester, which may be a multi-step process.
Reaction Conditions Generally mild (reflux in ethanol).Can vary, but often requires acidic or basic catalysis.
Yield Typically good to excellent.Can be high, but dependent on the reactivity of the β-ketoester.
Versatility Highly versatile for introducing various substituents on the pyrazole ring.A well-established and robust method for pyrazole synthesis.[1]

Conclusion

The identity of synthesized this compound can be confidently confirmed through a systematic and multi-faceted analytical approach. The primary synthesis route utilizing ethyl 2-cyano-3-ethoxyacrylate offers a direct and efficient method. However, for the sake of thoroughness, comparison with an alternative route like the Knorr synthesis provides a broader understanding of the available synthetic strategies. By combining detailed spectroscopic and analytical data, researchers can ensure the integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

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Safety Operating Guide

Navigating the Safe Disposal of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. By integrating established safety protocols with an understanding of the compound's chemical nature, this document serves as an essential resource for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

The dual functionality of a nitrophenyl group and a pyrazole carboxylic acid moiety in the target molecule necessitates its classification as hazardous waste. Aromatic nitro compounds can be toxic and may have explosive tendencies, particularly in the presence of a base[1]. Similarly, pyrazole derivatives warrant careful handling. Therefore, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or as general refuse.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling waste containing this compound must wear appropriate PPE to minimize exposure risks.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or safety gogglesTo protect eyes from splashes or airborne particles of the chemical.
Protective Clothing A fully buttoned laboratory coatTo protect the skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or chemical fume hoodTo prevent the inhalation of any fine powders or aerosols, which may cause respiratory irritation[2].

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation. An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. This involves a systematic process of segregation, containment, labeling, and transfer to a licensed disposal facility.

1. Waste Identification and Segregation:

  • Isolate all waste materials containing this compound. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions containing the compound.

    • Contaminated consumables such as weighing papers, pipette tips, and gloves.

    • Contaminated glassware.

  • This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste to prevent dangerous reactions.

2. Containerization:

  • Select a designated, leak-proof, and sealable waste container constructed from a material compatible with the chemical.

  • For solid waste, carefully transfer the material into the container, avoiding the generation of dust.

  • For liquid waste, pour carefully into a designated liquid waste container, avoiding splashes.

  • Never overfill a waste container; a general guideline is to fill to no more than 80% of its capacity.

3. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Any known hazard warnings (e.g., "Irritant," "Toxic").

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and separate from general laboratory traffic.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the disposal contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Incineration under controlled conditions is a common and effective method for the disposal of nitrophenols and other organic compounds[3].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully sweep up the material and place it into a sealed container for disposal as hazardous waste. Avoid creating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.

  • Collection: Collect the absorbent material and any contaminated items into a sealable container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (5-amino-1-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Waste segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize ppe->identify storage Store in designated hazardous waste area containerize->storage disposal Arrange for disposal via EHS or licensed contractor storage->disposal end Proper Disposal Complete disposal->end spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate 5. Report spill->spill_procedure spill_procedure->containerize

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. The recommendations herein are synthesized from an analysis of the compound's structural motifs and established safety protocols for analogous chemical classes. Given the absence of comprehensive toxicological data for this specific molecule, a conservative, risk-averse approach is paramount.

Hazard Analysis: A Structurally-Informed Risk Assessment

To establish a robust personal protective equipment (PPE) protocol, we must first deconstruct the molecule to anticipate its potential hazards. The structure of this compound incorporates several functional groups, each contributing to its overall risk profile.

  • Nitrophenyl Group: This is the most significant contributor to systemic toxicity. Aromatic nitro compounds are known to be toxic if inhaled, ingested, or absorbed through the skin.[1] A primary and severe hazard associated with this group is the potential to induce methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood, leading to cyanosis (blue-colored skin), dizziness, and headaches.[1]

  • Pyrazole Core: Pyrazole derivatives are pharmacologically active and can cause irritation.[2][3]

  • Carboxylic Acid Moiety: This functional group imparts acidic properties and can be a source of skin and eye irritation.[2][4]

  • Aromatic Amine Group: While the amino group's reactivity is influenced by the rest of the molecule, aromatic amines as a class can be skin irritants and sensitizers.

The compound is likely a solid powder, meaning dust generation during handling (e.g., weighing, transferring) is a primary route of exposure. Thermal decomposition during a fire may also generate highly toxic nitrogen oxides (NOx).[4][5]

Table 1: Summary of Potential Hazards and Required Protection
Hazard Source Potential Effect Route of Exposure Primary PPE Control
Nitrophenyl Group Systemic Toxicity, MethemoglobinemiaDermal, Inhalation, IngestionChemical-resistant gloves, Respiratory Protection, Lab Coat
Pyrazole Core / Carboxylic Acid Skin & Eye Irritation/DamageDermal, OcularChemical Splash Goggles, Face Shield, Gloves
Solid Particulate (Dust) Respiratory Irritation, Systemic AbsorptionInhalationN95/FFP2 Respirator (or higher), Fume Hood
Accidental Spills Large-area skin/clothing contactDermalChemical-resistant Apron, Full-body Lab Coat
Thermal Decomposition Toxic Gas Inhalation (NOx)InhalationSelf-Contained Breathing Apparatus (Firefighting)

Core PPE Directive: A Multi-Layered Defense

Based on the hazard analysis, a multi-layered PPE approach is required. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure through engineering controls.

Eye and Face Protection

Direct ocular exposure can lead to severe irritation or damage.

  • Mandatory: ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times.[6]

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a full-face shield must be worn over the chemical splash goggles.[6]

Hand Protection: The Critical Barrier

Dermal absorption is a primary route for systemic toxicity. Therefore, proper glove selection and use are non-negotiable.

  • Material: Nitrile gloves are recommended for incidental contact. They provide good resistance against a broad range of chemicals and are suitable for handling the solid compound.[6][7]

  • Protocol: Double-gloving is required. This practice significantly reduces the risk of exposure in case the outer glove is breached.

    • Don the inner glove, ensuring it is tucked underneath the cuff of your lab coat.

    • Don the outer glove, pulling the cuff over the sleeve of the lab coat.

  • Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use. If contact with the chemical occurs, remove gloves immediately following the proper doffing procedure, wash your hands, and don a new pair. Do not reuse disposable gloves.

Body Protection

A protective barrier is necessary to prevent the contamination of personal clothing and skin.

  • Primary Garment: A flame-resistant (FR) or 100% cotton lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.[6] Avoid synthetic materials like polyester, which can melt and fuse to the skin in a fire.

  • Additional Protection: For operations involving larger quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

While a fume hood is the primary engineering control, respiratory protection is essential to mitigate the risk of inhaling fine dust particles.

  • Standard Handling: For routine weighing and transfer of small quantities inside a fume hood, a well-fitted N95 (or FFP2 equivalent) disposable respirator is required.

  • Maintenance & Fit: Users of respirators must be properly fit-tested and trained in their use, storage, and maintenance according to your institution's policies, which often align with OSHA standards.[6]

Operational and Disposal Plans

Procedural Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound start Assess Task & Quantity fume_hood Work in Chemical Fume Hood? start->fume_hood yes_hood YES: Primary Engineering Control fume_hood->yes_hood Yes no_hood NO: STOP! Re-evaluate Procedure. Work is not permitted. fume_hood->no_hood No task_type Nature of Task yes_hood->task_type weighing Weighing / Solid Transfer (<1g) task_type->weighing Solid Handling reaction Reaction Setup / Workup (Splash Potential) task_type->reaction Liquid Handling ppe_weighing Required PPE: - Lab Coat (FR/Cotton) - Double Nitrile Gloves - Chemical Splash Goggles - N95 Respirator weighing->ppe_weighing ppe_reaction Required PPE: - Lab Coat (FR/Cotton) - Chemical-Resistant Apron - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield reaction->ppe_reaction

Caption: PPE selection workflow based on the experimental task.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.[6]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons. Tuck the inner glove cuffs under the lab coat sleeves.

  • Respirator: If required, perform a seal check and don your N95 respirator.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over your goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - Designed to prevent cross-contamination

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Apron: If used, remove the face shield and apron.

  • Lab Coat: Unbutton and remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Place it in a designated receptacle for laundering or disposal.

  • Goggles & Respirator: Remove goggles and respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[8][9]

  • Chemical Waste: Unused compound and reaction mixtures must be collected in a clearly labeled, sealed hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.[8]

  • Contaminated Solids: Used gloves, weigh boats, paper towels, and disposable respirators must be placed in a designated, sealed hazardous waste bag or container within the laboratory. Do not mix with regular trash.

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Collection: Follow your institution's specific procedures for arranging the collection of hazardous waste by the Environmental Health & Safety (EHS) department.

References

  • Fisher Scientific. (2011, May 6). Safety Data Sheet: 1H-Pyrazole-3-carboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • TCI Chemicals. (2025, September 19). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(4-Pyridinyl)-1H-pyrazole-3-carboxylic acid.
  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 5-AMINO-1-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 5-Amino-4-(4-fluorophenyl)-1H-pyrazole.
  • Airgas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • MilliporeSigma. (2025, April 28). Safety Data Sheet: 5-Aminopyrazole-4-carbonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(4), M650.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Cayman Chemical. (2023, June 5). Safety Data Sheet: 4-Nitrophenyl β-D-Glucopyranoside.
  • National Institutes of Health (NIH). (n.d.).
  • Wiley. (2025, October 31).
  • AIP Publishing. (2022, December 29). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PI. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.